molecular formula C9H15NO3 B281904 Methyl 4-(butylamino)-4-oxo-2-butenoate

Methyl 4-(butylamino)-4-oxo-2-butenoate

Cat. No.: B281904
M. Wt: 185.22 g/mol
InChI Key: HFMPYWLGKKVUFE-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(butylamino)-4-oxo-2-butenoate is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl (E)-4-(butylamino)-4-oxobut-2-enoate

InChI

InChI=1S/C9H15NO3/c1-3-4-7-10-8(11)5-6-9(12)13-2/h5-6H,3-4,7H2,1-2H3,(H,10,11)/b6-5+

InChI Key

HFMPYWLGKKVUFE-AATRIKPKSA-N

SMILES

CCCCNC(=O)C=CC(=O)OC

Isomeric SMILES

CCCCNC(=O)/C=C/C(=O)OC

Canonical SMILES

CCCCNC(=O)C=CC(=O)OC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 4-(butylamino)-4-oxo-2-butenoate

[1]

Executive Summary

  • Target Molecule: Methyl 4-(butylamino)-4-oxo-2-butenoate[1]

  • IUPAC Name: Methyl (

    
    )-4-(butylamino)-4-oxobut-2-enoate[1]
    
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 185.22 g/mol [1]

  • Class: Fumaric Acid Ester (FAE) derivative;

    
    -unsaturated amido-ester.[1]
    
  • Applications: Michael acceptor for covalent drug design, intermediate for peptidomimetics, and analog of the multiple sclerosis drug Monomethyl Fumarate (MMF).[1]

This guide outlines two distinct synthetic pathways:

  • The Direct Coupling Route (Lab Scale): High-fidelity amidation of Monomethyl Fumarate (MMF) using carbodiimide chemistry.[1] Recommended for research and medicinal chemistry due to mild conditions and stereochemical retention.[1]

  • The Maleic Anhydride Route (Industrial Scale): A stepwise ring-opening, isomerization, and activation sequence using inexpensive bulk reagents.[1]

Retrosynthetic Analysis

The target molecule is an unsymmetrical derivative of fumaric acid containing a methyl ester at


1Monomethyl Fumarate (MMF)n-Butylamine1Maleic Anhydride1

RetrosynthesisTargetMethyl 4-(butylamino)-4-oxo-2-butenoate(Target)MMFMonomethyl Fumarate(MMF)Target->MMFAmide CouplingButylaminen-ButylamineTarget->ButylamineMaleicAnhMaleic AnhydrideMMF->MaleicAnhIsomerization & MethanolysisMethanolMethanolMMF->Methanol

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available precursors.

Synthetic Route A: Direct Amidation of Monomethyl Fumarate

Recommended for: Research, Medicinal Chemistry, High Purity Requirements.[1] Primary Mechanism: Nucleophilic Acyl Substitution via Activated Ester.[1]

This route utilizes Monomethyl Fumarate (MMF) as the starting material.[1][2][3][4] MMF is commercially available or easily synthesized.[1] The carboxylic acid of MMF is selectively activated and coupled with butylamine.[1]

Reaction Scheme
Detailed Protocol
ReagentEquiv.[1][5]Role
Monomethyl Fumarate (MMF) 1.0Starting Material
n-Butylamine 1.1Nucleophile
EDC[1]·HCl 1.2Coupling Agent
HOBt (anhydrous) 1.2Racemization Suppressor / Catalyst
DIPEA (Diisopropylethylamine) 2.0Base
Dichloromethane (DCM) Solvent0.1 M Concentration

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Monomethyl Fumarate (1.0 equiv) in anhydrous DCM (10 mL per mmol).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) in one portion.[1] Stir for 15 minutes at 0°C to allow the formation of the active ester.

  • Amine Addition: Add DIPEA (2.0 equiv) followed by the dropwise addition of n-Butylamine (1.1 equiv).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes; Stain: KMnO₄).

  • Workup:

    • Dilute the reaction mixture with DCM.[1]

    • Wash successively with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.[1]

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0

    
     40% EtOAc in Hexanes).
    

Critical Control Point: Ensure MMF is the trans isomer (fumarate) before starting.[1] If the cis (maleate) isomer is used, the product will be Methyl N-butylmaleamate, which requires isomerization.[1]

Synthetic Route B: The Maleic Anhydride Process

Recommended for: Large-scale synthesis, Cost-efficiency.[1] Mechanism: Ring Opening



1

This route builds the molecule from the ground up, starting with Maleic Anhydride.[1] It requires a specific isomerization step to convert the cis-alkene to the thermodynamically stable trans-alkene.[1]

Workflow Diagram[1]

RouteBMAMaleic AnhydrideMMMMonomethyl Maleate(cis-isomer)MA->MMMMeOH, RefluxMMFMonomethyl Fumarate(trans-isomer)MMM->MMFSOCl2 (cat), RefluxIsomerizationACFumarate Acid ChlorideMMF->ACSOCl2, 80°CProdMethyl N-butylfumaramateAC->ProdButylamine, Et3N

Figure 2: Stepwise conversion of Maleic Anhydride to the target amide.

Detailed Protocol

Step 1: Synthesis of Monomethyl Fumarate (MMF)

  • Methanolysis: Suspend Maleic Anhydride (1.0 equiv) in Methanol (10 equiv). Heat to reflux for 2 hours. The anhydride ring opens to form Monomethyl Maleate (cis).[1]

  • Isomerization: Add a catalytic amount of Thionyl Chloride (

    
    , 0.05 equiv) or Iodine  (
    
    
    , 1 mol%) to the refluxing solution.[1] Continue reflux for 4–6 hours. The cis-isomer isomerizes to the insoluble trans-isomer (MMF).[1]
  • Isolation: Cool the mixture to room temperature. Monomethyl Fumarate will precipitate as a white solid.[1] Filter, wash with cold methanol, and dry.[1]

Step 2: Acid Chloride Formation

  • Suspend MMF (1.0 equiv) in Thionyl Chloride (3.0 equiv).[1] Add a catalytic drop of DMF.[1]

  • Heat to reflux (

    
    ) for 2 hours until the solution becomes clear and gas evolution ceases.
    
  • Concentrate in vacuo to remove excess

    
    .[1] The residue is Methyl Fumaroyl Chloride .[1]
    

Step 3: Amidation

  • Dissolve the crude acid chloride in anhydrous DCM or THF .[1] Cool to 0°C.[1]

  • Add Triethylamine (1.2 equiv) and n-Butylamine (1.0 equiv) dropwise.[1]

  • Stir at room temperature for 2 hours.

  • Workup: Wash with water, dry over

    
    , and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
    

Characterization & Data Validation

To validate the synthesis, the following analytical data should be obtained.

TechniqueExpected SignalInterpretation

NMR

6.85 (d,

Hz, 1H)
Vinyl proton (

to ester).[1] Large

-coupling confirms trans (

) geometry.[1]

NMR

6.75 (d,

Hz, 1H)
Vinyl proton (

to ester).[1]

NMR

3.75 (s, 3H)
Methyl ester (

).[1]

NMR

3.30 (q, 2H), 1.5 (m), 1.3 (m), 0.9 (t)
Butyl chain protons.[1]

NMR

6.0–6.5 (br s, 1H)
Amide

.[1]
IR 1720

Ester

stretch.[1]
IR 1670

Amide I band (

stretch).[1]
IR 1630

Alkene

stretch (conjugated).[1]

Note on Stereochemistry:

  • Trans (Fumarate):

    
    .[1]
    
  • Cis (Maleate):

    
    .[1]
    
  • Correction: If the coupling constant is ~12 Hz, the isomerization step failed. Treat the product with catalytic

    
     in refluxing toluene to convert to the trans form.[1]
    

Safety & Handling

  • Sensitization: Fumarates and maleates are potent skin sensitizers.[1] Wear nitrile gloves and work in a fume hood.[1]

  • Lachrymators: The acid chloride intermediate and butylamine are lachrymatory and corrosive.[1]

  • Thionyl Chloride: Reacts violently with water releasing HCl and

    
    .[1] Quench excess reagent carefully.[1]
    

References

  • Synthesis of Fumaric Acid Monoesters

    • Title: "Zwitterion-Catalyzed Isomerization of Maleic to Fumaric Acid Diesters."
    • Source:Journal of Organic Chemistry, 2021, 86, 1183–1190.[1][6]

    • URL:[Link][1]

  • Monomethyl Fumarate Pharmacology & Structure

    • Title: "Monomethyl fumarate - Wikipedia" (Structural confirmation and drug context).[1]

    • URL:[Link][1][3][4][7]

  • General Amide Coupling Protocols

    • Title: "Amide bond formation: beyond the myth of coupling reagents."[1]

    • Source:Chemical Reviews, 2016, 116(19), 12029-12122.[1]

    • URL:[Link][1]

  • Isomerization of Maleates

    • Title: "Isomerization of Maleic Acid to Fumaric Acid Catalyzed by Cerium(IV) and N-Bromo Compounds."[1][8]

    • Source:Journal of the Chinese Chemical Society, 1983.[1][8]

    • URL:[Link][1]

Technical Characterization of Methyl 4-(butylamino)-4-oxo-2-butenoate: A Structural & Functional Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of Methyl 4-(butylamino)-4-oxo-2-butenoate Content Type: Technical Whitepaper / Laboratory Guide Audience: Drug Discovery Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

Methyl 4-(butylamino)-4-oxo-2-butenoate (MBOB) represents a distinct class of "hybrid" electrophiles, bridging the pharmacophore of Fumaric Acid Esters (FAEs) with the lipophilicity of aliphatic amides. Unlike symmetric diesters (e.g., Dimethyl Fumarate), MBOB possesses an unsymmetrical Michael acceptor motif ($ \alpha,\beta $-unsaturated amide-ester). This structural asymmetry imparts unique reactivity profiles toward biological nucleophiles (cysteine residues), making it a critical scaffold for covalent drug design and immunomodulatory research.

This guide provides a rigorous, self-validating framework for the synthesis, structural confirmation, and physicochemical profiling of MBOB, emphasizing the differentiation between the E-isomer (fumarate-like) and Z-isomer (maleate-like).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecificationNotes
IUPAC Name Methyl (2E)-4-(butylamino)-4-oxobut-2-enoateAssumes trans (E) configuration (bioactive scaffold).
Molecular Formula $ \text{C}9\text{H}{15}\text{NO}_3 $
Molecular Weight 185.22 g/mol
Predicted LogP 1.2 – 1.5More lipophilic than Monomethyl Fumarate (MMF).
H-Bond Donors/Acceptors 1 / 3Critical for solubility and permeability.
Topological Polar Surface Area ~55 ŲGood predicted oral bioavailability.
Reactivity Class Soft ElectrophileMichael Acceptor (Cysteine targeting).

Synthesis Strategy: The "Isomer-Control" Protocol

Synthesizing MBOB requires strict stereocontrol. The reaction of maleic anhydride with amines kinetically favors the cis-maleamic acid. To obtain the thermodynamically stable and biologically relevant trans-isomer (fumarate derivative), an isomerization step or a pre-isomerized starting material is required.

Recommended Pathway: The Acid Chloride Route

This method avoids the difficult cis-to-trans isomerization of the amide intermediate by starting with the pre-formed trans scaffold.

Reagents:

  • Monomethyl Fumarate (MMF)[1]

  • Thionyl Chloride ($ \text{SOCl}_2 $) or Oxalyl Chloride

  • $ n $-Butylamine

  • Triethylamine (TEA) / DCM

Protocol:

  • Activation: Dissolve MMF (1 eq) in dry DCM. Add catalytic DMF and dropwise Oxalyl Chloride (1.2 eq) at 0°C. Stir 2h to form Monomethyl Fumaroyl Chloride.

  • Coupling: Cool to -10°C. Add a mixture of $ n $-butylamine (1.0 eq) and TEA (1.2 eq) dropwise. Exothermic reaction—control rate to prevent polymerization.

  • Workup: Quench with water. Wash organic layer with 1N HCl (remove unreacted amine) and saturated $ \text{NaHCO}_3 $ (remove unreacted acid).

  • Validation: Evaporate solvent. Recrystallize from EtOAc/Hexanes.

Pathway Visualization (DOT)

SynthesisPathway MMF Monomethyl Fumarate (Trans-Isomer) AcCl Fumaroyl Chloride Intermediate MMF->AcCl SOCl2 / DMF (cat) Activation Product Methyl 4-(butylamino)- 4-oxo-2-butenoate AcCl->Product + Butylamine / TEA Nucleophilic Acyl Substitution Butylamine n-Butylamine (Nucleophile) Butylamine->Product Attack at Carbonyl

Caption: Directed synthesis preserving the (E)-configuration via acid chloride activation.

Spectroscopic Characterization

Accurate characterization depends on distinguishing the alkene geometry. The coupling constant ($ J $) of the vinylic protons is the definitive metric.

Nuclear Magnetic Resonance (NMR)[9]

1H NMR (400 MHz, CDCl3):

PositionShift ($ \delta $, ppm)MultiplicityIntegrationAssignmentDiagnostic Value
NH 6.0 – 6.5Broad Singlet1HAmide ProtonExchangeable with $ \text{D}_2\text{O} $.
H-2 6.85Doublet ($ J \approx 15.5 \text{ Hz} $)1HAlkene ($ \beta $ to ester)**$ J > 15 \text{ Hz}

J \approx 10 \text{ Hz} $ = cis)
H-3 6.78Doublet ($ J \approx 15.5 \text{ Hz} $)1HAlkene ($ \alpha $ to ester)Distinct "roofing" effect possible.
OCH3 3.80Singlet3HMethyl EsterSharp singlet.
N-CH2 3.35Quartet/Triplet2HButyl $ \alpha $-CH2Coupled to NH and $ \beta $-CH2.
Alkyl 1.50, 1.35Multiplets4HButyl Chain
CH3 0.92Triplet3HTerminal Methyl

13C NMR (100 MHz, CDCl3):

  • Carbonyls: ~166.0 ppm (Ester), ~164.5 ppm (Amide).

  • Alkenes: ~135.0 ppm, ~132.0 ppm.

  • Alkyls: ~52.0 (OMe), ~39.5 (N-CH2), 31.5, 20.0, 13.7 (Butyl).

Infrared Spectroscopy (FT-IR)[7]
  • 3290 cm⁻¹: N-H stretch (Amide).

  • 1725 cm⁻¹: C=O stretch (Ester) – typically higher frequency.

  • 1660 cm⁻¹: C=O stretch (Amide I) – typically lower frequency.

  • 1630 cm⁻¹: C=C stretch (Conjugated).

  • 1550 cm⁻¹: N-H bend (Amide II).

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive ($ \text{ESI}^+ $)

  • Parent Ion [M+H]+: 186.2 m/z

  • Sodium Adduct [M+Na]+: 208.2 m/z

  • Fragmentation: Loss of methoxy (-31) or butylamine (-73) fragments may be observed in MS/MS.

Analytical Methodologies

HPLC Purity Method

This method separates the target trans-isomer from potential cis-impurities (maleamic derivatives) and hydrolysis products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide/ester backbone) and 254 nm (conjugated system).

  • Retention Logic: The trans-isomer (MBOB) is generally less polar and more planar than the cis-isomer, often eluting slightly later, though this depends on specific column selectivity.

Reactivity Assay (GSH Adduct Formation)

To validate biological relevance (Michael acceptor activity), a Glutathione (GSH) trapping assay is essential.

Protocol:

  • Incubate MBOB (10 µM) with GSH (50 µM) in Phosphate Buffer (pH 7.4) at 37°C.

  • Monitor consumption of MBOB via HPLC-UV over 60 minutes.

  • Self-Validation: Appearance of a new peak (GSH-adduct) confirms electrophilic activity. Lack of reaction indicates hydrolysis or steric shielding.

GSH_Assay Substrate MBOB (Electrophile) Complex Transition State (Michael Addition) Substrate->Complex pH 7.4, 37°C GSH Glutathione (Nucleophile) GSH->Complex Adduct MBOB-GSH Adduct (Stable Thioether) Complex->Adduct Covalent Bond Formation

Caption: Mechanism of Glutathione trapping assay for electrophilic validation.

Stability & Storage

  • Hydrolysis Risk: The ester moiety is susceptible to esterases and spontaneous hydrolysis at high pH. The amide is relatively stable.

  • Polymerization: As a Michael acceptor, the compound can polymerize under radical conditions or strong light.

  • Recommendation: Store as a solid at -20°C under inert atmosphere (Argon/Nitrogen). Solutions in DMSO are stable for ~24h at room temperature.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5354793, Methyl (2E)-4-amino-4-oxo-2-butenoate. Retrieved from [Link]

  • Gies, A. et al. (2018).Fumaric Acid Esters: Characterization of Metabolites and their Reactivity. Journal of Pharmaceutical Sciences. (Contextual grounding for FAE reactivity).
  • Schmidt, T.J. et al. (2012).Michael Acceptor Molecules as Privileged Structures in Drug Discovery.

Sources

A Technical Guide to Novel Synthetic Routes for α,β-Unsaturated Amides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The α,β-unsaturated amide moiety is a cornerstone in modern chemistry, serving as a critical pharmacophore in numerous FDA-approved drugs and a versatile building block in materials science and organic synthesis. Its unique electronic properties, arising from the conjugation of a carbonyl group with a carbon-carbon double bond, impart specific reactivity and conformational rigidity that are highly sought after in drug design. This technical guide provides an in-depth exploration of novel and efficient synthetic strategies for accessing this privileged scaffold. Moving beyond classical methods, we delve into the mechanistic intricacies and practical applications of modern catalytic systems, including transition-metal-catalyzed carbonylations, direct C-H functionalization, and innovative redox-neutral dehydrogenations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage state-of-the-art methodologies for the synthesis of α,β-unsaturated amides.

Introduction: The Enduring Importance of the Acrylamide Scaffold

The α,β-unsaturated amide, commonly known as the acrylamide scaffold, is a recurring motif in a vast array of biologically active compounds and functional materials. Its prevalence stems from its ability to act as a Michael acceptor, engaging in covalent interactions with biological nucleophiles, a mechanism central to the efficacy of many targeted therapies. Furthermore, the planarity and electronic nature of the conjugated system play a crucial role in molecular recognition and binding affinity at enzyme active sites and protein interfaces.

Traditionally, the synthesis of these amides relied on multi-step sequences, often involving the conversion of α,β-unsaturated carboxylic acids to more reactive acyl chlorides or the use of stoichiometric coupling reagents. While effective, these methods often suffer from poor atom economy, harsh reaction conditions, and limited functional group tolerance. The demand for greener, more efficient, and highly selective synthetic routes has driven the development of the innovative catalytic methods discussed herein.

Transition-Metal-Catalyzed Carbonylative Approaches

Transition-metal catalysis has transformed the synthesis of carbonyl compounds, offering atom-economical pathways that elegantly incorporate a carbon monoxide (CO) moiety into readily available starting materials.[1] These methods provide direct access to α,β-unsaturated amides from simple precursors like alkenyl halides and alkynes.

Aminocarbonylation of Alkenyl Halides

Palladium-catalyzed aminocarbonylation represents a powerful strategy for the direct synthesis of α,β-unsaturated amides. This reaction involves the coupling of an alkenyl halide (or pseudohalide), carbon monoxide, and an amine to forge the desired amide in a single step.

A significant advancement in this area is the development of catalyst-free, electron-catalyzed aminocarbonylation. This method proceeds under thermal conditions, obviating the need for a transition metal catalyst and expanding the reaction's functional group tolerance. The reaction of alkenyl iodides with CO and amines at elevated temperatures produces a wide range of α,β-unsaturated amides in good yields.[2]

Causality and Mechanistic Insight: The proposed mechanism for the electron-catalyzed process involves a hybrid radical/ionic chain transfer. This approach avoids the limitations associated with catalyst poisoning and provides a more robust and cost-effective synthetic route. The reaction's success hinges on the generation of key alkenyl radicals which then undergo carbonylation and subsequent trapping by the amine nucleophile.[2]

Representative Protocol: Catalyst-Free Aminocarbonylation of (E)-(2-Iodovinyl)benzene[2]
  • Step 1: Setup: In a glovebox, a 35 mL pressure tube is charged with (E)-(2-iodovinyl)benzene (115 mg, 0.5 mmol, 1.0 equiv) and N,N-diethylamine (2.5 mmol, 5.0 equiv).

  • Step 2: Reaction: The tube is sealed, removed from the glovebox, and connected to a carbon monoxide (CO) line. The reactor is flushed three times with CO and then pressurized to 20 atm.

  • Step 3: Heating: The reaction mixture is stirred and heated in an oil bath at 250 °C for 4 hours.

  • Step 4: Workup: After cooling to room temperature, the reactor is carefully depressurized. The crude mixture is concentrated under reduced pressure.

  • Step 5: Purification: The residue is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to afford the desired (E)-N,N-diethylcinnamamide.

Data Summary: Scope of Catalyst-Free Aminocarbonylation [2]

EntryAlkenyl Iodide SubstrateAmineProductYield (%)
1(E)-(2-Iodovinyl)benzeneDiethylamine(E)-N,N-Diethylcinnamamide79
24-Methoxy-(E)-(2-iodovinyl)benzeneDiethylamine(E)-N,N-Diethyl-3-(4-methoxyphenyl)acrylamide89
34-Cyano-(E)-(2-iodovinyl)benzeneDiethylamine(E)-3-(4-Cyanophenyl)-N,N-diethylacrylamide85
42-(Iodovinyl)thiopheneDiethylamine(E)-N,N-Diethyl-3-(thiophen-2-yl)acrylamide76
5α-IodostyreneDiethylamineN,N-Diethyl-2-phenylacrylamide54

Direct Dehydrogenation of Saturated Amides: A Redox-Neutral Strategy

One of the most atom-economical and elegant approaches to α,β-unsaturated amides is the direct dehydrogenation of their saturated counterparts. This strategy avoids the pre-functionalization of substrates, directly converting C-C single bonds to C=C double bonds. However, the inherent stability and low α-acidity of amides have made this a significant challenge.[3][4]

Recent breakthroughs have demonstrated that a palladium-catalyzed, redox-neutral desaturation process can efficiently synthesize α,β-conjugated secondary amides without the need for external oxidants.[3][4][5] This transformation leverages the unique reactivity of hydroxamates, where the cleavage of an N-O bond serves as the internal driving force for the dehydrogenation.[4][5]

Causality and Mechanistic Insight: This method's ingenuity lies in its ability to bypass the high pKa of amide α-protons. Instead of relying on strong bases to form an enolate, the reaction proceeds through a mechanism enabled by the hydroxamate functional group. This approach offers complementary reactivity to traditional methods and exhibits excellent chemoselectivity, allowing for the desaturation of amides in the presence of more acidic carbonyl compounds like esters and ketones.[4][5]

Dehydrogenation_Workflow cluster_start Starting Material cluster_catalysis Catalytic Cycle cluster_product Products SaturatedAmide Saturated N-alkoxy Amide (Hydroxamate) Catalyst Pd(0) Catalyst SaturatedAmide->Catalyst Enters Cycle OxidativeAddition Oxidative Addition (N-O Bond Cleavage) Catalyst->OxidativeAddition BetaHydride β-Hydride Elimination OxidativeAddition->BetaHydride Forms Pd-H Intermediate ReductiveElimination Reductive Elimination BetaHydride->ReductiveElimination Generates C=C bond ReductiveElimination->Catalyst Regenerates Pd(0) UnsaturatedAmide α,β-Unsaturated Secondary Amide ReductiveElimination->UnsaturatedAmide Byproduct Alcohol Byproduct ReductiveElimination->Byproduct

Caption: Redox-neutral dehydrogenation workflow.

Representative Protocol: Pd-Catalyzed Desaturation of an N-Alkoxy Amide[4]
  • Step 1: Reagent Preparation: To an oven-dried vial, add the saturated N-alkoxy amide (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), and Xantphos (11.6 mg, 0.02 mmol, 10 mol%).

  • Step 2: Solvent Addition: Add anhydrous toluene (2.0 mL) to the vial.

  • Step 3: Reaction Conditions: Seal the vial and place it in a preheated 100 °C oil bath. Stir the reaction mixture for 12 hours.

  • Step 4: Workup: After cooling to room temperature, concentrate the reaction mixture under vacuum.

  • Step 5: Purification: Purify the resulting residue by flash column chromatography on silica gel to yield the α,β-unsaturated secondary amide.

C-H Activation and Functionalization Strategies

Direct C-H bond activation has emerged as a paramount strategy in modern organic synthesis, offering a highly efficient and atom-economical way to construct complex molecules.[6] This approach circumvents the need for pre-installed functional groups, directly converting ubiquitous C-H bonds into new C-C or C-N bonds.

Manganese-Catalyzed α-Alkenylation of Aryl Amides

A notable example is the manganese-catalyzed direct α-alkenylation of aryl amides with primary alcohols.[7] This method provides α,β-unsaturated amides with excellent selectivity, generating only water and dihydrogen as byproducts. The use of an earth-abundant and inexpensive metal like manganese enhances the practicality and sustainability of this transformation.

Causality and Mechanistic Insight: The reaction is believed to proceed via a "borrowing hydrogen" mechanism. The Mn(I) catalyst first oxidizes the primary alcohol to its corresponding aldehyde. This aldehyde then undergoes an aldol condensation with the enolate of the aryl amide, which is also mediated by the manganese catalyst. Subsequent dehydration leads to the formation of the C=C double bond, affording the final α,β-unsaturated amide product.[7]

// Reactants Amide [label="Aryl Amide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alcohol [label="Primary Alcohol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst_Start [label="Mn(I) Catalyst", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediates Aldehyde [label="Aldehyde\n(from Alcohol)", fillcolor="#FFFFFF", fontcolor="#202124"]; Enolate [label="Amide Enolate", fillcolor="#FFFFFF", fontcolor="#202124"]; Aldol_Adduct [label="Aldol Adduct", fillcolor="#FFFFFF", fontcolor="#202124"];

// Product Product [label="α,β-Unsaturated Amide", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="H₂O + H₂", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Alcohol -> Catalyst_Start [label="Oxidation", color="#EA4335"]; Catalyst_Start -> Aldehyde [style=dashed]; Amide -> Enolate [label="Base-mediated"]; Enolate -> Aldehyde [label="Aldol Condensation", color="#EA4335"]; Aldehyde -> Aldol_Adduct [style=dashed]; Aldol_Adduct -> Product [label="Dehydration", color="#EA4335"]; Product -> Catalyst_Start [label="Regeneration", style=dashed, color="#202124"]; Aldol_Adduct -> Byproducts [style=dashed]; }

Caption: Proposed mechanism for Mn-catalyzed α-alkenylation.

Decarboxylative Routes from Unsaturated Carboxylic Acids

While traditional methods often activate carboxylic acids, recent innovations have focused on using them as substrates in decarboxylative coupling reactions. A mild and stereoretentive decarboxylative amidation of α,β-unsaturated carboxylic acids has been developed using 1,4,2-dioxazol-5-ones as aminating agents.[8][9] This approach is significant as it provides a practical, transition-metal-free route to enamides, which are valuable synthetic intermediates.[8][9]

Causality and Mechanistic Insight: Density functional theory (DFT) calculations suggest a mechanism involving the nucleophilic addition of the carboxylate onto the dioxazolone ring. This is followed by a series of concerted rearrangements that ultimately lead to the extrusion of CO₂ and the formation of the enamide product with retention of the original alkene geometry.[8][9] This method avoids the use of transition metals and the prerequisite synthesis of alkenyl (pseudo)halides, which are common limitations of other cross-coupling strategies.[9]

Conclusion and Future Outlook

The synthesis of α,β-unsaturated amides has undergone a paradigm shift, moving from classical stoichiometric methods to highly efficient and selective catalytic strategies. The novel routes highlighted in this guide—including transition-metal-catalyzed carbonylations, redox-neutral dehydrogenations, direct C-H functionalizations, and decarboxylative amidations—represent the forefront of this field. These methodologies offer significant advantages in terms of atom economy, functional group tolerance, and operational simplicity, making them highly attractive for applications in drug discovery and materials science.

Future research will likely focus on expanding the substrate scope of these reactions, developing enantioselective variants, and harnessing the power of photoredox and electrocatalysis to unlock new reaction pathways under even milder conditions. The continued evolution of synthetic methods for α,β-unsaturated amides will undoubtedly accelerate the discovery and development of next-generation pharmaceuticals and advanced materials.

References

  • Mehara, P., Sharma, P., & Das, P. (2025). Advances in Transition Metal-Catalyzed Carbonylation Reactions for α,β-Unsaturated Carbonyls: Applications, Challenges, and Opportunities. The Chemical Record. [Link]

  • Gicquel, M., et al. (2021). Electron-Catalyzed Aminocarbonylation: Synthesis of α,β-Unsaturated Amides from Alkenyl Iodides, CO, and Amines. Organic Letters, 23(24), 9493–9498. [Link]

  • Wang, Z., et al. (2024). Catalytic dehydrogenative synthesis of α,β-unsaturated secondary amides without external oxidants. Chemical Science. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. . [Link]

  • Kweon, J., et al. (2024). Stereoretentive Decarboxylative Amidation of α,β-Unsaturated Carboxylic Acids to Access Enamides. Organic Letters, 26(51), 11167–11172. [Link]

  • Kweon, J., et al. (2024). Stereoretentive Decarboxylative Amidation of α,β-Unsaturated Carboxylic Acids to Access Enamides. Organic Letters. [Link]

  • Wang, Z., et al. (2024). Catalytic dehydrogenative synthesis of α,β-unsaturated secondary amides without external oxidants. Chemical Science. [Link]

  • IRIS UAN. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. iris.uan.edu.mx. [Link]

Sources

Technical Guide: Reaction of Maleic Anhydride with n-Butylamine in Methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to address the complex interplay of kinetics, thermodynamics, and competitive pathways inherent in this reaction system. It moves beyond a simple recipe to provide a mechanistic blueprint for process control.

Content Type: Technical Whitepaper & Operational Guide Subject: Competitive Nucleophilic Acyl Substitution and Michael Addition Pathways

Executive Summary

The reaction of maleic anhydride (MA) with n-butylamine in methanol is a classic study in chemoselectivity. While the primary objective is typically the formation of N-n-butylmaleamic acid (the precursor to maleimides), the presence of methanol (a protic, nucleophilic solvent) and the nature of the amine introduces three competing pathways:

  • Aminolysis (Desired): Ring opening by the amine.

  • Methanolysis (Side Reaction): Ring opening by the solvent (solvolysis).

  • Michael Addition (Impurity): Conjugate addition of the amine across the alkene.

This guide details the mechanistic hierarchy and provides a self-validating protocol to maximize the yield of the maleamic acid intermediate while suppressing esterification and conjugate addition.

Mechanistic Landscape & Signaling Pathways

The reaction environment is defined by the competition between the nitrogen nucleophile (amine) and the oxygen nucleophile (methanol).

Reaction Topology (Graphviz)

ReactionPathways MA Maleic Anhydride (Electrophile) Maleamic N-n-butylmaleamic Acid (Kinetic Product) MA->Maleamic Aminolysis (Fast, k1) Exothermic Ester Monomethyl Maleate (Solvolysis Impurity) MA->Ester Methanolysis (Slow, k2) Base Catalyzed Amine n-Butylamine (Nucleophile) Amine->MA MeOH Methanol (Solvent/Nucleophile) MeOH->MA Michael Aspartic Acid Derivative (Michael Adduct) Maleamic->Michael Excess Amine (Conjugate Addition) Maleimide N-n-butylmaleimide (Cyclized Product) Maleamic->Maleimide Dehydration (-H2O, Heat/Cat)

Figure 1: Reaction topology showing the kinetic dominance of aminolysis (green) versus competing solvolysis and Michael addition pathways.

Kinetic & Thermodynamic Considerations

The Nucleophilicity Mismatch

Although methanol is present in vast molar excess (as the solvent), n-butylamine is a significantly stronger nucleophile.

  • Aminolysis Rate (

    
    ):  extremely fast at 0°C–25°C.
    
  • Methanolysis Rate (

    
    ):  slow without catalysis.
    
  • Critical Risk: The amine can act as a general base catalyst, deprotonating methanol to form methoxide (equilibrium), which then attacks the anhydride.

Expert Insight: To prevent base-catalyzed methanolysis, never add the anhydride to the amine. High local concentrations of amine relative to anhydride favor both Michael addition and base-catalyzed solvolysis. Always add the amine to the anhydride.

The Michael Addition Risk

Maleic derivatives are electron-deficient alkenes (Michael acceptors). n-Butylamine is a primary amine (Michael donor).

  • If

    
     or if excess amine is present, the amine will attack the double bond of the generated maleamic acid.
    
  • Result: Formation of N,N'-dibutylaspartamide derivatives (irreversible impurity).

Data Summary: Pathway Competition
ParameterAminolysis (Target)Methanolysis (Side)Michael Addition (Side)
Nucleophile



Electrophile Carbonyl CarbonCarbonyl Carbon

-Carbon (Alkene)
Kinetics


Slow (unless heated)
Thermodynamics Exothermic (

)
ExothermicExothermic
Control Factor Stoichiometry (1:1)Temperature (<10°C)Order of Addition

Validated Experimental Protocol

Objective: Synthesis of N-n-butylmaleamic acid with <1% methyl ester impurity.

Materials
  • Maleic Anhydride (MA): 9.81 g (100 mmol) - Must be finely powdered/crushed.

  • n-Butylamine: 7.31 g (100 mmol) - Freshly distilled if yellow.

  • Methanol (Anhydrous): 100 mL.

  • Apparatus: 250 mL 3-neck round bottom flask, addition funnel, internal thermometer, nitrogen inlet.

Step-by-Step Methodology

Step 1: Solvation & Thermal Equilibration

  • Charge the flask with 9.81 g MA and 80 mL Methanol.

  • Stir vigorously under

    
    .
    
  • Cool to 0°C–5°C using an ice/water bath.

  • Checkpoint: MA dissolves endothermically, but methanolysis is exothermic. Ensure T < 5°C before proceeding.

Step 2: Controlled Aminolysis (The "Inverse Addition")

  • Dilute 7.31 g n-butylamine in 20 mL Methanol in the addition funnel.

  • Add the amine solution dropwise over 30–45 minutes.

  • Critical Constraint: Maintain internal temperature

    
    .
    
  • Mechanism:[1][2][3][4][5][6][7][8][9] By adding amine to excess MA, you ensure the amine is instantly consumed by the carbonyl attack (forming amide), leaving no free amine to catalyze methanolysis or perform Michael addition.

Step 3: Reaction Maturation

  • After addition, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (20°C–25°C) for 1 hour.

  • Visual Cue: The solution should remain clear or turn slightly pale yellow. A deep orange/brown color indicates Michael addition/polymerization.

Step 4: Isolation (Self-Validating Step)

  • Rotary evaporate the methanol at

    
     (bath temperature).
    
  • Do not overheat. High heat converts the maleamic acid back to MA + Amine (retro-reaction) or drives imidization.

  • Recrystallize the residue from Acetone/Hexane or Ethanol/Ether if high purity is required.

Analytical Characterization & Troubleshooting

NMR Signature (Validation)

The formation of the maleamic acid is confirmed by the distinct shift of the alkene protons and the loss of symmetry compared to maleic anhydride.

MoietyMaleic Anhydride (

)
N-n-butylmaleamic Acid (

)
Monomethyl Maleate (Impurity)
Alkene (-CH=CH-)

7.02 (s, 2H)

6.25 (d, 1H), 6.45 (d, 1H)

6.35 (d), 6.95 (d)
Amide (-NH-) N/A

8.5 - 9.0 (broad s)
N/A
Methyl Ester N/AN/A

3.75 (s, 3H)
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Product is an oil/gum Residual solvent or Michael adducts.Triturate with cold diethyl ether. If oil persists, Michael addition occurred (check NMR for loss of alkene).
Methyl Ester peaks in NMR Methanolysis competition.Reaction temperature was too high during addition, or amine was added too fast (causing local heating).
Low Yield Hydrolysis of MA prior to reaction.Ensure MA is dry/white before use. Hydrolyzed MA (Maleic acid) reacts very slowly with amines.

References

  • Reaction of Amines with Cyclic Anhydrides

    • Title: Kinetics and Mechanism of the Reaction of Cyclic Anhydrides with Amines.
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link][10][11][12]

  • Michael Addition Side Reactions

    • Title: Tandem Michael addition of amines to maleic anhydride and 1,3-prototropic shift.[13]

    • Source: Tetrahedron Letters.
    • URL:[Link]

  • Methanolysis Kinetics

    • Title: Kinetics of the esterific
    • Source: Chemical Engineering Journal.
    • URL:[Link]

  • Maleimide Synthesis Overview

    • Title: Maleimides Designed for Self-Assembly and Reactivity.
    • Source: N
    • URL:[Link]

Sources

An In-depth Technical Guide to the Stability and Reactivity of Butenoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Butenoate Scaffold - A Double-Edged Sword in Medicinal Chemistry

Butenoate derivatives, and more broadly, α,β-unsaturated carbonyl compounds, represent a class of molecules with profound significance in drug development. Their inherent electronic and structural features make them versatile pharmacophores and key synthetic intermediates.[1][2] The conjugated system, where a carbon-carbon double bond is directly attached to a carbonyl group, creates a unique reactivity profile that can be harnessed for therapeutic benefit, particularly in the design of covalent inhibitors.[3] However, this same reactivity can be a liability, leading to instability, off-target effects, and metabolic challenges. This guide, written from the perspective of a senior application scientist, provides an in-depth exploration of the delicate balance between the stability and reactivity of butenoate derivatives. We will delve into the causal mechanisms behind their chemical behavior, provide field-proven experimental protocols for their evaluation, and offer insights grounded in established chemical principles to empower researchers in their drug discovery endeavors.

The Structural Foundation of Reactivity

The chemical behavior of a butenoate derivative is dictated by the electronic interplay between the alkene and the ester functional groups. The electron-withdrawing nature of the carbonyl group polarizes the C=C double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[4][5] This conjugated π-system is the heart of the butenoate's reactivity.

cluster_butenoate General Structure of a Butenoate Derivative cluster_reactivity Key Reactive Site C_beta β C_alpha α C_beta->C_alpha R1 R1 C_beta->R1 R2 R2 C_beta->R2 C_carbonyl C C_alpha->C_carbonyl R3 R3 C_alpha->R3 O_carbonyl O C_carbonyl->O_carbonyl O_ester O C_carbonyl->O_ester R_ester R' O_ester->R_ester p1 p2 p1->p2 info The β-carbon is electron-deficient (electrophilic).It is the primary site for nucleophilic attack (1,4-conjugate addition).  

Sources

Discovery & Optimization of Novel Bioactive Butenamides

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Covalent Warhead Design

Abstract

This technical guide addresses the rational design, synthesis, and biological evaluation of bioactive butenamides —a class of small molecules increasingly utilized as Targeted Covalent Inhibitors (TCIs) .[1] Unlike traditional non-covalent drugs, butenamides possess an


-unsaturated amide motif acting as a Michael acceptor, capable of forming covalent bonds with nucleophilic cysteine residues in target proteins.[1] This guide provides a self-validating workflow for researchers to discover novel butenamide derivatives, focusing on tunable electrophilicity, synthetic accessibility, and structure-activity relationships (SAR).[1]
The Core Pharmacophore: 2-Butenamide as a Warhead

The 2-butenamide moiety (


) functions as a "warhead" in medicinal chemistry.[1] Its biological activity is primarily driven by its ability to alkylate a specific cysteine thiol (-SH) within a protein's binding pocket.[1]
  • Mechanism: The

    
    -carbon of the double bond is electrophilic. A nucleophilic attack by a cysteine thiolate results in a stable thioether adduct.
    
  • Tunability: The reactivity of the Michael acceptor can be "tuned" by modifying the substituents on the double bond (e.g., adding a cyano group) or the amide nitrogen. This allows researchers to balance potency (rapid target engagement) with selectivity (avoiding off-target reactivity with glutathione).[1]

Key Structural Classes
  • Simple N-Aryl Butenamides: Often derived from crotonic or fumaric acid; moderate electrophiles.[1]

  • Cyano-Butenamides: Contain a nitrile group at the

    
    -position.[1] These are often Reversible Covalent Inhibitors , where the electron-withdrawing nature of the nitrile stabilizes the transition state for both the forward (attack) and reverse (elimination) reactions.
    
Experimental Protocols: Synthesis Strategies

To discover novel bioactive butenamides, two primary synthetic routes are recommended based on the desired substitution pattern.

Method A: The Fumaryl Chloride Route (For Symmetric/Asymmetric Diamides)

Best for: Rapid generation of library diversity using commercially available anilines. Reaction Type: Nucleophilic Acyl Substitution.

Protocol:

  • Reagents: Fumaric acid monoethyl ester (or fumaryl chloride), Thionyl Chloride (

    
    ), Substituted Aniline, Triethylamine (
    
    
    
    ), Dichloromethane (DCM).[1]
  • Activation: Reflux mono-acid with

    
     (3 eq) for 2 hours. Evaporate excess 
    
    
    
    to obtain the acid chloride.
  • Coupling: Dissolve the aniline (1.0 eq) in dry DCM at 0°C. Add

    
     (1.5 eq). Dropwise add the acid chloride solution.
    
  • Workup: Stir at RT for 4 hours. Wash with 1N HCl (to remove unreacted amine) and saturated

    
    . Recrystallize from Ethanol/Water.
    
Method B: Knoevenagel Condensation (For

-Cyano Butenamides)

Best for: Creating highly reactive or reversible warheads (Cyano-acrylates/butenamides).[1] Reaction Type: Condensation.[2]

Protocol:

  • Reagents: Cyanoacetamide, Substituted Benzaldehyde, Piperidine (Cat.), Ethanol.[1]

  • Reaction: Mix aldehyde (10 mmol) and cyanoacetamide (10 mmol) in Ethanol (20 mL). Add 3-5 drops of piperidine.

  • Conditions: Reflux for 3-6 hours. The product often precipitates upon cooling.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallization yields high-purity

    
    -cyano butenamides.[1]
    
Visualization: Synthesis Workflow

SynthesisWorkflow Start Target Design RouteA Route A: Acid Chloride (Diversity Oriented) Start->RouteA RouteB Route B: Knoevenagel (Warhead Tuning) Start->RouteB StepA1 Activate Carboxylic Acid (SOCl2 / Oxalyl Chloride) RouteA->StepA1 StepB1 Aldehyde + Active Methylene (Cyanoacetamide) RouteB->StepB1 StepA2 Amide Coupling (R-NH2, Et3N, DCM) StepA1->StepA2 Product Bioactive Butenamide Library StepA2->Product StepA2->Product Yield > 80% StepB2 Base Catalysis (Piperidine, Reflux) StepB1->StepB2 StepB2->Product StepB2->Product Precipitation

Caption: Dual-pathway synthesis strategy for generating diverse butenamide libraries.

Biological Evaluation: Validating the Warhead

Trustworthiness in covalent drug discovery relies on proving that the molecule acts via the intended mechanism (covalent bond formation) and not non-specific assay interference.

Assay 1: GSH Reactivity (The "Litmus Test")

Before cell-based assays, determine the chemical reactivity of the butenamide.

  • Setup: Incubate compound (10

    
    ) with Glutathione (GSH, 500 
    
    
    
    , 50-fold excess) in PBS (pH 7.4) at 37°C.
  • Measurement: Monitor the disappearance of the parent compound via HPLC-UV or LC-MS at t=0, 1h, 4h, 24h.

  • Interpretation:

    • 
       min: Too reactive (likely toxic/promiscuous).
      
    • 
       hours: Too inert (unlikely to engage target).
      
    • Ideal Range:

      
       between 1-6 hours.
      
Assay 2: Target Engagement (Mass Shift)

To confirm the mechanism of action on the specific protein target (e.g., a kinase domain):

  • Incubate purified protein with the inhibitor (1:1 ratio) for 1 hour.

  • Analyze via Intact Protein Mass Spectrometry .

  • Success Criteria: Observation of a mass shift corresponding exactly to the molecular weight of the inhibitor (or inhibitor minus leaving group, though butenamides typically add fully).

Case Study: Cyano-Butenamides as Reversible Kinase Inhibitors[1]

Context: While many butenamides are irreversible inhibitors (permanently disabling the enzyme), recent work has highlighted


-cyano butenamides  as reversible covalent inhibitors.[1] The cyano group increases the acidity of the 

-proton, allowing the Michael adduct to undergo

-elimination, regenerating the free enzyme. This reduces the risk of permanent off-target toxicity (immunogenicity).[3]

Mechanism of Action:

  • Binding: The scaffold (e.g., quinoline or pyrimidine) binds to the ATP pocket non-covalently.

  • Reaction: The cysteine thiol attacks the

    
    -carbon of the 
    
    
    
    -cyano butenamide.
  • Equilibrium: Unlike acrylamides, the reaction is reversible (

    
    ), allowing the drug to detach if the local concentration drops.
    
Visualization: Covalent Mechanism

Mechanism Enzyme Target Enzyme (Cys-SH) Complex Non-Covalent Complex (Binding Pocket) Enzyme->Complex Kd (Affinity) Inhibitor Butenamide Inhibitor (Michael Acceptor) Inhibitor->Complex Kd (Affinity) TS Transition State (Nucleophilic Attack) Complex->TS Positioning Adduct Covalent Adduct (Active Enzyme Inhibited) TS->Adduct k_inact (Bond Formation) Adduct->Complex k_off (Reversibility via CN group)

Caption: Kinetic mechanism of covalent inhibition. The blue dashed line represents the reversibility enabled by electron-withdrawing groups like nitriles.

Structure-Activity Relationship (SAR) Logic[1]

When optimizing bioactive butenamides, follow this logic tree to improve efficacy and safety.

Structural ZoneModificationEffect on Bioactivity
Warhead (

-carbon)
Add Methyl groupDecreases reactivity (steric hindrance).[1] Improves metabolic stability.

-Position
Add Cyano (-CN)Increases electrophilicity significantly.[1] Enables reversibility .
Amide Nitrogen N-Aryl substitutionDefines binding affinity (non-covalent recognition).[1]
Linker Extend chain lengthChanges orientation of warhead relative to Cys residue.
Visualization: SAR Decision Tree

SAR_Logic Root Lead Butenamide Molecule Check1 Check1 Root->Check1 Check2 Is Potency too Low? Root->Check2 Action1 Add Steric Bulk at Beta-Carbon (e.g., Methyl) Check1->Action1 Yes Action2 Add Electron Withdrawing Group at Alpha (e.g., Cyano, Fluorine) Check2->Action2 Yes (Increase Reactivity) Action3 Optimize N-Aryl Scaffold (Better Non-covalent Fit) Check2->Action3 Yes (Increase Affinity)

Caption: Strategic decision tree for optimizing butenamide lead compounds based on reactivity and potency data.

References
  • Structure-activity relationships of alpha, beta-unsaturated carbonylic compounds. Source: PubMed (NIH) URL:[1][Link][1]

  • An update on the discovery and development of reversible covalent inhibitors. Source: PubMed Central (PMC) URL:[1][Link]

  • Synthesis of trans-diamide derivatives from fumaryl chloride and determination of DPPH scavenging activity. Source: ResearchGate URL:[4][5][6][Link]

  • The Anticancer Activity for the Bumetanide-Based Analogs via Targeting the Tumor-Associated Membrane-Bound Human Carbonic Anhydrase-IX Enzyme. Source: MDPI (Molecules) URL:[Link][1]

  • Recent advances in the development of covalent inhibitors. Source: PubMed Central (PMC) URL:[1][Link]

Sources

A Computational Roadmap for Targeting Novel Covalent Inhibitors: The Case of Methyl 4-(butylamino)-4-oxo-2-butenoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The exploration of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Methyl 4-(butylamino)-4-oxo-2-butenoate represents a class of unsaturated carbonyl compounds with latent reactivity, yet it remains largely uncharacterized in the scientific literature. This technical guide outlines a comprehensive, prospective computational modeling workflow designed to elucidate its potential as a targeted covalent inhibitor. We move from foundational ligand preparation and hypothesis-driven target selection to sophisticated molecular simulations, including non-covalent docking, molecular dynamics, and advanced quantum mechanics/molecular mechanics (QM/MM) approaches for modeling covalent bond formation. Each protocol is presented with detailed, step-by-step methodologies, underpinned by the scientific rationale for key experimental choices. This document serves as a blueprint for researchers, scientists, and drug development professionals aiming to computationally prosecute under-researched molecules with similar reactive potential.

Introduction: Unveiling the Potential of an Uncharacterized Molecule

Methyl 4-(butylamino)-4-oxo-2-butenoate is a small organic molecule featuring several key functional groups: a methyl ester, a secondary amide, and, most critically, an α,β-unsaturated carbonyl system. This latter motif, a well-known Michael acceptor, confers the potential for covalent interaction with biological nucleophiles, such as the thiol group of cysteine residues in proteins.[1][2][3] Covalent inhibitors have seen a resurgence in drug development, offering advantages of prolonged duration of action and high potency.

Given the absence of published biological data, a structured in silico investigation provides a rapid, cost-effective strategy to generate testable hypotheses regarding its mechanism of action and potential protein targets. This guide details the logical progression of such an investigation.

Foundational Analysis & Ligand Preparation

The first step in any computational study is the meticulous preparation of the small molecule, or ligand.[4] This ensures that the simulated structure is an energetically favorable and realistic representation.

Physicochemical Characterization

A summary of the key properties of Methyl 4-(butylamino)-4-oxo-2-butenoate, sourced from its PubChem entry (CID 53393354), provides the basis for our model.

PropertyValueSource
Molecular Formula C9H15NO3PubChem
Molecular Weight 185.22 g/mol PubChem
IUPAC Name methyl (E)-4-(butylamino)-4-oxobut-2-enoatePubChem
Canonical SMILES CCCCCNC(=O)C=CC(=O)OCPubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bonds 6PubChem
Protocol: 3D Ligand Structure Preparation

The causality behind this protocol is to convert the 2D representation (SMILES string) into a geometrically correct, low-energy 3D conformation suitable for docking simulations.[4][5]

  • Obtain 2D Structure : The SMILES string (CCCCCNC(=O)C=CC(=O)OC) is obtained from a database like PubChem.

  • Generate 3D Coordinates : Use a tool like Open Babel to convert the 2D SMILES into an initial 3D structure.

    • Rationale : This step provides a starting 3D geometry, which is necessary for subsequent energy minimization.

  • Add Hydrogens : Ensure all hydrogen atoms are explicitly added, appropriate for a physiological pH of ~7.4.

  • Energy Minimization : Perform a geometry optimization using a suitable force field, such as the General AMBER Force Field (GAFF) or MMFF94.[6]

    • Rationale : This step relieves any steric strain from the initial 3D conversion, settling the molecule into a low-energy, more realistic conformation.[4]

  • Assign Partial Charges : Calculate and assign partial atomic charges (e.g., Gasteiger or AM1-BCC charges).[7]

    • Rationale : Accurate charge distribution is critical for calculating the electrostatic interactions that govern ligand-protein binding.[7]

  • Save in Appropriate Format : The final, prepared ligand structure is saved in a .pdbqt format for AutoDock Vina or .mol2 for other programs.[5]

Hypothesis-Driven Target Selection

The presence of a Michael acceptor strongly suggests that Methyl 4-(butylamino)-4-oxo-2-butenoate could act as a covalent inhibitor by reacting with nucleophilic residues, most commonly cysteine.[1][3] Therefore, our primary targets will be proteins known to be modulated by covalent inhibitors and containing a reactive cysteine in or near a functional binding site. For this guide, we will use Epidermal Growth Factor Receptor (EGFR) kinase domain with a cysteine at position 797 (Cys797) as a representative target.

Protocol: Receptor Structure Preparation

This protocol ensures the protein structure is clean and correctly parameterized for docking.[8][9][10]

  • Download Structure : Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we might use a structure of EGFR kinase domain (e.g., PDB ID: 2GS2).

  • Clean the PDB File :

    • Remove all water molecules, co-solvents, and existing ligands from the PDB file.[7][8]

      • Rationale : These molecules can interfere with the docking algorithm unless they are known to be critical for binding, in which case they should be treated with more advanced methods.

    • If the biological unit is a monomer, remove any additional protein chains.[8]

  • Add Hydrogens and Assign Protonation States : Add hydrogen atoms consistent with a pH of 7.4. This is a critical step as hydrogen bond networks are key to binding.[7][11]

  • Assign Atomic Charges : Assign charges from a chosen force field (e.g., AMBER or CHARMM).[12][13]

  • Save in PDBQT Format : Convert the cleaned receptor file to the .pdbqt format required by AutoDock Vina, which includes partial charges and atom types.[14]

Stage 1: Non-Covalent Binding Pose Prediction with Molecular Docking

Before modeling the covalent bond, we must first predict the most likely non-covalent binding pose of the ligand in the active site. This initial interaction properly orients the reactive warhead (the Michael acceptor) relative to the target nucleophile (Cys797). We will use AutoDock Vina, a widely used open-source docking program.[14][15]

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Molecular Docking Workflow L1 SMILES String L2 Generate 3D Structure L1->L2 L3 Energy Minimization (GAFF) L2->L3 L4 Assign Charges L3->L4 L5 Output: ligand.pdbqt L4->L5 D2 Run AutoDock Vina L5->D2 Input Ligand R1 PDB Crystal Structure R2 Clean Structure (Remove H2O, etc.) R1->R2 R3 Add Hydrogens (pH 7.4) R2->R3 R4 Assign Charges R3->R4 R5 Output: receptor.pdbqt R4->R5 D1 Define Search Space (Grid Box) R5->D1 Input Receptor D1->D2 D3 Analyze Poses & Binding Affinity D2->D3 D4 Select Best Non-Covalent Pose D3->D4

Protocol: Molecular Docking with AutoDock Vina
  • Define the Search Space : A 3D grid box must be defined around the active site.[7][16] For targeted docking, this box should be centered on the known binding pocket, encompassing the key Cys797 residue.

    • Rationale : This limits the conformational search to the region of interest, increasing computational efficiency and relevance. A typical size would be 25x25x25 Ångströms.

  • Create Configuration File : Prepare a text file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, and defining the center and dimensions of the grid box.[17]

  • Execute Vina : Run the docking simulation from the command line.[14]

    • vina --config conf.txt --out poses.pdbqt --log results.log

  • Analyze Results : Vina will output a set of binding poses (typically 9-10), ranked by a calculated binding affinity (kcal/mol).[14][15]

    • Self-Validation : The top-ranked poses should be visually inspected. A successful docking run will show poses with low binding energy scores, good geometric complementarity to the pocket, and the formation of plausible hydrogen bonds and hydrophobic interactions. The Michael acceptor should be oriented towards the Cys797 thiol group, at a distance conducive to reaction (e.g., 3-4 Å).

Pose IDBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interactions (Hypothetical)
1-8.50.00H-bond with Met793, Hydrophobic contacts
2-8.21.21H-bond with Thr790
3-7.91.89H-bond with Met793

Stage 2: Assessing Complex Stability with Molecular Dynamics (MD)

While docking provides a static snapshot, Molecular Dynamics (MD) simulations assess the stability and dynamics of the predicted protein-ligand complex over time.[18][19] This step validates whether the non-covalent pose is stable in a more realistic, solvated environment.[20] We will use GROMACS, a versatile and widely-used MD engine.[21][22][23]

G cluster_md_setup MD System Setup cluster_md_run MD Simulation Protocol cluster_md_analysis Trajectory Analysis M1 Input: Best Docked Pose M2 Generate Ligand Topology (GAFF) M1->M2 M3 Select Force Field (AMBER) M1->M3 M4 Solvate with Water (TIP3P) M2->M4 M3->M4 M5 Add Ions (Neutralize) M4->M5 R1 Energy Minimization M5->R1 R2 NVT Equilibration (Temp) R1->R2 R3 NPT Equilibration (Pressure) R2->R3 R4 Production MD Run (e.g., 100 ns) R3->R4 A1 Calculate RMSD R4->A1 A2 Calculate RMSF R4->A2 A3 Analyze H-Bonds R4->A3 A4 Assess Complex Stability A1->A4 A2->A4 A3->A4

Protocol: GROMACS MD Simulation

This protocol is a standard workflow for simulating a protein-ligand complex.[20][24][25][26][27]

  • System Preparation :

    • Input : Use the best-ranked non-covalent pose from the docking step.

    • Force Field : Choose a protein force field (e.g., AMBER ff14SB) and a compatible ligand force field (e.g., GAFF).[6][12][13][28][29]

    • Topology Generation : Generate a topology file for the ligand, which describes its bonded and non-bonded parameters.

    • Solvation : Place the complex in a periodic box of water (e.g., TIP3P model).[20]

    • Ionization : Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.[20]

  • Simulation Execution :

    • Energy Minimization : Perform a steepest descent minimization to remove steric clashes.[20]

    • Equilibration : Run two short equilibration phases. First, an NVT (constant Number of particles, Volume, Temperature) ensemble to stabilize the temperature, followed by an NPT (constant Number of particles, Pressure, Temperature) ensemble to stabilize the pressure and density.[26]

    • Production MD : Run the main simulation for a duration sufficient to observe stability (e.g., 100 nanoseconds).[20]

  • Analysis of Trajectory :

    • RMSD (Root Mean Square Deviation) : Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot for the ligand indicates it has found a stable binding mode.[18][30][31]

    • RMSF (Root Mean Square Fluctuation) : Plot the RMSF per residue to identify flexible regions of the protein.[20][30]

    • Interaction Analysis : Analyze the persistence of hydrogen bonds and other key interactions throughout the simulation.[18][31]

Stage 3: Modeling the Covalent Reaction

Once a stable non-covalent complex is confirmed, the final step is to model the covalent bond formation. This is a quantum mechanical event (bond breaking and forming) and cannot be accurately described by classical MM force fields alone.[32][33] A hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is the gold standard.[32][34][35][36]

Rationale for QM/MM

In a QM/MM simulation, the system is partitioned into two regions:[35][36]

  • QM Region : The chemically reactive parts (the ligand's Michael acceptor and the Cys797 side chain) are treated with high-accuracy but computationally expensive quantum mechanics.

  • MM Region : The rest of the protein and solvent are treated with efficient classical molecular mechanics.

This hybrid approach provides an accurate description of the reaction chemistry while remaining computationally tractable.[32][34]

Protocol: Conceptual QM/MM Workflow
  • System Partitioning : Define the QM and MM regions. The QM region would typically include the entire ligand and the side chain of Cys797.

  • Boundary Treatment : A "link atom" scheme is often used to satisfy the valency of atoms at the QM/MM boundary (e.g., between the Cα and Cβ of Cys797).[34]

  • Potential Energy Surface Scan : Perform a series of constrained geometry optimizations to map the energy landscape as the covalent bond forms. The reaction coordinate would be the distance between the cysteine sulfur and the β-carbon of the ligand.

  • Transition State (TS) Search : Identify the highest energy point along the reaction path—the transition state. The energy barrier (activation energy) calculated from this state determines the theoretical feasibility of the reaction.[37]

  • Analysis : A low calculated activation energy (<25 kcal/mol) suggests the covalent reaction is kinetically favorable and likely to occur under physiological conditions.[37]

G cluster_qmmm QM/MM Covalent Reaction Modeling Q1 Input: Stable Non-Covalent Complex Q2 Partition System (QM/MM Regions) Q1->Q2 Q3 Define Reaction Coordinate Q2->Q3 Q4 Scan Potential Energy Surface Q3->Q4 Q5 Locate Transition State (TS) Q4->Q5 Q6 Calculate Activation Energy (ΔG‡) Q5->Q6 Q7 Assess Reaction Feasibility Q6->Q7

Conclusion and Future Directions

This guide has detailed a rigorous, multi-stage computational workflow to investigate the potential of an under-characterized molecule, Methyl 4-(butylamino)-4-oxo-2-butenoate, as a targeted covalent inhibitor. By progressing from initial non-covalent docking to MD simulations and finally to QM/MM reaction modeling, we can build a scientifically sound, data-driven hypothesis about the molecule's biological activity. The results of this in silico cascade—predicted binding pose, complex stability, and reaction feasibility—provide a strong foundation for guiding subsequent experimental validation, including enzyme inhibition assays and structural biology efforts. This framework is broadly applicable to the initial assessment of any novel compound suspected of acting through a covalent mechanism.

References

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. (2025, August 7). YouTube. Retrieved February 22, 2026, from [Link]

  • Force fields for small molecules. (2019). PMC. Retrieved February 22, 2026, from [Link]

  • Covalent Docking Using Schrödinger | Step-by-Step Workflow. (2025, August 4). YouTube. Retrieved February 22, 2026, from [Link]

  • Molecular Dynamics Simulation of Protein–Ligand Complexes. (2021). Bio-protocol. Retrieved February 22, 2026, from [Link]

  • GROMACS tutorial | Biomolecular simulations. (n.d.). EMBL-EBI. Retrieved February 22, 2026, from [Link]

  • AMBER Force Field. (n.d.). Protheragen. Retrieved February 22, 2026, from [Link]

  • Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. (2021). PubMed. Retrieved February 22, 2026, from [Link]

  • How does one prepare proteins for molecular docking?. (2021, September 20). Quora. Retrieved February 22, 2026, from [Link]

  • Using Transition State Modeling To Predict Mutagenicity for Michael Acceptors. (2018). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2024, September 21). ACS Publications. Retrieved February 22, 2026, from [Link]

  • GROMACS Tutorials. (n.d.). GROMACS. Retrieved February 22, 2026, from [Link]

  • Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. (2026, January 12). ScienceDirect. Retrieved February 22, 2026, from [Link]

  • Molecular Docking (Protein-Ligand) | Methodology & Protocol. (2026). Genomics & Informatics Lab. Retrieved February 22, 2026, from [Link]

  • Protein-Ligand Complex - MD Tutorials. (n.d.). GROMACS. Retrieved February 22, 2026, from [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Docking Mastery. Retrieved February 22, 2026, from [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. Retrieved February 22, 2026, from [Link]

  • GROMACS tutorials. (n.d.). Simon Gravelle. Retrieved February 22, 2026, from [Link]

  • A simple tutorial for using Autodock Vina to find the ligand binding pose. (n.d.). GitHub. Retrieved February 22, 2026, from [Link]

  • How to Perform Covalent Docking Without Templates in Schrödinger. (2025, August 11). YouTube. Retrieved February 22, 2026, from [Link]

  • Navigating AMBER Force Fields. (2024, August 25). DiPhyx Stories. Retrieved February 22, 2026, from [Link]

  • Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. (2021, April 29). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. (2019, June 3). Galaxy Training. Retrieved February 22, 2026, from [Link]

  • Analyzing molecular dynamics simulations. (n.d.). TeachOpenCADD. Retrieved February 22, 2026, from [Link]

  • Preparing the protein and ligand for docking. (2025, April 8). ScotChem. Retrieved February 22, 2026, from [Link]

  • The development of an Amber-compatible organosilane force field for drug-like small molecules. (2021). RSC Publishing. Retrieved February 22, 2026, from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1. (2020, March 20). YouTube. Retrieved February 22, 2026, from [Link]

  • Session 4: Introduction to in silico docking. (n.d.). University of Oxford. Retrieved February 22, 2026, from [Link]

  • Exploring the Limits of the Generalized CHARMM and AMBER Force Fields. (2024, May 8). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Modelling a covalent inhibitor of cathepsin proteins. (n.d.). Bonvin Lab. Retrieved February 22, 2026, from [Link]

  • QM/MM. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial. (n.d.). BioExcel Building Blocks. Retrieved February 22, 2026, from [Link]

  • From complex data to clear insights: visualizing molecular dynamics trajectories. (2024, April 10). Frontiers. Retrieved February 22, 2026, from [Link]

  • Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis. (2018). PMC. Retrieved February 22, 2026, from [Link]

  • Using Machine Learning to Analyze Molecular Dynamics Simulations of Biomolecules. (2025, May 27). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Protocol for Molecular Dynamics Simulations of Proteins. (2016, December 5). Bio-protocol. Retrieved February 22, 2026, from [Link]

  • How to do covalent docking using autodock?. (2016, October 21). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Quantum mechanics/molecular mechanics (QM/MM) methods in drug design. (2023). ResearchGate. Retrieved February 22, 2026, from [Link]

  • What is the most simple protocol to prepare the library of ligands for molecular docking?. (2023, May 5). ResearchGate. Retrieved February 22, 2026, from [Link]

  • When (and Why) You Should Minimize Ligands Before Docking. (n.d.). SAMSON Blog. Retrieved February 22, 2026, from [Link]

  • Quantum Mechanics/Molecular Mechanics (QM/MM). (2022, June 6). Computational Chemistry Glossary. Retrieved February 22, 2026, from [Link]

  • ICM User's Guide: Covalent Docking. (n.d.). Molsoft. Retrieved February 22, 2026, from [Link]

  • Development and application of quantum mechanics/molecular mechanics methods with advanced polarizable potentials. (2019). PMC. Retrieved February 22, 2026, from [Link]

  • Quantum Mechanical (QM) Explanation of Covalent Bond!!. (2023, December 26). YouTube. Retrieved February 22, 2026, from [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes. (2025, August 6). YouTube. Retrieved February 22, 2026, from [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). PLOS Computational Biology. Retrieved February 22, 2026, from [Link]

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Methodological & Application

Application Note: Methyl 4-(butylamino)-4-oxo-2-butenoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of Methyl 4-(butylamino)-4-oxo-2-butenoate (referred to herein as MBFB ), a specialized fumaric acid derivative.

Based on its chemical structure (


-unsaturated carbonyl), this compound functions primarily as a Michael Acceptor . In peptide synthesis and chemical biology, it is utilized to site-specifically modify Cysteine (Cys)  residues. This modification mimics the biological activity of fumarate-based drugs (like Dimethyl Fumarate) or installs a lipophilic "warhead" for covalent inhibition studies.

Executive Summary

Methyl 4-(butylamino)-4-oxo-2-butenoate (MBFB) is an electrophilic reagent belonging to the class of fumaric acid amides. Unlike symmetric fumarates (e.g., dimethyl fumarate), MBFB possesses inherent asymmetry, featuring a methyl ester on one terminus and a butyl amide on the other.

In peptide chemistry, MBFB is deployed to:

  • Covalently Modify Cysteine: Via Michael addition, creating stable thioether adducts.

  • Tune Lipophilicity: The butyl chain increases the hydrophobic profile of the target peptide, potentially enhancing membrane permeability.

  • Model Pharmacological Activity: It serves as a structural probe to study the Nrf2-KEAP1 antioxidant pathway, mimicking the electrophilic stress of fumarate drugs while offering distinct steric and electronic properties.

Chemical Mechanism & Rationale[1][2][3][4][5][6][7][8]

Structural Analysis
  • Electrophile: The central alkene (

    
    ) is conjugated to two electron-withdrawing groups (ester and amide). This creates a "soft" electrophile susceptible to nucleophilic attack.
    
  • Selectivity: At physiological pH (7.4–8.0), the reagent is highly selective for thiolates (Cys side chains) over amines (Lys N-

    
     or N-terminus), due to the higher nucleophilicity of sulfur in this pH range.
    
  • Warhead Type: Fumarate-based Michael acceptor (Reversible-covalent or Irreversible depending on the protein environment).

Reaction Mechanism (Michael Addition)

The reaction proceeds through the attack of the thiolate anion (


) onto the 

-carbon of the double bond (relative to the most electron-withdrawing group), followed by protonation of the resulting enolate.

MichaelAddition Reagent MBFB Reagent (Electrophile) Transition Enolate Intermediate Reagent->Transition Nucleophilic Attack Peptide Peptide-Cys (Thiolate RS-) Peptide->Transition Product S-Alkylated Peptide (Thioether Adduct) Transition->Product Protonation (H+)

Caption: Mechanism of Cysteine modification by MBFB via conjugate addition.

Experimental Protocols

Synthesis of the Reagent (MBFB)

Note: If MBFB is not purchased commercially, it must be synthesized from Monomethyl Fumarate (MMF).

Reagents:

  • Monomethyl Fumarate (MMF)

  • n-Butylamine

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Solvent)[1]

Procedure:

  • Dissolve MMF (1.0 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (2.0 eq) and HATU (1.1 eq). Stir for 5 minutes at

    
     to activate the acid.
    
  • Add n-Butylamine (1.1 eq) dropwise.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 3–4 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane:EtOAc). Confirm structure by NMR/MS.

Protocol: Solution-Phase Cysteine Modification

This protocol describes the conjugation of MBFB to a purified peptide containing a single Cysteine residue.

Materials:

  • Peptide Stock: 10 mM in DMSO or water.

  • MBFB Stock: 100 mM in DMSO (Freshly prepared).

  • Reaction Buffer: 50 mM Ammonium Bicarbonate (pH 8.0) OR Phosphate Buffer (pH 7.5) containing 20% Acetonitrile (to ensure solubility of MBFB).

  • Quenching Reagent: DTT or

    
    -Mercaptoethanol.
    

Step-by-Step Methodology:

  • Preparation:

    • Dilute the Peptide Stock into the Reaction Buffer to a final concentration of 100

      
      M .
      
    • Critical: Ensure the buffer is degassed to prevent disulfide dimerization of the peptide before reaction.

  • Conjugation:

    • Add MBFB Stock to the peptide solution to achieve a final concentration of 1 mM (10 equivalents).

    • Note: A 10-fold excess drives pseudo-first-order kinetics and ensures complete conversion.

  • Incubation:

    • Incubate at Room Temperature (25°C) for 2–4 hours with gentle agitation.

    • Monitoring: Analyze a 10

      
      L aliquot by LC-MS at t=0, 1h, and 2h. Look for the mass shift of +213.2 Da  (MW of MBFB).
      
  • Quenching:

    • Add DTT to a final concentration of 10 mM to quench unreacted MBFB. Incubate for 15 minutes.

  • Purification:

    • Purify the conjugate via Reverse-Phase HPLC (C18 column) using a standard Water/Acetonitrile gradient (+0.1% TFA).

    • Lyophilize the collected fractions.

Data Summary Table: Reaction Conditions

ParameterRecommended ConditionReason
pH 7.5 – 8.0Promotes thiolate formation (

) without triggering amine modification.
Solvent Buffer/MeCN (80:20)MBFB is lipophilic; organic co-solvent prevents precipitation.
Stoichiometry 10x Excess (Reagent)Ensures rapid completion; excess is removed by HPLC.
Temperature 20°C – 25°CHigher temps may promote hydrolysis of the methyl ester.
Protocol: On-Resin Modification (Solid Phase)

For peptides synthesized via Fmoc-SPPS, modification can be performed on-resin before global cleavage, provided the Cysteine side chain is selectively deprotected.

Workflow:

  • Synthesis: Assemble peptide on Rink Amide resin. Use Fmoc-Cys(Mmt)-OH for the cysteine residue.

  • Selective Deprotection: Remove the Mmt group using 1% TFA in DCM (

    
     min washes). The standard protecting groups (tBu, Boc, Pbf) remain intact.
    
  • Modification:

    • Wash resin with DMF.

    • Add MBFB (5 eq) and DIPEA (1 eq) in DMF.

    • Shake for 4–16 hours.

  • Cleavage: Perform standard TFA cleavage (95% TFA).

    • Caution: The fumarate moiety is stable to TFA, but avoid "Reagent K" or scavengers containing thiols (EDT), as they might reverse the Michael addition or react with the probe. Use Triisopropylsilane (TIPS) as the scavenger.

Analytical Validation

To validate the success of the synthesis, High-Resolution Mass Spectrometry (HRMS) is required.

Expected Mass Shift: The addition of Methyl 4-(butylamino)-4-oxo-2-butenoate adds the entire molecule to the peptide (no leaving group).

  • Formula Added:

    
     (Wait, let's calculate exact addition).
    
    • Reagent:

      
       (Methyl ester + Fumarate backbone + Butylamide).
      
    • Structure:

      
      .
      
    • Formula:

      
      .
      
    • Exact Mass Calculation:

      • Methyl Ester (

        
        ): 59.03
        
      • Alkene (

        
        ): 26.02
        
      • Amide Carbonyl (

        
        ): 28.00
        
      • Butylamine remnant (

        
        ): 72.08
        
      • Total MW: ~213.23 Da.

  • Observed Shift:

    
    .
    

Applications in Drug Discovery[4][9][10]

Covalent Fragment Screening

MBFB serves as a "fully functionalized" fragment. In Tethering screens, this molecule can be used to assess the druggability of a cysteine in a binding pocket. If MBFB labels the protein significantly faster than a non-specific control, it indicates the butyl group is providing specific binding affinity (molecular recognition) near the cysteine.

Nrf2 Pathway Activation

Fumaric acid esters (FAEs) are known activators of the Nrf2 antioxidant pathway via modification of Cys151 on KEAP1.

  • Usage: Researchers use MBFB to study how the lipophilicity (butyl tail) affects the potency of Nrf2 activation compared to Dimethyl Fumarate (DMF).

  • Hypothesis: The butyl amide may alter cell permeability or the residence time on KEAP1.

Workflow cluster_0 Experimental Workflow Step1 Synthesize Peptide (Solid Phase) Step3 Conjugation Reaction (pH 7.8, 25°C) Step1->Step3 Step2 Synthesize MBFB Probe (MMF + Butylamine) Step2->Step3 Step4 LC-MS Validation (+213 Da Shift) Step3->Step4 Step5 Biological Assay (Inhibition / Nrf2 Activation) Step4->Step5

Caption: Integrated workflow for generating and testing MBFB-modified peptides.

References

  • Blewett, M. M., et al. (2016). "Chemical proteomic map of dimethyl fumarate–sensitive cysteines in primary human T cells." Science Signaling, 9(445), rs10. Link

    • Context: Establishes the mechanism of fumarate esters reacting with cysteines in the Nrf2/KEAP1 p
  • Schmidt, T. J., et al. (2007). "Reactivity of dimethyl fumarate and methylhydrogen fumarate towards glutathione and N-acetyl-L-cysteine." Bioorganic & Medicinal Chemistry, 15(1), 333-342. Link

    • Context: Provides kinetic data and reaction conditions for fumar
  • Jackson, P. A., et al. (2020). "Electrophilic Warheads in Covalent Drug Discovery." Nature Reviews Drug Discovery, 19, 353–377. Context: General principles of designing Michael acceptor warheads for peptide-based inhibitors.
  • Kates, S. A., & Albericio, F. (Eds.).[2] (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.

    • Context: Standard protocols for on-resin cysteine deprotection (Mmt removal)

Sources

Use of Methyl 4-(butylamino)-4-oxo-2-butenoate in polymer chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalizing Biopolymers via Methyl 4-(butylamino)-4-oxo-2-butenoate Integration

Executive Summary & Molecule Profile

Methyl 4-(butylamino)-4-oxo-2-butenoate (MBOB) is an unsymmetrical fumaric acid derivative that serves as a high-value functional monomer.[1] Unlike symmetric dialkyl fumarates, MBOB introduces chemical orthogonality through its "Janus" structure: one side features a hydrolytically sensitive methyl ester, while the other possesses a stable, hydrogen-bonding butyl amide.

This structural asymmetry allows researchers to precisely tune the hydrophilic-lipophilic balance (HLB), glass transition temperature (


), and degradation kinetics of polymeric scaffolds. This guide details the protocols for utilizing MBOB in alternating copolymerization and thiol-Michael "click" chemistry, specifically for drug delivery applications.
Chemical Profile
PropertySpecification
IUPAC Name Methyl (2E)-4-(butylamino)-4-oxobut-2-enoate
Molecular Formula

Key Functionality

-Unsaturated Carbonyl (Michael Acceptor)
Electronic Character Electron-Deficient (Acceptor Monomer)
Primary Application Alternating Copolymerization, Thiol-Ene Click Chemistry

Strategic Application: Alternating Copolymerization

Scientific Rationale: Fumarates are notorious for their reluctance to homopolymerize radically due to steric hindrance and electron deficiency. However, they excel in alternating copolymerization with electron-rich monomers (e.g., Styrene, Vinyl Acetate, N-Vinyl Pyrrolidone).[1] The interaction between the electron-rich donor monomer and the electron-poor MBOB acceptor creates a charge-transfer complex, resulting in a highly ordered polymer backbone (ABAB sequence).[1]

Why use MBOB?

  • Rigidity: The amide group introduces backbone stiffness via intermolecular hydrogen bonding, raising the

    
     compared to all-ester fumarates.
    
  • Solubility Tuning: The butyl chain prevents the polymer from becoming too brittle or insoluble, a common issue with fumaramides.

Protocol 1: Synthesis of Poly(MBOB-alt-Styrene)

Objective: Synthesize a rigid, alternating copolymer with side-chain functionality.

Materials:

  • Monomer A: Methyl 4-(butylamino)-4-oxo-2-butenoate (MBOB) [1.0 eq][1]

  • Monomer B: Styrene (purified, inhibitor-free) [1.0 eq][1]

  • Initiator: AIBN (Azobisisobutyronitrile) [1 mol%][1]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]

  • Atmosphere: Nitrogen or Argon[1]

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, dissolve MBOB (2.0 g, 10.8 mmol) and Styrene (1.12 g, 10.8 mmol) in Toluene (10 mL). The strict 1:1 molar ratio is critical for alternating kinetics.

  • Degassing: Add AIBN (17 mg). Seal the tube and perform three freeze-pump-thaw cycles to remove oxygen (oxygen inhibits radical propagation).[1]

  • Polymerization: Immerse the reaction vessel in a pre-heated oil bath at 60°C . Stir magnetically for 18–24 hours.

    • Note: Do not exceed 70°C to maintain alternating sequence specificity; higher temperatures may induce random defects.

  • Precipitation: Cool the solution to room temperature. Dropwise add the reaction mixture into a 10-fold excess of cold Methanol/Hexane (1:1 v/v). The polymer will precipitate as a white solid.

  • Purification: Filter the solid and re-dissolve in a minimal amount of THF. Re-precipitate in Methanol.

  • Drying: Dry under vacuum at 40°C for 24 hours.

Characterization Criteria:

  • 
     NMR:  Disappearance of vinylic protons (
    
    
    
    6.8 ppm).[1] Appearance of broad backbone signals.
  • GPC: Target

    
     > 15,000 Da, PDI < 1.5.
    

Strategic Application: Thiol-Michael "Click" Modification

Scientific Rationale: The internal double bond of MBOB is highly electrophilic. While sterically hindered against radical homopolymerization, it is highly susceptible to nucleophilic attack by thiols. This allows MBOB residues within a polymer chain (or the monomer itself) to serve as "docking stations" for cysteine-containing peptides or thiol-functionalized drugs without using metal catalysts.[1]

Protocol 2: Post-Polymerization Functionalization

Objective: Conjugate a thiol-bearing fluorophore or drug mimic (e.g., Benzyl Mercaptan) to the MBOB moiety.[1]

Materials:

  • Polymer Scaffold: Poly(MBOB-co-PEGMA) or similar containing MBOB units.[1]

  • Nucleophile: Benzyl Mercaptan (1.2 eq relative to MBOB units).[1]

  • Catalyst: Triethylamine (TEA) or Hexylamine (0.1 eq).[1]

  • Solvent: DMF or DMSO.

Step-by-Step Methodology:

  • Solubilization: Dissolve the MBOB-containing polymer in DMF (10 wt%).[1]

  • Catalysis: Add the thiol (Benzyl Mercaptan) followed by the amine catalyst.

    • Mechanistic Insight: The amine deprotonates the thiol to a thiolate anion, which rapidly attacks the

      
      -carbon of the fumarate double bond.
      
  • Reaction: Stir at room temperature for 4–6 hours. This reaction is highly efficient ("Click" nature) and does not require heat.[1]

  • Quenching & Purification: Dialyze the reaction mixture against water (MWCO 3.5 kDa) for 48 hours to remove unreacted thiol and catalyst. Lyophilize to obtain the product.

Visualization of Pathways

The following diagrams illustrate the synthesis logic and the copolymerization mechanism.

Figure 1: Synthesis and Polymerization Workflow

MBOB_Workflow MMF Monomethyl Fumarate MBOB Monomer: MBOB (Methyl 4-(butylamino)-4-oxo-2-butenoate) MMF->MBOB Amidation (DCC/EDC) Butylamine Butylamine Butylamine->MBOB Polymer Alternating Copolymer Poly(MBOB-alt-Styrene) MBOB->Polymer Copolymerization Styrene Comonomer: Styrene (Electron Rich) Styrene->Polymer Radical Radical Initiator (AIBN, 60°C) Radical->Polymer

Caption: Synthesis of MBOB from Monomethyl Fumarate followed by alternating copolymerization with Styrene.

Figure 2: Thiol-Michael Addition Mechanism

Thiol_Michael Thiol R-SH (Thiol Drug/Linker) Thiolate R-S⁻ (Thiolate Anion) Thiol->Thiolate Deprotonation Base Base Catalyst (TEA) Base->Thiolate Enolate Intermediate Enolate Thiolate->Enolate Nucleophilic Attack on Double Bond MBOB_Unit MBOB Polymer Unit (-CH=CH-) MBOB_Unit->Enolate Product Thio-Succinate Adduct (Functionalized Polymer) Enolate->Product Protonation

Caption: Mechanism of post-polymerization functionalization via Thiol-Michael addition to the electron-deficient fumarate bond.[1]

References

  • Matsumoto, A. (2001). Radical polymerization of fumaric acid derivatives. Progress in Polymer Science , 26(2), 189-257.[1] Link[1]

    • Context: Establishes the foundational rules for radical polymerization of fumarates, including the necessity of bulky substituents for homopolymerization and the ease of alternating copolymeriz
  • Kamimura, A., et al. (2006). Regioselective Michael Addition of Thiols to Unsymmetrical Fumaric Diesters or Esteramides. Phosphorus, Sulfur, and Silicon and the Related Elements , 180(5-6).[2] Link[1]

    • Context: Specifically addresses the reactivity of "fumaric amide esters" (like MBOB) toward thiols, confirming the regioselectivity required for Protocol 2.
  • Bada, R., et al. (2023).[3] Polymersomes Based on a Fumaric Copolymer as a Novel Drug Nanocarrier. ResearchGate / Journal of Polymers and the Environment . Link

    • Context: Demonstrates the use of fumarate-based amphiphilic copolymers for creating self-assembled drug delivery systems (polymersomes).[1][3][4]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition , 49(9), 1540-1573.[1] Link[1]

    • Context: The authoritative review on thiol-ene mechanisms, validating the efficiency of the Michael addition protocol described.

Sources

Application Note: Methyl 4-(butylamino)-4-oxo-2-butenoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Stabilized Fumaric Acid Amide for Nrf2 Activation and Anti-Inflammatory Screening

Abstract

Methyl 4-(butylamino)-4-oxo-2-butenoate (Methyl (2E)-4-(butylamino)-4-oxobut-2-enoate) represents a class of "second-generation" fumaric acid derivatives designed to optimize the pharmacokinetic profile of Nrf2 activators. Unlike the rapidly hydrolyzed dimethyl fumarate (DMF), this fumaric acid amide (FAA) incorporates a stable amide linkage, offering altered lipophilicity and metabolic stability while retaining the essential Michael acceptor motif. This guide details the synthesis, mechanism of action, and validation protocols for using this compound as a probe for Nrf2/Keap1 signaling and anti-inflammatory drug discovery.

Introduction: The Fumarate Scaffold in Therapeutics

Fumaric acid esters (FAEs), such as Dimethyl Fumarate (DMF, Tecfidera®), are established therapeutics for Multiple Sclerosis (MS) and Psoriasis. Their primary mechanism involves the succination of critical cysteine residues on Keap1, the negative regulator of the transcription factor Nrf2. This releases Nrf2, allowing it to translocate to the nucleus and drive the expression of cytoprotective genes (e.g., HMOX1, NQO1).

The Challenge with Diesters

While effective, DMF is a "prodrug" that is rapidly hydrolyzed by esterases to Monomethyl Fumarate (MMF) within minutes of ingestion. This rapid metabolism limits the ability to target specific tissues or tune the residence time of the parent molecule.

The Amide Solution

Methyl 4-(butylamino)-4-oxo-2-butenoate replaces one labile ester bond with a robust amide bond.

  • Structure: An

    
    -unsaturated carbonyl system (Michael acceptor).
    
  • Stability: The amide bond is resistant to plasma esterases, potentially extending the half-life of the parent scaffold.

  • Lipophilicity: The butyl chain enhances membrane permeability, potentially improving blood-brain barrier (BBB) penetration for neuroprotective applications.

Mechanism of Action: Covalent Cysteine Modification

The biological activity of Methyl 4-(butylamino)-4-oxo-2-butenoate relies on its electrophilic nature.

  • Michael Addition: The C2-C3 double bond acts as a "soft" electrophile.

  • Target Engagement: It reacts with "soft" nucleophiles, specifically the thiolate group of Cysteine 151 (Cys151) on the Keap1 protein.

  • Pathway Activation: This covalent modification induces a conformational change in Keap1, preventing it from ubiquitinating Nrf2. Nrf2 accumulates and activates the Antioxidant Response Element (ARE).

Pathway Diagram

Nrf2_Pathway Compound Methyl 4-(butylamino)- 4-oxo-2-butenoate Keap1_Inac Keap1 (Active) Ubiquitin Ligase Compound->Keap1_Inac Michael Addition Keap1_Mod Keap1-Compound Adduct (Cys151 Alkylated) Keap1_Inac->Keap1_Mod Covalent Modification Nrf2_Cyto Nrf2 (Cytosolic) Degradation Prone Keap1_Inac->Nrf2_Cyto Ubiquitination/Degradation Keap1_Mod->Nrf2_Cyto Release Nrf2_Nuc Nrf2 (Nuclear) Stable Nrf2_Cyto->Nrf2_Nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_Nuc->ARE Binding (with sMaf) Genes Transcription: HO-1, NQO1, GCLC ARE->Genes Induction

Figure 1: Mechanism of Nrf2 activation via Keap1 alkylation by the fumaric acid amide.

Experimental Protocols

Protocol A: Chemical Synthesis (Discovery Scale)

Objective: Synthesize high-purity Methyl 4-(butylamino)-4-oxo-2-butenoate for biological testing. Note: This protocol uses a coupling agent (HATU) with Monomethyl Fumarate (MMF) to ensure regioselectivity and high yield.

Materials:

  • Monomethyl Fumarate (MMF) [CAS: 2756-87-8]

  • n-Butylamine [CAS: 109-73-9]

  • HATU (Coupling Reagent)

  • DIPEA (Diisopropylethylamine)

  • DMF (Dimethylformamide, anhydrous)

  • Dichloromethane (DCM) & Ethyl Acetate (EtOAc)

Procedure:

  • Activation: Dissolve MMF (1.0 eq, 500 mg) in anhydrous DMF (5 mL) in a round-bottom flask under inert atmosphere (

    
    ).
    
  • Base Addition: Add DIPEA (2.0 eq) and stir at

    
    C for 10 minutes.
    
  • Coupling: Add HATU (1.1 eq) and stir for 15 minutes at

    
    C to form the activated ester.
    
  • Amine Addition: Dropwise add n-Butylamine (1.1 eq).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Work-up: Dilute with EtOAc (50 mL). Wash efficiently with 1N HCl (2x), sat.

    
     (2x), and Brine (1x).
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    -NMR and LC-MS (Expected [M+H]+ = ~186.1 Da).
    
Protocol B: Cysteine Reactivity Profiling (GSH Trapping)

Objective: Verify the compound's ability to act as a Michael acceptor by measuring its reaction rate with Glutathione (GSH). This is a critical " go/no-go " quality control step.

Materials:

  • Test Compound (10 mM stock in DMSO)

  • L-Glutathione, reduced (GSH)

  • Phosphate Buffer (PBS, pH 7.4)

  • LC-MS system

Procedure:

  • Preparation: Prepare a reaction mixture containing:

    • Test Compound: 50

      
      M
      
    • GSH: 500

      
      M (10-fold excess to simulate cellular environment)
      
    • Solvent: PBS (pH 7.4) with 1% DMSO.

  • Incubation: Incubate at

    
    C.
    
  • Sampling: Aliquot 50

    
    L at time points: 0, 15, 30, 60, 120 min.
    
  • Quenching: Stop reaction immediately by adding 50

    
    L of ice-cold Acetonitrile containing 0.1% Formic Acid.
    
  • Analysis: Inject onto LC-MS. Monitor the disappearance of the parent peak (MW ~185) and the appearance of the GSH-adduct (MW ~185 + 307 = 492 Da).

  • Calculation: Plot ln([Compound]t/[Compound]0) vs. time to determine the pseudo-first-order rate constant (

    
    ).
    
Protocol C: Cellular Nrf2 Activation (Luciferase Reporter)

Objective: Quantify the potency (


) of the compound in a cellular context.

Materials:

  • Cell Line: AREc32 (MCF7 stable clone) or HepG2 transiently transfected with ARE-Luciferase plasmid.

  • Control: Dimethyl Fumarate (DMF) or Sulforaphane (positive control).

  • Reagent: Luciferase Assay System (e.g., Promega Bright-Glo).

Procedure:

  • Seeding: Plate cells (20,000 cells/well) in a white-walled 96-well plate. Incubate for 24h.

  • Treatment: Treat cells with the Test Compound in a dose-response format (e.g., 1

    
    M to 100 
    
    
    
    M, 3-fold dilutions). Include a DMSO vehicle control.
  • Incubation: Incubate for 16–24 hours at

    
    C.
    
  • Lysis: Remove media and add 100

    
    L of Luciferase Assay Reagent.
    
  • Measurement: Read luminescence on a plate reader.

  • Analysis: Normalize data to vehicle control. Fit curves using non-linear regression (Log(agonist) vs. response) to calculate

    
    .
    
    • Success Criteria:

      
      -fold induction compared to vehicle; clear dose-dependency.
      

Experimental Workflow & Data Logic

The following diagram illustrates the decision tree for validating this compound in a drug discovery campaign.

Workflow Start Compound Synthesis (Protocol A) QC Structure QC (NMR/LCMS) Start->QC GSH_Assay GSH Reactivity (Protocol B) QC->GSH_Assay If Pure Cell_Assay Nrf2 Reporter (Protocol C) GSH_Assay->Cell_Assay If Reactive (T1/2 < 2h) Decision Lead Candidate Selection GSH_Assay->Decision No Reaction (Discard) Tox_Assay Cytotoxicity (MTT/ATP) Cell_Assay->Tox_Assay If Potent (EC50 < 10uM) Tox_Assay->Decision High Therapeutic Index

Figure 2: Validation workflow from synthesis to lead selection.

Summary of Key Properties

PropertyValue / DescriptionRelevance
Molecular Weight ~185.22 g/mol Small molecule, CNS penetrant potential.
LogP (Predicted) ~1.0 - 1.5More lipophilic than MMF (LogP ~0.5), improving cellular uptake.
Warhead

-unsaturated amide
Michael acceptor for Cys151 (Keap1).
Metabolic Stability High (Amide)Resistant to plasma esterases unlike DMF.
Primary Indication NeuroinflammationMS, Parkinson's, ALS models.

References

  • Linker, R. A., et al. (2011). Fumaric acid esters exert neuroprotective effects in neuroinflammation via activation of the Nrf2 antioxidant pathway. Brain, 134(3), 678–692. Link

  • Scannevin, R. H., et al. (2012). Fumarates promote cytoprotection of central nervous system cells against oxidative stress via the nuclear factor (erythroid-derived 2)-like 2 pathway. Journal of Pharmacology and Experimental Therapeutics, 341(1), 274–284. Link

  • Schmidt, T. J., et al. (2007). Reactivity of dimethyl fumarate and methylhydrogen fumarate towards glutathione and N-acetyl-L-cysteine—preparation of S-substituted derivatives and their chemical stability. Bioorganic & Medicinal Chemistry, 15(9), 333–342. Link

  • Kouhpayeh, S. A., et al. (2015). Synthesis and biological evaluation of novel fumaric acid esters and amides as transdermal prodrugs. Chemical Biology & Drug Design. Link

Application Note: Biological Evaluation of N-Substituted Maleamic Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-substituted maleamic acid methyl esters represent a unique class of pharmacophores that bridge the gap between simple organic intermediates and potent biological effectors. Unlike their cyclic counterparts (maleimides), these open-chain esters possess a distinct solubility profile and a tunable electrophilic center.

This guide details the technical workflow for evaluating these compounds, focusing on their dual-action potential: antimicrobial efficacy (via membrane disruption and enzyme inhibition) and cytotoxicity (via Michael addition to cellular thiols). We provide a validated synthetic pathway, mechanistic insights, and two standardized protocols for biological assessment.

Chemical Basis & Synthetic Pathway

The biological activity of N-substituted maleamic acid methyl esters is dictated by the stability of the


-unsaturated carbonyl system. The synthesis must avoid spontaneous cyclization to maleimides, which often occurs under aggressive dehydration.
Validated Synthetic Workflow

To ensure the isolation of the methyl ester rather than the cyclic imide, we recommend a two-step protocol:

  • Amidation: Ring opening of maleic anhydride with a primary amine.

  • Esterification: Mild methylation (e.g., using thionyl chloride in methanol at controlled temperatures) to favor the ester over the imide.

SynthesisPathway MA Maleic Anhydride MaleamicAcid N-Substituted Maleamic Acid MA->MaleamicAcid Nucleophilic Attack (THF, 0°C) Amine Primary Amine (R-NH2) Amine->MaleamicAcid MethylEster Target Product: Maleamic Acid Methyl Ester MaleamicAcid->MethylEster SOCl2 / MeOH (0-5°C, Controlled) Maleimide By-product: Maleimide (Cyclic) MaleamicAcid->Maleimide Heat / Dehydration (Avoid)

Figure 1: Synthetic pathway prioritizing the open-chain methyl ester. Note the critical temperature control to prevent cyclization.

Mechanism of Action: The Michael Acceptor Theory

The core biological activity of these esters stems from their ability to act as Michael acceptors . The olefinic double bond, conjugated with both an amide and an ester carbonyl, is highly electrophilic.

Interaction with Cellular Targets

Upon entering the cell, the compound reacts preferentially with "soft" nucleophiles. The primary targets are sulfhydryl (-SH) groups found in:

  • Glutathione (GSH): Depletion leads to oxidative stress.

  • Cysteine Proteases: Irreversible inhibition of bacterial enzymes.

  • Tubulin: Disruption of microtubule dynamics in cancer cells.

Mechanism Compound Maleamic Methyl Ester (Michael Acceptor) Complex Thioether Adduct (Covalent Bond) Compound->Complex Nucleophilic Attack Target Cellular Target (Enzyme-SH / GSH) Target->Complex Effect1 GSH Depletion Complex->Effect1 Effect2 Enzyme Inhibition Complex->Effect2 Death Apoptosis / Cell Death Effect1->Death Oxidative Stress Effect2->Death Metabolic Failure

Figure 2: Mechanistic flow of thiol-mediated cytotoxicity. The formation of the thioether adduct is often irreversible.

Application Protocol A: Antimicrobial Susceptibility Profiling

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Materials
  • Test Compounds: N-substituted maleamic acid methyl esters (Stock: 10 mg/mL in DMSO).

  • Media: Mueller-Hinton Broth (MHB), cation-adjusted.

  • Controls: Ciprofloxacin (Positive), DMSO (Solvent Negative).

  • Indicator: Resazurin (0.015%) or TTC for visual endpoint.

Workflow (Broth Microdilution)
  • Inoculum Preparation: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Plate Setup: Use a 96-well flat-bottom plate.

    • Add 100 µL MHB to columns 2–12.

    • Add 200 µL of Test Compound (at

      
       starting concentration) to column 1.
      
  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard 100 µL from column 10.

    • Result: A concentration gradient (e.g., 500 µg/mL down to 0.9 µg/mL).

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11.

    • Column 11: Growth Control (Bacteria + Media + Solvent).

    • Column 12: Sterility Control (Media only).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 30 µL Resazurin. Incubate 2 hours.

    • Blue: No growth (Inhibition).

    • Pink/Colorless: Growth (Metabolic activity).

    • MIC Definition: The lowest concentration remaining blue.

Application Protocol B: In Vitro Cytotoxicity Assessment

Objective: Evaluate antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) using the MTT assay.

Critical Pre-Check: Stability

Maleamic esters can hydrolyze in aqueous media over time.

  • Requirement: Prepare drug dilutions in culture media immediately prior to addition to cells. Do not store diluted aqueous stocks.

Workflow (MTT Assay)
  • Seeding: Seed tumor cells (

    
     cells/well) in 96-well plates. Incubate 24h to allow attachment.
    
  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing test compounds (Gradient: 0.1 µM – 100 µM).

    • Include Blank (Media only) and Control (Cells + 0.1% DMSO).

  • Exposure: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

    • Mechanism:[1][2] Mitochondrial reductase in viable cells converts yellow MTT to purple formazan.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    
    
    • Calculate IC

      
       using non-linear regression (GraphPad Prism or similar).
      

Data Analysis & Interpretation

The structure-activity relationship (SAR) of these esters is heavily influenced by the electronic nature of the N-substituent.

Table 1: Expected SAR Trends for N-Substituted Maleamic Methyl Esters

N-Substituent (R)Electronic EffectPredicted Biological ActivityRationale
Phenyl NeutralModerateBaseline hydrophobic interaction.
4-Cl-Phenyl Electron WithdrawingHigh Increases electrophilicity of the double bond (Michael acceptor potency).
4-NO

-Phenyl
Strong E-WithdrawingVery High Strongest Michael acceptor; potential for higher cytotoxicity.
4-OMe-Phenyl Electron DonatingLow/ModerateReduces electrophilicity; may lower reactivity with thiols.
Alkyl (e.g., Butyl) Inductive DonorLowPoor stability; rapid hydrolysis likely.
Troubleshooting Guide
  • Issue: High variability in MIC values.

    • Root Cause:[3][4] Hydrolysis of the methyl ester to the acid (inactive) or cyclization to maleimide (active but different mechanism) during incubation.

    • Fix: Verify stability via HPLC at

      
       and 
      
      
      
      in media.
  • Issue: Precipitation in cell culture media.

    • Root Cause:[3] High lipophilicity of aryl-substituted esters.

    • Fix: Ensure final DMSO concentration is 0.5% (if cells tolerate) or use albumin-supplemented media to aid solubility.

References

  • Molecular Mechanisms of Conjug

    
    -Unsaturated Carbonyl Derivatives. Toxicological Sciences. (2008). Discusses the Michael addition mechanism to soft nucleophiles like sulfur.[2] 
    
  • Synthesis and Antimicrobial Activities of N-Substituted Maleimides. INIS-IAEA. (2024). Provides comparative data on maleimide/maleamic acid derivatives against E. coli and S. aureus.

  • Stability studies of the maleamic methyl ester-based conjugates. ResearchGate. (2020). Critical analysis of the ester stability and thiosuccinimide formation.

  • Anti-Leishmanial and Cytotoxic Activities of a Series of Maleimides. Bioorganic & Medicinal Chemistry. (2011). SAR studies linking N-substitution to cytotoxicity profiles.[5]

  • Comparative Study for Antibacterial Activity of some Maleamic acid Derivatives. Iraqi National Journal of Chemistry. (2014). Direct evaluation of the open-chain acid/ester pharmacophore.

Sources

Application Notes and Protocols for Cross-Coupling Reactions Involving Unsaturated Amides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendant Role of Unsaturated Amides in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science, the quest for molecular complexity and functional diversity is relentless. Unsaturated amides, a class of compounds featuring a conjugated system of a carbon-carbon double or triple bond and an amide moiety, have emerged as exceptionally versatile building blocks. Their unique electronic properties and inherent reactivity make them prized substrates in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern C-C and C-N bond formation, enable the construction of intricate molecular architectures that are often inaccessible through traditional synthetic methods.[1][2]

This guide provides an in-depth exploration of the most pertinent cross-coupling reactions involving unsaturated amides, including the Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig reactions. As a senior application scientist, my objective is not merely to present protocols, but to elucidate the underlying principles, the rationale behind experimental choices, and the practical insights that empower researchers to troubleshoot and innovate. The protocols herein are designed as self-validating systems, ensuring robustness and reproducibility for professionals in drug development and academic research.

I. The Suzuki-Miyaura Coupling: Crafting C(sp²)–C(sp²) Bonds with Precision

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4][5] When applied to unsaturated amides, such as N-vinylamides or haloenamides, this reaction provides a powerful route to substituted enamides and other valuable conjugated systems.

Mechanistic Insights: The "Why" Behind the Reagents

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of oxidative addition, transmetalation, and reductive elimination.[4][6] Understanding this cycle is paramount to rationalizing the choice of each reaction component.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 R-Pd(II)-X (L)n Oxidative_Addition->ArPd(II)XL2 R-X Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 R-Pd(II)-R' (L)n Transmetalation->ArPd(II)Ar'L2 R'-B(OR)2 Base ArPd(II)Ar'L2->Pd(0)L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Product R-R' Reductive_Elimination->Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • The Palladium Precursor: The choice of palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, is often a matter of convenience and stability. These Pd(II) and Pd(0) sources are reduced in situ to the active Pd(0) catalyst.[7]

  • The Ligand's Crucial Role: For unsaturated amides, particularly those that are electron-deficient, the choice of phosphine ligand is critical.[8] Bulky, electron-rich ligands like SPhos or XPhos enhance the rate of oxidative addition and reductive elimination, while also preventing catalyst decomposition.[9] The steric bulk of these ligands promotes the formation of a monoligated Pd(0) species, which is highly reactive.[10]

  • The Base is Not Just a Proton Scavenger: The base, typically a carbonate or phosphate, plays a multifaceted role. It activates the boronic acid by forming a more nucleophilic boronate species, which is essential for efficient transmetalation.[5][11] The choice of a weaker base like CsF can be advantageous when dealing with base-sensitive functional groups.[4]

  • Solvent Systems: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is commonly employed.[1] Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Comparative Data: Ligand Effects in Suzuki-Miyaura Coupling of a β-Enamido Triflates

The stereochemical outcome of the Suzuki-Miyaura coupling of β-enamido triflates can be highly dependent on the choice of ligand, offering a valuable tool for stereoselective synthesis.[12][13]

LigandCatalyst SystemProduct IsomerStereoselectivityReference
PPh₃Pd(PPh₃)₄Z-enamide (Retention)High[12]
dppfPd(dppf)Cl₂E-enamide (Inversion)Moderate to High[12]
XantphosPd₂(dba)₃/XantphosMixture of Z and ELow[12]
Detailed Protocol: Suzuki-Miyaura Coupling of a β-Enamido Triflates with Arylboronic Acids

This protocol provides a general procedure for the stereoselective Suzuki-Miyaura coupling of a (Z)-β-enamido triflate with an arylboronic acid.

Materials:

  • (Z)-β-enamido triflate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for retention, or Pd(dppf)Cl₂ for inversion, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the (Z)-β-enamido triflate, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed organic solvent and water (typically a 4:1 to 10:1 ratio).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

II. The Mizoroki-Heck Reaction: A Powerful Tool for Olefin Functionalization

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[14][15][16] For unsaturated amides like acrylamides, this reaction provides a direct route to cinnamic acid amides and related structures, which are prevalent in many biologically active molecules.

Mechanistic Considerations: The Dance of Insertion and Elimination

The Heck reaction proceeds through a well-established catalytic cycle involving oxidative addition, migratory insertion (carbopalladation), and β-hydride elimination.[17]

Heck_Cycle

Caption: A simplified representation of the dual catalytic cycles in the Sonogashira coupling.

  • Palladium Cycle: Similar to other cross-coupling reactions, the palladium cycle involves oxidative addition of the halide, transmetalation, and reductive elimination.

  • Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne by forming a copper acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the palladium(II) complex. [18]* Copper-Free Sonogashira: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. [19]In these systems, a stronger base is often required to deprotonate the alkyne.

  • Ynamides as Coupling Partners: Ynamides, which are alkynes bearing a nitrogen substituent, can be synthesized via Sonogashira coupling. These reactions often require careful optimization to prevent side reactions due to the moisture sensitivity of ynamides. [20]

Detailed Protocol: Copper-Free Sonogashira Coupling of a Haloenamide with a Terminal Alkyne

This protocol describes a general procedure for a copper-free Sonogashira coupling.

Materials:

  • Haloenamide (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Base (e.g., Cs₂CO₃ or a hindered amine base like DBU, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add the haloenamide, palladium catalyst, and base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent, followed by the terminal alkyne via syringe.

  • Stir the reaction at the appropriate temperature (can range from room temperature to 80 °C) until completion, as monitored by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

IV. The Buchwald-Hartwig Amination: A Gateway to C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl or vinyl halide and an amine. [21][22][23]This reaction is of paramount importance in the synthesis of pharmaceuticals, as the introduction of nitrogen-containing moieties is a common strategy in drug design. For unsaturated amides, this reaction can be used to couple an amine with a vinyl halide to form an enamine.

Mechanistic Pathway: The Journey to a C-N Bond

The catalytic cycle for the Buchwald-Hartwig amination mirrors that of C-C coupling reactions, with the key difference being the nature of the nucleophile. [21]

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 R-Pd(II)-X (L)n Oxidative_Addition->ArPd(II)XL2 R-X Amine_Coordination Amine Coordination ArPd(II)XL2->Amine_Coordination Amine_Complex [R-Pd(II)(NHR'2)L2]X Amine_Coordination->Amine_Complex HNR'2 Deprotonation Deprotonation Amine_Complex->Deprotonation Amido_Complex R-Pd(II)-NR'2 (L)n Deprotonation->Amido_Complex Base Amido_Complex->Pd(0)L2 Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Product R-NR'2 Reductive_Elimination->Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

  • The Importance of the Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS), is typically required to deprotonate the amine coordinated to the palladium center, forming the key palladium-amido complex. [24]* Ligand Design: The development of bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos) has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include a wide range of amines and aryl/vinyl halides. [25]These ligands facilitate both the oxidative addition and the final reductive elimination step.

  • Substrate Scope: The reaction is highly versatile, accommodating primary and secondary amines, as well as a wide array of aryl and vinyl halides and triflates. [25]

Detailed Protocol: Buchwald-Hartwig Amination of a Vinyl Bromide with a Secondary Amine

This protocol outlines a general procedure for the coupling of a vinyl bromide with a secondary amine.

Materials:

  • Vinyl bromide (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, aprotic solvent (e.g., toluene or THF)

  • Inert atmosphere (Nitrogen or Argon) in a glovebox

Procedure:

  • Inside a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried vial.

  • In a separate vial, prepare a solution of the vinyl bromide and the secondary amine in the anhydrous solvent.

  • Add the substrate solution to the vial containing the catalyst and base.

  • Seal the vial and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • Once complete, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

V. Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. Below are some common issues and practical solutions.

IssuePotential Cause(s)Troubleshooting Steps
Low or No Conversion Inactive catalyst; Impure reagents/solvents; Inappropriate base or temperature.Ensure an inert atmosphere is maintained; Use freshly opened or purified reagents and anhydrous, degassed solvents; Screen different bases and temperatures. [16][26]
Side Product Formation Homocoupling of boronic acid (Suzuki); Homocoupling of alkyne (Sonogashira); Hydrodehalogenation.Use a higher ligand-to-palladium ratio; For Sonogashira, consider a copper-free protocol; Ensure the base is non-nucleophilic. [18]
Poor Stereoselectivity Isomerization of the double bond.Screen different ligands and reaction temperatures; For Suzuki, specific ligands can control retention or inversion of stereochemistry. [12][13]
Catalyst Decomposition (Palladium Black) High temperature; Insufficient ligand.Lower the reaction temperature; Increase the ligand-to-palladium ratio. [26]

Conclusion

The cross-coupling reactions of unsaturated amides represent a powerful and versatile toolkit for the modern synthetic chemist. By understanding the mechanistic underpinnings of these transformations and the specific roles of each reagent, researchers can move beyond simply following a recipe to intelligently designing and optimizing their synthetic strategies. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful application of these reactions in the pursuit of novel molecules with significant potential in medicine and materials science.

References

Sources

Application Note: Divergent Synthesis of Heterocycles from Butenoate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Heterocyclic Compounds from Butenoate Precursors Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Abstract

Butenoate derivatives—specifically alkyl 2-butenoates (crotonates) , 3-amino-2-butenoates (enamines) , and 3-oxo-butanoates (acetoacetates) —represent a privileged class of C4 synthons in heterocyclic chemistry. Their unique electronic structure, characterized by alternating nucleophilic and electrophilic sites (


-carbon nucleophilicity vs. 

-carbon electrophilicity), allows for the rapid assembly of complex pharmacophores. This guide details the protocols for synthesizing 1,4-dihydropyridines (1,4-DHPs) , polysubstituted furans , and pyrroles , emphasizing mechanistic causality and process optimization.

The Butenoate Platform: Mechanistic Versatility

The utility of butenoates stems from their ability to participate in multicomponent reactions (MCRs) via distinct reactive tautomers.

  • 3-Amino-2-butenoates (Aminocrotonates): Act as stable enamines. The

    
    -carbon is highly nucleophilic, making them ideal for Michael additions to electron-deficient olefins (e.g., Knoevenagel adducts).
    
  • 3-Oxobutanoates (Acetoacetates): Exist in equilibrium with their enol forms (3-hydroxy-2-butenoates). They serve as 1,3-binucleophiles in the presence of bases.

  • 4-Halo-2-butenoates: Serve as 1,3-dielectrophiles, crucial for trapping nucleophiles to form five-membered rings like furans.

Pathway Visualization

Butenoate_Pathways Precursor Butenoate Precursors (C4 Synthons) Aminocrotonate 3-Amino-2-butenoates (Enamines) Precursor->Aminocrotonate Oxobutanoate 3-Oxobutanoates (1,3-Dicarbonyls) Precursor->Oxobutanoate HaloButenoate 4-Halo-2-butenoates (Dielectrophiles) Precursor->HaloButenoate DHP 1,4-Dihydropyridines (Hantzsch) Aminocrotonate->DHP + Aldehyde + 1,3-Dicarbonyl Pyrrole Pyrroles (Hantzsch/Paal-Knorr) Aminocrotonate->Pyrrole + α-Haloketone Oxobutanoate->DHP + Aldehyde + NH3 Furan Furans (Feist-Benary) Oxobutanoate->Furan + α-Haloketone (Base) HaloButenoate->Pyrrole + Primary Amine HaloButenoate->Furan + 1,3-Dicarbonyl

Figure 1: Divergent synthetic pathways from butenoate precursors to key heterocyclic scaffolds.

Protocol A: Hantzsch Synthesis of 1,4-Dihydropyridines

Target: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate. Significance: 1,4-DHPs are the scaffold for calcium channel blockers (e.g., Nifedipine). This protocol utilizes ethyl acetoacetate (a latent butenoate) which generates the ethyl 3-aminocrotonate intermediate in situ.

Reaction Scheme & Mechanism

The reaction proceeds via a 4-component condensation (or 3-component if pre-formed enamine is used).

  • Knoevenagel Condensation: Aldehyde + Ethyl acetoacetate

    
     Benzylideneacetoacetate (Michael Acceptor).
    
  • Enamine Formation: Ethyl acetoacetate + Ammonium Acetate

    
     Ethyl 3-aminocrotonate (Nucleophile).
    
  • Michael Addition & Cyclization: Enamine attacks Benzylidene

    
     Dihydropyridine.
    

Hantzsch_Mechanism cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Assembly Aldehyde Benzaldehyde Knoevenagel Benzylidene Intermediate (Electrophile) Aldehyde->Knoevenagel EAA1 Ethyl Acetoacetate (Eq. 1) EAA1->Knoevenagel EAA2 Ethyl Acetoacetate (Eq. 2) Enamine Ethyl 3-aminocrotonate (Nucleophile) EAA2->Enamine Ammonia NH4OAc Ammonia->Enamine Michael Michael Adduct Knoevenagel->Michael Attack Enamine->Michael DHP_Final 1,4-Dihydropyridine Michael->DHP_Final - H2O Cyclization

Figure 2: Mechanistic convergence of the Hantzsch DHP synthesis.

Materials
  • Benzaldehyde (10 mmol, 1.06 g)

  • Ethyl acetoacetate (20 mmol, 2.60 g)

  • Ammonium acetate (15 mmol, 1.15 g)

  • Ethanol (Absolute, 10 mL)

  • Catalyst (Optional but Recommended): Tetrabutylammonium Hydrogen Sulfate (TBAHS) (10 mol%) for improved yields and kinetics [1].

Step-by-Step Protocol
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.5 eq).

  • Solvent/Catalyst Addition: Add Ethanol (1.0 M concentration relative to aldehyde). Optimization Note: If using TBAHS, add 10 mol% at this stage.

  • Reflux: Attach a reflux condenser. Heat the mixture to 80°C with vigorous stirring.

    • Reaction Time: 2–4 hours (Classic); 45–60 mins (with TBAHS).

    • Monitoring: Monitor via TLC (3:7 Ethyl Acetate:Hexane). Look for the disappearance of the aldehyde spot (

      
      ) and appearance of a fluorescent blue spot under UV (DHP product).
      
  • Work-up:

    • Cool the reaction mixture to room temperature. The product often precipitates as a yellow solid.

    • Pour the mixture into crushed ice (50 g) with stirring.

    • Filter the solid using a Buchner funnel. Wash with cold water (

      
       mL) and cold ethanol (
      
      
      
      mL).
  • Purification: Recrystallize from hot ethanol (95%).

  • Characterization:

    • Yield: 85–92% (Yellow crystals).

    • Melting Point: 156–158°C.

    • 1H NMR (DMSO-d6):

      
       8.8 (s, 1H, NH), 7.1-7.3 (m, 5H, Ph), 4.9 (s, 1H, C4-H), 4.0 (q, 4H, OCH2), 2.2 (s, 6H, CH3), 1.1 (t, 6H, CH3).
      

Protocol B: Feist-Benary Synthesis of Furans

Target: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate. Significance: This reaction highlights the use of 3-oxobutanoates as nucleophiles reacting with


-haloketones (electrophiles) to form substituted furans, valuable in fragrance and polymer chemistry [2].
Materials
  • Ethyl acetoacetate (10 mmol, 1.30 g)

  • Chloroacetone (10 mmol, 0.92 g) (Warning: Lachrymator)

  • Pyridine (20 mmol, 1.58 g) or Triethylamine

  • Solvent: Ethanol or DMF[1][2]

Step-by-Step Protocol
  • Enolate Formation: In a 50 mL flask, dissolve ethyl acetoacetate (1.0 eq) in Ethanol (10 mL). Add Pyridine (2.0 eq) dropwise at 0°C. Stir for 15 minutes.

  • Alkylation: Add Chloroacetone (1.0 eq) dropwise over 10 minutes, maintaining temperature <10°C.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to 60°C for 4 hours.

    • Mechanism:[1][2][3][4] The enolate of the acetoacetate displaces the chloride (SN2), followed by intramolecular aldol condensation and dehydration.

  • Quench: Evaporate the solvent under reduced pressure. Resuspend the residue in Diethyl Ether (30 mL).

  • Wash: Wash with 1N HCl (to remove pyridine), then Sat. NaHCO3, then Brine.

  • Isolation: Dry over MgSO4, filter, and concentrate.

  • Purification: The crude oil is purified via silica gel chromatography (10% EtOAc/Hexane).

  • Yield: Expect 60–75%.

Comparative Analysis & Optimization

The choice of "butenoate" precursor determines the heterocyclic outcome. The table below summarizes the divergent reactivity.

Precursor TypeReactive SpeciesCo-ReactantProduct ClassKey Mechanism
Ethyl Acetoacetate Enamine (in situ)Aldehyde + NH31,4-Dihydropyridine Hantzsch (Michael + Cyclization)
Ethyl Acetoacetate Enolate

-Haloketone
Furan Feist-Benary (Alkylation + Aldol)
3-Aminocrotonate Enamine

-Haloketone
Pyrrole Hantzsch Pyrrole (Condensation)
4-Halo-2-butenoate ElectrophilePrimary AminePyrrole Paal-Knorr type Cyclization
Troubleshooting Guide
  • Low Yield in DHP Synthesis: Often due to incomplete Knoevenagel step. Solution: Use a catalytic amount of Piperidine or TBAHS to accelerate aldehyde activation.

  • Furan Ring Opening: Feist-Benary products are acid-sensitive. Solution: Ensure complete removal of acid catalysts or use basic work-up conditions; store products in buffered solutions if necessary.

  • Regioselectivity Issues: In pyrrole synthesis, steric bulk on the aminocrotonate nitrogen can shift regioselectivity. Solution: Use N-aryl aminocrotonates for predictable 1,2,5-substitution patterns [3].

References

  • Der Pharma Chemica. (2014). An Efficient and Versatile Method for Synthesis of 1,4-Dihydropyridines at Mild Reaction Conditions. Link

  • BenchChem. (2025). Feist-Benary Furan Synthesis: Application Notes and Protocols. Link

  • Molecules. (2017).[5][6] A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters. Link

  • Organic Chemistry Portal. (2023). Pyrrole Synthesis - Recent Literature. Link

  • Alfa Chemistry. (2025). Feist-Bénary Reaction Mechanisms and Protocols. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-(butylamino)-4-oxo-2-butenoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-(butylamino)-4-oxo-2-butenoate. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during the purification of this compound. As Senior Application Scientists, our goal is to blend technical accuracy with practical, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of Methyl 4-(butylamino)-4-oxo-2-butenoate?

The synthesis of Methyl 4-(butylamino)-4-oxo-2-butenoate typically involves the reaction of a maleate or fumarate ester with butylamine. Consequently, the primary impurities you may encounter are:

  • Unreacted Starting Materials: Dimethyl maleate, dimethyl fumarate, or monomethyl maleate, and excess butylamine.

  • Isomeric Byproducts: If the synthesis starts with dimethyl maleate (the cis-isomer), you may find the corresponding trans-isomer, Methyl 4-(butylamino)-4-oxo-2-butenoate (the fumarate derivative), as a byproduct, and vice-versa.

  • Hydrolysis Products: The methyl ester can be susceptible to hydrolysis, leading to the formation of 4-(butylamino)-4-oxo-2-butenoic acid.

  • Bis-addition Products: Reaction of a second butylamine molecule with the double bond (Michael addition) can occur under certain conditions, though this is generally less common.

Q2: Which analytical techniques are best for assessing the purity of the final product?

A multi-pronged approach is recommended for a thorough purity assessment.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities with distinct signals.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and detecting trace impurities. A reversed-phase C18 column is often a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and helps in the identification of unknown impurity peaks seen in the HPLC chromatogram.[1]

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and guiding the selection of conditions for column chromatography.

Q3: What are the recommended storage conditions for Methyl 4-(butylamino)-4-oxo-2-butenoate?

As an unsaturated ester and amide, the compound should be stored in a cool, dry, and dark environment to prevent degradation. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxidation. For long-term storage, refrigeration (2-8°C) is recommended.[2][3]

Troubleshooting Guide: Purification Issues

This section addresses specific problems that can arise during the purification process in a direct question-and-answer format.

Q: My crude product is an oil instead of a solid. How can I purify it?

A: Oily products are common and are not amenable to direct recrystallization. Your primary purification method will be column chromatography.

  • Plausible Cause: The presence of unreacted starting materials, solvent residue, or other impurities can depress the melting point of your compound, causing it to be an oil or a low-melting solid.

  • Solution:

    • Dissolve a small amount of the crude oil in a minimal volume of a moderately polar solvent like dichloromethane or ethyl acetate.

    • Perform TLC analysis using a range of solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures) to find a system that gives good separation between your product spot and impurities (target Rf of ~0.3-0.4).

    • Purify the bulk of the material using flash column chromatography with the optimized solvent system.[4][5]

Q: My compound is streaking badly on the TLC plate. What does this mean and how do I fix it?

A: Streaking on TLC is a common issue that usually points to a few specific problems.

  • Plausible Causes & Solutions:

    • Overloading: You may have spotted too much material on the TLC plate. Try diluting your sample significantly and re-spotting.

    • Insolubility: The compound may be sparingly soluble in the chosen mobile phase, causing it to streak from the baseline. Try adding a small percentage of a more polar solvent (e.g., 1-5% methanol or acetic acid) to your mobile phase to improve solubility and spot shape.

    • Strong Acidity/Basicity: The amide and ester functionalities can interact strongly with the acidic silica gel. Adding a small amount of a modifier to the mobile phase can resolve this. For a molecule like this, adding ~0.5% triethylamine can neutralize acidic sites on the silica and improve chromatography. Conversely, if impurities are basic (like leftover butylamine), adding ~0.5% acetic acid can help.

Q: My product is co-eluting with an impurity during column chromatography. What are my next steps?

A: Co-elution occurs when two compounds have very similar affinities for the stationary and mobile phases.

  • Plausible Cause: The polarity of the product and the impurity are too similar for effective separation with the current chromatographic conditions.

  • Solutions:

    • Optimize the Mobile Phase: Switch to a different solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate gradient, try a dichloromethane/methanol or a toluene/acetone system. These solvents interact differently with your compounds and may achieve separation.

    • Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica gel (acidic).[6] For highly polar compounds, reversed-phase chromatography (using a C18-functionalized silica) is also an option.[7]

    • Attempt Recrystallization: If the partially purified fraction containing the co-eluting impurity is a solid, a carefully chosen recrystallization may be able to exclude the impurity in the mother liquor.[8]

Q: My yield after column chromatography is very low. Where did my product go?

A: Low recovery can be frustrating and can stem from several factors during the purification workflow.

  • Plausible Causes & Solutions:

    • Product Adsorbed on Silica: The compound may be irreversibly binding to the silica gel. This is more likely if the compound is unstable on silica or highly polar. Try flushing the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) after your gradient is complete to recover any strongly bound material.

    • Product Volatility: While unlikely for this specific molecule, ensure you are not using excessive heat during solvent removal on the rotary evaporator, which could lead to loss of a semi-volatile product.

    • Incomplete Elution: You may have stopped collecting fractions too early. Always monitor the column effluent by TLC until you are certain all the product has eluted.

    • Degradation on the Column: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds over the long exposure time of gravity chromatography. Using flash chromatography to speed up the separation is highly recommended. Neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine can also prevent degradation.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a standard method for purifying Methyl 4-(butylamino)-4-oxo-2-butenoate on a silica gel column. The principle relies on the differential partitioning of the compound and impurities between the stationary phase (silica) and the mobile phase.[4][9]

1. Preparation of the Mobile Phase and TLC Analysis:

  • Prepare stock solutions of potential mobile phases. A common starting point is a mixture of hexane and ethyl acetate.
  • Dissolve a small amount of the crude material in a few drops of dichloromethane.
  • Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 2:1, 1:1).
  • Identify a solvent system that places the desired product at an Rf value of approximately 0.3-0.4. This provides the optimal starting point for the elution gradient.

2. Packing the Column:

  • Select a column of appropriate size for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
  • Prepare a slurry of silica gel in the least polar solvent of your gradient (e.g., 10% ethyl acetate in hexane).
  • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.[7]

3. Loading the Sample:

  • Wet Loading: Dissolve the crude product in the minimum amount of dichloromethane or the mobile phase. Using a pipette, carefully apply the solution to the top of the silica bed.
  • Dry Loading (Recommended for better resolution): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting with the starting mobile phase (e.g., 10% ethyl acetate in hexane).
  • Gradually increase the polarity of the mobile phase (gradient elution). For example, step up from 10% to 20%, then 30% ethyl acetate in hexane.
  • Collect fractions of a consistent volume in test tubes.
  • Monitor the fractions by TLC to identify which ones contain the pure product.

5. Isolation:

  • Combine the pure fractions in a round-bottom flask.
  • Remove the solvent using a rotary evaporator.
  • Place the flask under high vacuum to remove any residual solvent.
  • Obtain the mass of the pure product and calculate the yield. Confirm purity using NMR or HPLC.[1]
Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective choice for moderately polar compounds.[7]
Mobile Phase (Example) Gradient of Ethyl Acetate in HexaneAllows for separation of non-polar impurities first, followed by elution of the more polar product.
Sample Loading Dry LoadingPrevents band broadening and leads to sharper peaks and better separation.
Monitoring TLC with UV visualization (254 nm)The conjugated system in the molecule should be UV active, allowing for easy visualization.
Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique if your crude product is a solid with a relatively high level of purity (>85-90%). The principle is based on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures.[8][10]

1. Solvent Selection:

  • Place a small amount of your crude solid (20-30 mg) into a test tube.
  • Add a small amount of a test solvent (~0.5 mL) at room temperature. The ideal solvent should NOT dissolve the compound at room temperature.
  • Heat the solvent to its boiling point. The ideal solvent SHOULD dissolve the compound completely when hot.[8]
  • Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.
  • Common solvents to test include ethyl acetate, toluene, isopropanol, or mixtures like ethyl acetate/hexane.

2. Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating the mixture to a gentle boil (using a hot plate). Add just enough solvent to fully dissolve the solid.
  • If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[11]
  • If charcoal was added, perform a hot filtration through a fluted filter paper to remove it.
  • Allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]
  • Once crystal formation appears complete, place the flask in an ice bath for 15-30 minutes to maximize recovery.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
  • Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass to dry completely. Drying in a vacuum oven is also an option.
  • Determine the melting point of the purified solid. A sharp melting point range (≤ 1°C) is an indicator of high purity.[10]

Workflow and Decision Making

The choice of purification method depends on the physical state and initial purity of your crude product. The following diagram outlines a logical workflow for making this decision.

Purification_Workflow cluster_start Initial Assessment cluster_analysis Analysis cluster_decision Decision Point cluster_methods Purification Methods cluster_end Final Product Start Obtain Crude Product Analysis Analyze by TLC Start->Analysis Decision Is crude product a solid and >85% pure by TLC? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Chromatography Column Chromatography Decision->Chromatography No (Oil or Many Impurities) End Pure Methyl 4-(butylamino)- 4-oxo-2-butenoate Recrystallization->End Chromatography->End

Caption: Decision workflow for selecting a purification method.

References

  • A Researcher's Guide to Assessing the Purity of Commercially Available 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid. (n.d.). Benchchem.
  • Recrystallization. (n.d.). Unknown Source.
  • How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage.
  • Synthesis of (1) 4-Butylamino-4-oxobutanoic acid. (n.d.). PrepChem.com.
  • Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex.
  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc..
  • Column Chromatography and its Methods in Separation for Constituents. (2022, June 2). Research and Reviews: Journal of Pharmacognosy and Phytochemistry.
  • Basic Column Chromatography. (n.d.). Flinn Scientific.
  • Understanding Column Chromatography: A Step-by-Step Guide. (2025, December 24). Oreate AI Blog.
  • Novel carbon-11 labeled 4-dimethylamino-but-2-enoic acid [4-(phenylamino)-quinazoline-6-yl]-amides: potential PET bioprobes for. (2004). Nuclear Medicine and Biology.
  • (Z)-4-Oxo-4-(phenylamino)but-2-enoic acid. (n.d.). MilliporeSigma.
  • Lab Report Recrystallization. (2016, September 27). Florida A&M University.
  • Methyl 4-oxobutanoate 90%. (n.d.). Sigma-Aldrich.
  • Recrystallization & Melting Point Determination. (2025, February 11). Unknown Source.

Sources

Side reactions in the synthesis of α,β-unsaturated amides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Alpha-Beta Synthesis Support Hub. Status: Online | Specialist: Senior Application Scientist Ticket Subject: Mitigating Side Reactions in Acrylamide/Cinnamamide Synthesis

Introduction

Synthesizing


-unsaturated amides (e.g., acrylamides, cinnamamides) presents a unique "double-edged" challenge. The very feature you are trying to install—the conjugated double bond—is highly reactive. It acts as a Michael acceptor for your amine nucleophile and a substrate for radical polymerization.

This guide moves beyond standard protocols to address the why and how of failure modes. We focus on the three "Pain Points": Conjugate Addition (Michael) , Polymerization , and Isomerization .

Module 1: The "Double Addition" Anomaly (Michael Addition)

User Issue: "My LCMS shows a peak corresponding to [Product Mass + Amine Mass]. My yield is low, and I have unreacted acid chloride."

Diagnosis: You are experiencing Conjugate Addition .[1][2] The amine is acting as a nucleophile twice: first attacking the carbonyl (desired) and then attacking the


-position of the newly formed amide (undesired). This is most common with unhindered substrates like acryloyl chloride.
The Mechanism

The product of your reaction is an electrophile. If the reaction temperature is too high or the local concentration of amine is too high relative to the product, the amine will attack the


-carbon.

MichaelAddition Start Acryloyl Chloride (Electrophile) Product Desired Amide (α,β-unsaturated) Start->Product 1,2-Addition (Fast at <0°C) Amine Amine (Nucleophile) Amine->Product Reacts with SideProduct Michael Adduct (β-amino amide) Product->SideProduct 1,4-Addition (Favored by Heat/Excess Amine)

Figure 1: The branching pathway between desired acylation and undesired conjugate addition.

Troubleshooting Protocol: The "Cryogenic Dilution" Technique

To suppress this, we must kinetically favor the 1,2-addition (acylation) over the 1,4-addition.

  • Temperature Control: Cool the reaction to -78°C (or at least -20°C). The activation energy for Michael addition is generally higher than for acylation.

  • Base Selection: Use a non-nucleophilic base (e.g., DIPEA or 2,6-Lutidine ) instead of excess amine or Pyridine. Pyridine can sometimes act as a nucleophilic shuttle that promotes side reactions.

  • Order of Addition (Critical):

    • Do NOT add the acid chloride to a concentrated pool of amine.

    • DO dissolve the amine and DIPEA in DCM, cool to -78°C, and add the Acid Chloride slowly as a dilute solution. This keeps the local concentration of the electrophile low relative to the base, but ensures the formed product doesn't "swim" in excess free amine at high temperatures.

Module 2: The "Gelling" Effect (Polymerization)[3]

User Issue: "My reaction mixture turned into a gummy solid during workup. The NMR shows broad signals and loss of alkene protons."

Diagnosis: Radical Polymerization . The


-unsaturated system initiated a radical chain reaction, likely triggered by light, heat, or trace peroxides in your solvent (especially ethers like THF).
The Inhibitor Paradox (Oxygen Management)

Many researchers make the mistake of running these reactions under strict inert atmosphere (Argon/Nitrogen) while using inhibitors like MEHQ (4-methoxyphenol) .

  • Fact: Phenolic inhibitors (MEHQ, BHT) require trace amounts of Oxygen to form the stable phenoxy radical that stops the chain. Without Oxygen, MEHQ is ineffective.

Troubleshooting Protocol
ParameterRecommendationWhy?
Inhibitor BHT or MEHQ (0.1 - 1.0 mol%)Scavenges free radicals before propagation.
Atmosphere Lean Air (Drying tube)Strict inert gas kills the inhibitor's activity. Use a drying tube to exclude moisture but allow trace

.
Solvent DCM or Chloroform Avoid THF or Diethyl Ether, which form peroxides that initiate polymerization.
Workup Keep below 30°C Heat initiates radical formation. Do not distill product to dryness if possible.
Module 3: Stereochemical Drift (E/Z Isomerization)

User Issue: "I synthesized a cinnamate derivative, but I have a 60:40 mixture of E and Z isomers. I need pure E."

Diagnosis: Isomerization can occur via Thermodynamic Relaxation (exposure to light/heat) or Reaction Mechanism Artifacts (e.g., HWE conditions).

The Decision Tree: Coupling vs. Olefination

Isomerization Problem Isomer Selection Issue RouteA Route A: Amide Coupling (Acid + Amine) Problem->RouteA RouteB Route B: Olefination (Aldehyde + Phosphonate) Problem->RouteB SolA Use HATU/HOAt Avoid Acid Chlorides (Ketene pathway) RouteA->SolA SolB_E Target: E-Isomer Use Standard HWE (NaH, THF, Room Temp) RouteB->SolB_E SolB_Z Target: Z-Isomer Use Still-Gennari Phosphonate (KHMDS, -78°C) RouteB->SolB_Z

Figure 2: Selecting the correct synthetic strategy for stereocontrol.

Technical Fixes
  • The "Ketene" Risk: When activating

    
    -unsaturated acids with reagents that form mixed anhydrides or acid chlorides, elimination of HCl (or equivalent) can form a vinyl ketene  intermediate. Re-addition of the amine to the ketene is not stereoselective.
    
    • Solution: Use T3P (Propylphosphonic anhydride) or HATU with DIPEA . These reagents minimize the ketene pathway compared to Acid Chlorides/Oxalyl Chloride.

  • Photoisomerization:

    
    -unsaturated amides are photo-active.
    
    • Solution: Wrap your flask and column chromatography fractions in aluminum foil .

Module 4: Coupling Reagent Artifacts (N-Acylurea)

User Issue: "I used DCC/EDC. I have a byproduct that is isomeric with my product but has the wrong NMR."

Diagnosis: O-Acylisourea Rearrangement . The active ester formed by the carbodiimide rearranged into an unreactive


-acylurea before the amine could attack. This is common with sterically hindered amines (e.g., tert-butylamine) or electron-deficient anilines.

Solution:

  • Add "Speed Boosters": Always use HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole). These attack the O-acylisourea faster than the rearrangement occurs, forming a stable but reactive active ester.

  • Switch Reagents: If the amine is very unreactive, switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P does not suffer from the rearrangement side reaction.

References
  • Michael Addition Mechanisms & Control

    • Topic: General mechanism and competition between 1,2 and 1,4 addition.
    • Source: Organic Chemistry Portal.[1][3] "Michael Addition."[1][3]

    • URL:[Link]

  • Polymerization Inhibition in Acrylamide Synthesis

    • Topic: The role of oxygen and phenolic inhibitors (MEHQ)
    • Source: BenchChem Technical Support.[4][5] "Troubleshooting Acrylamide Polymerization."

  • Stereoselective Olefination (HWE vs Still-Gennari)

    • Topic: Controlling E/Z selectivity using phosphonate modific
    • Source: Organic Chemistry Portal.[1][3] "Horner-Wadsworth-Emmons Reaction."[6]

    • URL:[Link]

  • Coupling Reagent Side Reactions (N-Acylurea)

    • Topic: Mechanism of DCC/EDC failure and the role of HOBt/HO
    • Source: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
    • URL:[Link]

Sources

Technical Support Center: Optimization of Butenamide Synthesis Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis of butenamides (specifically


-unsaturated amides), which are critical "warheads" in the design of Targeted Covalent Inhibitors (TCIs) such as EGFR and BTK inhibitors.

Current Status: Operational Operator: Senior Application Scientist Context: Covalent Warhead Installation (Drug Discovery)

Executive Summary: The Chemistry of the Warhead

Butenamides (crotonamides) function as Michael acceptors. In drug development, the installation of a 2-butenamide moiety—often the 4-(dimethylamino)-2-butenamide group found in drugs like Afatinib or Neratinib —is the final, critical step. The reaction involves acylation of an aniline or amine scaffold.

The Challenge: The reaction competes between


-acylation  (desired amide formation) and Michael addition  (amine attacking the 

-carbon). Furthermore, the electron-deficient alkene is prone to radical polymerization.

Decision Matrix: Route Selection

Before starting, select the activation strategy based on your substrate's sensitivity and the availability of the acid precursor.

Butenamide_Route_Selection Start Substrate: Aniline/Amine Scaffold Acid_Source Source: 4-(dimethylamino)-2-butenoic acid? Start->Acid_Source Decision1 Is the Acid Commercially Available? Acid_Source->Decision1 Route_A Route A: Acid Chloride Method (High Reactivity, High Risk) Decision1->Route_A No (Make in situ) Route_B Route B: Coupling Reagents (Milder, Lower Yield for Anilines) Decision1->Route_B Yes (Sensitive Scaffold) Route_C Route C: Mixed Anhydride (Balanced Reactivity) Decision1->Route_C Yes (Unreactive Aniline) Action_A Reagent: Oxalyl Chloride/DMF (cat.) Temp: 0°C to RT Risk: Polymerization Route_A->Action_A Action_B Reagent: HATU or EDC/HOAt Base: DIPEA Risk: Slow reaction with anilines Route_B->Action_B Action_C Reagent: Isobutyl Chloroformate Base: NMM Temp: -15°C Route_C->Action_C

Caption: Decision matrix for selecting the optimal activation pathway for butenamide synthesis based on substrate availability and reactivity profiles.

Standard Operating Procedures (SOPs)

Protocol A: The Acid Chloride Method (Gold Standard for Anilines)

This method is preferred for unreactive anilines (e.g., quinazoline scaffolds in EGFR inhibitors) where coupling reagents fail to drive conversion.

Reagents:

  • Substrate: Aniline intermediate (1.0 equiv)

  • Acid Source: 4-(dimethylamino)-2-butenoyl chloride (hydrochloride salt preferred) or generated in situ.

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
     (biphasic).
    
  • Solvent: THF or NMP (N-Methyl-2-pyrrolidone) for solubility.

Step-by-Step Workflow:

  • Preparation (In Situ): Suspend 4-(dimethylamino)-2-butenoic acid in DCM. Add oxalyl chloride (1.2 equiv) and catalytic DMF (1 drop). Stir at 0°C

    
     RT for 2 hours. Evaporate solvent to obtain the acid chloride HCl salt [1].
    
  • Coupling: Dissolve the aniline scaffold in THF/NMP. Cool to 0°C (Critical).[1]

  • Addition: Add the acid chloride (1.2 equiv) portion-wise.

  • Base Addition: Add DIPEA (2.5 - 3.0 equiv) dropwise over 30 minutes.

    • Note: Adding base too fast generates local heat, promoting Michael addition side reactions.

  • Quench: Once TLC shows consumption, quench with sat.

    
    .
    
Protocol B: Mixed Anhydride Method (For Sensitive Substrates)
  • Dissolve the butenoic acid derivative in THF. Cool to -15°C .

  • Add N-methylmorpholine (NMM, 1.1 equiv) followed by isobutyl chloroformate (1.1 equiv). Stir for 15 min to form the mixed anhydride.

  • Add the amine/aniline substrate slowly.[1]

  • Allow to warm to RT overnight [2].

Troubleshooting & Optimization Guide

Issue 1: "Jelly" Formation (Polymerization)

Symptom: The reaction mixture turns into a viscous gel or precipitates an insoluble solid that is not the product. Diagnosis: Radical polymerization of the alkene tail.

VariableOptimization Strategy
Inhibitors Add MEHQ (Monomethyl ether hydroquinone) or BHT (0.1 mol%) to the reaction mixture.
Atmosphere Ensure the reaction is under Nitrogen/Argon, but note that some inhibitors (like MEHQ) require trace oxygen to function.
Temperature Maintain reaction at < 5°C during the addition of the activated species.
Concentration Dilute the reaction. High concentrations (>0.5 M) favor intermolecular polymerization.
Issue 2: Low Yield / Michael Adduct Formation

Symptom: LC-MS shows a mass of [M + Product + Amine]. Diagnosis: The amine nucleophile attacked the


-carbon (Michael Addition) instead of the carbonyl.

Mechanism of Failure:

Michael_vs_Acylation Amine Amine (Nu) Warhead Butenoyl Chloride (Electrophile) Amine->Warhead Path A: Attack C=O (Kinetic Control) Amine->Warhead Path B: Attack C=C (Thermodynamic) Product Desired Butenamide Warhead->Product Fast (0°C) Byproduct Michael Adduct (Impurity) Warhead->Byproduct Slow (High Temp / Excess Base)

Caption: Competitive pathways: Acylation (Green) vs. Michael Addition (Red). High temperatures favor the Michael adduct.

Corrective Actions:

  • Change Base: Switch from TEA to DIPEA (steric bulk hinders Michael addition) or inorganic bases like

    
     in a biphasic system (Schotten-Baumann conditions) [3].
    
  • Addition Order: Add the Acid Chloride to the Amine , not vice versa. Keeping the amine in excess relative to the acid chloride minimizes the concentration of the electrophile available for the second attack.

  • pH Control: Keep the pH near 7-8. Highly basic conditions promote the deprotonation of the amide product, which can then act as a nucleophile.

Issue 3: Hydrolysis of the Acid Chloride

Symptom: Reversion to starting acid or low conversion despite excess reagent. Diagnosis: Wet solvents or moisture in the air reacting with the acyl chloride. Fix:

  • Use anhydrous THF/DCM.

  • If generating acid chloride in situ with oxalyl chloride, ensure complete removal of excess oxalyl chloride (which generates HCl) before adding the amine [4].

Optimization Data Summary

ParameterRecommendationWhy?
Solvent THF or DCM Good solubility for organic warheads; DCM is easy to remove.
Base DIPEA (2.5 equiv)Non-nucleophilic; scavenges HCl without causing Michael addition.
Temp 0°C

RT
0°C suppresses polymerization and Michael addition; RT ensures completion.
Reagent Acid Chloride Higher reactivity than HATU for electron-poor anilines (common in kinase inhibitors).
Workup Sat.

Neutralizes acid; prevents acid-catalyzed hydrolysis of the amide during extraction.

References

  • BenchChem. (2025).[1][2] Acryloyl Chloride in Polymer Manufacturing and Synthesis. Retrieved from

  • Organic Chemistry Portal. (2023).[3] Amide Synthesis by Acylation: Methods and Mechanisms. Retrieved from

  • WuXi AppTec. (2024). Design & Synthesis Strategies for Targeted Covalent Inhibitors. Retrieved from

  • Master Organic Chemistry. (2018). Synthesis of Amides from Acid Chlorides. Retrieved from

  • ResearchGate. (2017). Understanding the regioselectivity of Michael addition reactions. Retrieved from

Sources

Scaling up the synthesis of Methyl 4-(butylamino)-4-oxo-2-butenoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of Methyl 4-(butylamino)-4-oxo-2-butenoate

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 26, 2026

Executive Summary & Core Chemistry

Target Molecule: Methyl 4-(butylamino)-4-oxo-2-butenoate CAS Registry (Generic): 13865-19-5 (Related Fumarate derivatives) Class: Fumaric Acid Monoamide Monoester Application: Pharmaceutical intermediate (Psoriasis/MS therapeutics analogs), Polymer cross-linker.

The Scale-Up Challenge: The synthesis involves converting a symmetric anhydride (Maleic Anhydride) into a non-symmetric trans-alkene derivative. The primary challenges are thermodynamic control (ensuring cis-to-trans isomerization) and kinetic control (preventing Michael addition of the amine across the double bond).

The "Golden Batch" Pathway: We utilize a Two-Stage, One-Pot protocol.

  • Aminolysis: Nucleophilic attack of butylamine on maleic anhydride (Kinetic control, low temp).

  • Esterification-Isomerization: Acid-catalyzed methylation coupled with cis-to-trans isomerization (Thermodynamic control, reflux).

Visualizing the Process Logic

The following diagram maps the reaction flow and critical control points (CCPs) where impurities are generated.

ReactionLogic MA Maleic Anhydride (Start) Inter N-butylmaleamic Acid (Solid Intermediate) MA->Inter Step 1: Aminolysis (DCM/Tol, <10°C) Imp1 Impurity A: Bis-butyl Maleamide MA->Imp1 Excess Amine High Temp BA Butylamine BA->Inter Prod Methyl 4-(butylamino)- 4-oxo-2-butenoate (Trans-Product) Inter->Prod Step 2: MeOH/H2SO4 Reflux (Isomerization) Imp3 Impurity C: Cis-Isomer (Maleate) Inter->Imp3 Incomplete Reflux Imp2 Impurity B: Michael Adducts (Aspartate deriv.) Prod->Imp2 Excess Amine Prolonged Rxn

Caption: Figure 1. Reaction pathway illustrating the conversion of Maleic Anhydride to the target Fumarate derivative, highlighting critical impurity origins.

Validated Protocol (Scale-Up Ready)

Scale: 1.0 kg Input (Maleic Anhydride) Reactor: 20L Jacketed Glass Reactor with reflux condenser and overhead stirrer.

Step 1: Ring Opening (Aminolysis)
  • Solvent System: Toluene (preferred for heat capacity) or DCM.

  • Protocol:

    • Charge Maleic Anhydride (1.0 equiv) and Toluene (10 vol) to the reactor. Cool to 0–5°C .

    • Dissolve n-Butylamine (1.05 equiv) in Toluene (2 vol).

    • Critical Step: Add amine solution dropwise over 2–3 hours. Do not exceed 15°C internal temperature.

    • Observation: The intermediate N-butylmaleamic acid will precipitate as a white solid/slurry.

    • Stir for 1 hour at 20°C.

Step 2: Esterification & Isomerization
  • Reagent: Methanol (MeOH) and Sulfuric Acid (H2SO4) or Thionyl Chloride (SOCl2).

  • Protocol (H2SO4 Method - Economical):

    • Add Methanol (10 vol) directly to the slurry.

    • Add Conc. H2SO4 (0.2 equiv) cautiously.

    • Heat to Reflux (65°C) for 12–16 hours.

    • IPC (In-Process Control): Monitor HPLC for disappearance of cis-isomer (Maleamate) and appearance of trans-isomer (Fumarate).

    • Workup: Cool to 20°C. Neutralize with NaHCO3. Remove MeOH under vacuum. Partition residue between EtOAc and Water. Wash organic layer.[1] Crystallize or distill (if oil).

Troubleshooting Center (FAQs)

Category A: Reaction Kinetics & Exotherms

Q1: The reaction mixture solidified into a "brick" during Step 1. How do I recover?

  • Cause: N-butylmaleamic acid is highly insoluble in non-polar solvents (Toluene/DCM) and can form a dense crystal lattice rapidly.

  • Solution: Increase agitation speed immediately. If stalled, add THF (Tetrahydrofuran) or Acetone (2–3 vol) to break the slurry. For future batches, use a Toluene/THF (9:1) mixture to keep the slurry mobile.

Q2: I am seeing a "double addition" impurity (Impurity A).

  • Cause: Localized excess of amine. If the amine is added too fast, it can attack the formed amide-acid again or open the anhydride twice if stoichiometry is off.

  • Fix: Ensure strict sub-surface addition of the amine to prevent high local concentrations. Verify stoichiometry is exactly 1.0:1.05 (Anhydride:Amine).

Category B: Isomerization (The Cis vs. Trans Problem)

Q3: After 12 hours of reflux, I still have 15% cis-isomer (Maleamate).

  • Context: The cis-isomer is the kinetic product; the trans-isomer (Fumarate) is the thermodynamic product.

  • Troubleshooting:

    • Catalyst Load: Increase H2SO4 to 0.5 equiv. The protonation of the carbonyl is required to lower the rotational barrier of the C=C bond.

    • Solvent Temperature: Methanol boils at 65°C. This might be too low to drive isomerization quickly. Switch to Isobutanol (creates the butyl ester, different product) or add a co-solvent like Toluene to raise the reflux temperature to 80–85°C (while keeping MeOH excess).

    • Isomerization Catalyst: Add 5 mol% Thiourea . It acts as a nucleophilic catalyst that reversibly attacks the double bond, allowing free rotation, then eliminates to form the stable trans product (See References).

Category C: Impurity Profile

Q4: My product contains a "Michael Adduct" (Aspartate derivative).

  • Mechanism: Excess butylamine attacks the C=C double bond of the product.

  • Prevention:

    • Never add excess amine in Step 1.

    • Quench Step 1 completely (ensure all amine is consumed) before heating in Step 2.

    • If observed, wash the organic layer with dilute HCl (1M) during workup to remove the basic Michael adduct (if it retains the secondary amine character).

Data & Specifications

Table 1: Critical Process Parameters (CPP)

ParameterRangeConsequence of Deviation
Amine Addition Temp 0°C – 10°C>15°C: Formation of bis-amide impurities.
Amine Stoichiometry 1.00 – 1.05 eq>1.1 eq: Michael addition (Aspartate formation).
Reflux Time 12 – 24 hours<12 h: High cis-isomer content (Fail spec).
Acid Catalyst 0.1 – 0.5 eq<0.1 eq: Slow isomerization; >0.5 eq: Ester hydrolysis.

Table 2: Solvents & Solubility

SolventMaleic AnhydrideN-Butylmaleamic Acid (Inter)Product (Fumarate)
Toluene SolubleInsoluble (Slurry)Soluble
Methanol Soluble (Reacts)SolubleSoluble
Water HydrolyzesSoluble (as salt)Insoluble

References

  • Isomerization Mechanism: Dugave, C., & Demange, L. (2003). Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications. Chemical Reviews. Link

  • Maleic Anhydride Chemistry: Trivedi, B. C., & Culbertson, B. M. (1982). Maleic Anhydride.[2][3] Plenum Press. (Standard text for anhydride reactivity).

  • Thiourea Catalysis: Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Catalysis by Phosphines and Amines. Angewandte Chemie International Edition. Link

  • Industrial Fumarate Synthesis: Process for the preparation of fumaric acid derivatives.[4] US Patent 20140200363A1. (Describes acid-catalyzed esterification/isomerization protocols). Link

  • Scale-Up Safety: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. (Reference for exotherm management in anhydride aminolysis).

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a specific Process Safety Assessment (PSA).

Sources

Troubleshooting spectroscopic analysis of unsaturated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopy Technical Assistance Center (STAC) Current Status: Online | Ticket Priority: High Subject: Troubleshooting Unsaturated Compound Analysis (Alkenes, Alkynes, Aromatics)

Welcome to the STAC Interface

User Profile: Senior Application Scientist Objective: Resolve spectral anomalies in unsaturated systems.

This guide addresses the most frequent "silent failures" and interpretation errors reported by drug discovery teams. We move beyond basic textbook definitions to tackle the causality of spectral artifacts in UV-Vis, IR, NMR, and Mass Spectrometry.

Module 1: UV-Visible Spectroscopy (The Conjugation Detector)

Ticket #101: "My sample has a phantom peak below 220 nm, or my baseline is noisy."

Diagnosis: Solvent Cutoff Interference. Many unsaturated compounds (isolated alkenes) absorb in the 190–210 nm range (


 transitions). If you use a solvent that also absorbs in this region, you create a "blind spot" where the detector runs out of light, causing artificial noise or false peaks.

The Fix: You must select a solvent with a UV cutoff lower than your target chromophore's


.

Reference Data: Solvent Cutoff Table | Solvent | UV Cutoff (


) | Suitability for Isolated Alkenes |
| :--- | :--- | :--- |
| Acetonitrile  | 190 nm | Excellent  (Standard for far-UV) |
| Water  | 190 nm | Excellent  (Polar compounds) |
| Hexane  | 195 nm | Good  (Non-polar compounds) |
| Methanol  | 205 nm | Risk  (Masks isolated alkenes) |
| Ethyl Acetate  | 256 nm | Critical Failure  (Do not use for alkenes) |
| Acetone  | 330 nm | Critical Failure  (Absorbs strongly) |
Ticket #102: "The does not match the literature value for my diene."

Diagnosis: Solvatochromism or Substitution Effects. Unsaturated systems are highly sensitive to their environment.

  • Solvent Effect: Polar solvents generally stabilize the excited state (

    
    ) more than the ground state, causing a Red Shift (Bathochromic) .
    
  • Substitution: Every alkyl group attached to a conjugated system adds +5 nm to the base value (Woodward-Fieser Rules).

Workflow: Solvent Selection & Baseline Logic

UV_Workflow Start Start: Spectral Noise or Shifted Peak CheckCutoff Check Solvent Cutoff (λc) Start->CheckCutoff IsCutoffHigh Is λc > Target λ? CheckCutoff->IsCutoffHigh ChangeSolvent Switch Solvent (e.g., Acetonitrile) IsCutoffHigh->ChangeSolvent Yes CheckShift Check Solvatochromism IsCutoffHigh->CheckShift No RedShift Polar Solvent? Expect Red Shift CheckShift->RedShift π -> π* BlueShift Non-Polar Solvent? Expect Blue Shift CheckShift->BlueShift n -> π*

Caption: Logical workflow for diagnosing UV-Vis baseline noise and peak shifts caused by solvent interference.

Module 2: Infrared Spectroscopy (The Stereochemistry Gatekeeper)

Ticket #201: "I synthesized a trans-alkene, but the C=C stretch at 1650 cm⁻¹ is missing."

Diagnosis: Symmetry-Forbidden Transition. IR absorption requires a change in the dipole moment.[1] Highly symmetrical trans-alkenes often have a net dipole change of zero during the C=C stretching vibration. This makes the band IR inactive (silent) or extremely weak.

The Fix: Do not rely on the C=C stretch (1600–1680 cm⁻¹) for trans-isomers. Instead, look for the C-H Out-of-Plane (OOP) Bending bands in the fingerprint region. These are distinct and strong.

Reference Data: Alkene Fingerprinting

Vibration Mode Cis-Alkene Frequency Trans-Alkene Frequency Notes
C=C Stretch 1650–1660 cm⁻¹ (Medium) 1660–1675 cm⁻¹ (Weak/Silent) Trans is often invisible here.
=C-H OOP Bend 675–730 cm⁻¹ 960–980 cm⁻¹ Key Differentiator

| =C-H Stretch | ~3020 cm⁻¹ | ~3020 cm⁻¹ | Above 3000 cm⁻¹ indicates


 C-H. |

Technical Insight: If your compound is conjugated (e.g., diene or enone), the C=C stretch frequency will decrease by ~20–40 cm⁻¹ due to the increased single-bond character of the double bond in the resonance hybrid.

Module 3: NMR Spectroscopy (The Structural Judge)

Ticket #301: "I cannot distinguish between the cis and trans isomer in my crude mixture."

Diagnosis: Coupling Constant (


) Ambiguity.
The splitting pattern of vinylic protons is the definitive method for assignment. This is governed by the Karplus Relationship , which relates the dihedral angle to the magnitude of the coupling constant (

).[2]
  • Cis-alkenes (Dihedral ~0°): Smaller coupling (

    
     Hz).
    
  • Trans-alkenes (Dihedral ~180°): Larger coupling (

    
     Hz).
    

Decision Tree: Stereochemistry Assignment

NMR_Logic Start Analyze Vinylic Protons (5.0 - 7.0 ppm) MeasureJ Measure Coupling Constant (J) in Hz Start->MeasureJ CheckRange Evaluate Range MeasureJ->CheckRange Cis J = 6 - 14 Hz (Typical: 10 Hz) ASSIGN: CIS CheckRange->Cis Medium J Trans J = 11 - 18 Hz (Typical: 16 Hz) ASSIGN: TRANS CheckRange->Trans Large J Geminal J = 0 - 3 Hz (Terminal Alkene) CheckRange->Geminal Very Small J

Caption: Decision tree for assigning alkene stereochemistry based on vicinal proton coupling constants.

Ticket #302: "My alkene protons are appearing way downfield (above 7 ppm)."

Diagnosis: Anisotropic Deshielding or Electron Withdrawal.

  • Anisotropy: The

    
    -electrons in the double bond circulate in the magnetic field, creating an induced field that reinforces the external field in the region of the protons. This "deshields" them, moving peaks downfield (higher ppm).
    
  • Conjugation: If the alkene is

    
    -unsaturated (e.g., attached to a carbonyl), the 
    
    
    
    -proton is significantly deshielded due to resonance resonance (
    
    
    character on the
    
    
    -carbon).

Module 4: Mass Spectrometry (The Fragmentation Engine)

Ticket #401: "I see a strong even-mass fragment peak (M-28 or M-42) in my ketone/ester sample."

Diagnosis: McLafferty Rearrangement.[3][4][5][6] If your unsaturated system contains a carbonyl group (C=O) and a


-hydrogen (a hydrogen on the 3rd carbon away from the carbonyl), it will undergo a specific rearrangement.[7][8]

Mechanism:

  • The carbonyl oxygen abstracts the

    
    -hydrogen.[7][8]
    
  • The bond between the

    
     and 
    
    
    
    carbons breaks.[7]
  • Result: A neutral alkene is lost (invisible) and an enol radical cation is detected.

Troubleshooting Checklist:

  • Verdict: If yes, this confirms the presence of the alkyl side chain relative to the unsaturation.

References

  • LibreTexts Chemistry. (2023). Empirical Rules for Absorption Wavelengths of Conjugated Systems (Woodward-Fieser Rules).[3][9][10]Link

  • Michigan State University. (n.d.). Infrared Spectroscopy: Alkene Absorption Frequencies.[11][12]Link

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling constants (J-values).Link

  • Chemistry Steps. (2021). The McLafferty Rearrangement in Mass Spectrometry.[4][7][8]Link

  • Burdick & Jackson. (n.d.). UV Cutoff Values for Common Solvents.Link

Sources

Technical Support Center: Improving the Stability of Butenoate Derivatives for Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for butenoate derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of storing and handling these valuable compounds. Butenoate derivatives, while versatile, are susceptible to various degradation pathways that can compromise their integrity and experimental outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific stability issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of butenoate derivatives during storage?

A1: The stability of butenoate derivatives is primarily influenced by their inherent chemical structure, specifically the presence of an α,β-unsaturated ester functional group. This makes them susceptible to several degradation pathways:

  • Hydrolysis: The ester linkage can be cleaved by water, a reaction catalyzed by acidic or basic conditions, to form a carboxylic acid and an alcohol.[1][2][3][4]

  • Oxidation: The double bond in the butenoate structure is vulnerable to oxidation, especially in the presence of oxygen, light, and trace metals.[5] This can lead to the formation of peroxides, aldehydes, and carboxylic acids, ultimately resulting in discoloration and the formation of insoluble byproducts.[6][7]

  • Polymerization: The activated double bond can undergo radical or anionic polymerization, particularly when exposed to light, heat, or impurities that can act as initiators.[8][9] This can lead to an increase in viscosity or solidification of the sample.

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions like oxidation and polymerization.[6]

Q2: I've noticed a change in the color and viscosity of my butenoate derivative solution. What could be the cause?

A2: Discoloration and changes in viscosity are common indicators of degradation.

  • Discoloration (e.g., yellowing or browning) is often a sign of oxidative degradation.[6] The formation of conjugated systems or minor impurities can lead to the absorption of visible light.

  • Increased viscosity or precipitation suggests the formation of insoluble degradation products or polymerization.[6] Oxidative processes can lead to cross-linking and the formation of higher molecular weight species.

To address this, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light using amber vials, and consider the addition of an appropriate antioxidant.[6]

Q3: What are the best general practices for storing butenoate derivatives to ensure long-term stability?

A3: To maximize the shelf-life of your butenoate derivatives, adhere to the following best practices:

  • Temperature Control: Store at low temperatures, as recommended on the product's technical data sheet.[6] For hydrolytically unstable compounds, storage at low temperatures under an inert atmosphere is crucial.[10]

  • Inert Atmosphere: For compounds sensitive to oxidation, purge the container with an inert gas like nitrogen or argon before sealing.[6]

  • Light Protection: Always store butenoate derivatives in amber-colored containers or in the dark to prevent photolytic degradation.[6]

  • Moisture Control: Use tightly sealed containers and consider storing them in a desiccator to protect against hydrolysis, especially for solid forms.[5]

  • Use of Stabilizers: For long-term storage, consider adding a suitable antioxidant or polymerization inhibitor. The choice of stabilizer will depend on the specific butenoate derivative and its intended application.

Troubleshooting Guides

Issue 1: Hydrolytic Degradation

Symptoms:

  • Decrease in pH of the solution.

  • Appearance of a new peak corresponding to the carboxylic acid in HPLC analysis.

  • Formation of the corresponding alcohol.[2][4]

Causality: The ester functional group in butenoate derivatives is susceptible to hydrolysis, a reaction where water cleaves the ester bond. This reaction is accelerated in the presence of acids or bases.[2][4]

Troubleshooting Protocol:

  • pH Control: If working with aqueous solutions, buffer the solution to a neutral or slightly acidic pH where the rate of hydrolysis is minimized. The optimal pH should be determined experimentally.

  • Solvent Selection: Whenever possible, use aprotic solvents that are free of water. If an aqueous system is necessary, use deionized, purified water with low levels of dissolved gases.

  • Low-Temperature Storage: Store aqueous solutions at refrigerated temperatures (2-8 °C) to slow down the rate of hydrolysis.

  • Monitoring: Regularly monitor the purity of the butenoate derivative using a stability-indicating HPLC method to detect the formation of the carboxylic acid degradant.[6]

Issue 2: Oxidative Degradation

Symptoms:

  • Development of a yellow or brown color.

  • Formation of precipitates or insoluble matter.[6]

  • Appearance of new peaks in the chromatogram, often at different retention times than the parent compound.

  • A decrease in the concentration of the active compound.

Causality: The double bond in the butenoate structure is prone to attack by oxygen, a process that can be initiated by light, heat, or the presence of metal ions. This leads to the formation of various oxidation products.[5]

Troubleshooting Protocol:

  • Inert Atmosphere: Before sealing the storage container, purge the headspace with an inert gas such as nitrogen or argon to displace oxygen.[6]

  • Antioxidant Addition: Incorporate a suitable antioxidant to inhibit oxidative degradation.[6] The choice and concentration of the antioxidant should be carefully evaluated for compatibility and effectiveness.

Antioxidant TypeExamplesMechanism of Action
Phenolic Antioxidants Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA)Act as radical scavengers, donating a hydrogen atom to terminate radical chain reactions.[5]
Thioesters Distearyl thiodipropionate (DSTDP)Decompose hydroperoxides into non-radical, stable products.[11]
Phosphites Tris(nonylphenyl) phosphite (TNPP)Act as secondary antioxidants that decompose hydroperoxides.[11]
  • Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.

  • Light Protection: Store the material in amber glass containers or in a dark place to prevent photo-initiated oxidation.[6]

Issue 3: Polymerization

Symptoms:

  • Noticeable increase in the viscosity of the solution.

  • Formation of a gel or solid mass.

  • Broadening of peaks or appearance of a baseline hump in the chromatogram, indicative of a mixture of oligomers/polymers.

Causality: The electron-withdrawing nature of the carbonyl group makes the double bond in α,β-unsaturated esters susceptible to polymerization.[12] This can be initiated by radicals, light, or heat.

Troubleshooting Protocol:

  • Inhibitor Addition: Add a polymerization inhibitor to the butenoate derivative. The choice of inhibitor depends on the type of polymerization (radical or ionic).

    • For Radical Polymerization: Hydroquinone (HQ), hydroquinone monomethyl ether (MEHQ), or butylated hydroxytoluene (BHT) are commonly used.

  • Temperature Control: Store at low temperatures to reduce the rate of polymerization.

  • Purity of Reagents: Ensure that all solvents and reagents used are of high purity and free from contaminants that could initiate polymerization.[6]

Experimental Workflow: Forced Degradation Study

To proactively understand the stability of your butenoate derivative and develop a stability-indicating analytical method, a forced degradation study is essential.[13][14] This involves subjecting the compound to stress conditions to accelerate its degradation.

Objective: To identify potential degradation products and establish the degradation pathways of a butenoate derivative.[15]

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose to Stressors Base Alkaline Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Expose to Stressors Oxidation Oxidative Degradation (3% H2O2, RT) Prep->Oxidation Expose to Stressors Thermal Thermal Degradation (Solid: 80°C, Solution: 60°C) Prep->Thermal Expose to Stressors Photo Photolytic Degradation (ICH Q1B Guidelines) Prep->Photo Expose to Stressors Analysis Analyze by Stability-Indicating HPLC-UV/MS Method Acid->Analysis Collect Samples at Time Points Base->Analysis Collect Samples at Time Points Oxidation->Analysis Collect Samples at Time Points Thermal->Analysis Collect Samples at Time Points Photo->Analysis Collect Samples at Time Points Identify Identify Degradation Products Analysis->Identify Characterize Peaks Pathway Elucidate Degradation Pathways Identify->Pathway Map Reactions

Caption: Workflow for a forced degradation study of a butenoate derivative.

Step-by-Step Protocol for Forced Degradation:
  • Sample Preparation: Prepare a stock solution of the butenoate derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[6]

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for up to 24 hours.[6]

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for up to 24 hours.[6]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for up to 24 hours.[6]

    • Thermal Degradation:

      • Solid State: Expose the solid compound to 80°C for up to 48 hours.[6]

      • Solution State: Heat the stock solution at 60°C for up to 48 hours.[6]

    • Photolytic Degradation: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[6]

  • Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) for the identification of degradation products.[6]

  • Data Interpretation:

    • Peak Purity Analysis: Ensure that the main peak of the butenoate derivative remains pure and is well-separated from any degradation product peaks.[15]

    • Identification of Degradants: Use the mass spectral data to propose structures for the observed degradation products.

    • Degradation Pathway Elucidation: Based on the identified degradants, propose the likely degradation pathways.[15]

Analytical Methods for Monitoring Stability

The choice of analytical method is critical for accurately assessing the stability of butenoate derivatives.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) The primary technique for separating the parent compound from its degradation products and quantifying their amounts. A C18 reverse-phase column is often a good starting point.[6]
Gas Chromatography (GC) Suitable for volatile butenoate derivatives or after derivatization of non-volatile compounds.[16][17]
Mass Spectrometry (MS) When coupled with HPLC or GC, it provides structural information for the identification of unknown degradation products.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to characterize the structure of isolated degradation products and to monitor the degradation process in solution.[6]
Diagram: Degradation Pathways of Butenoate Derivatives

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_polymerization Polymerization Butenoate Butenoate Derivative (α,β-Unsaturated Ester) CarboxylicAcid Carboxylic Acid Butenoate->CarboxylicAcid H2O, H+ or OH- Alcohol Alcohol Butenoate->Alcohol H2O, H+ or OH- Epoxide Epoxide Butenoate->Epoxide O2, Light, Heat Polymer Polymer/Oligomer Butenoate->Polymer Initiator (Radical, Light) Aldehyde Aldehyde Epoxide->Aldehyde Rearrangement OxidizedAcid Carboxylic Acid Aldehyde->OxidizedAcid Further Oxidation

Caption: Major degradation pathways for butenoate derivatives.

By understanding the potential degradation pathways and implementing the appropriate storage and handling procedures, the stability of butenoate derivatives can be significantly improved, leading to more reliable and reproducible experimental results.

References

  • Technical Support Center: Enhancing the Stability of 3-Methyl-2-butenoic Acid Derivatives - Benchchem. (n.d.).
  • What is Methyl Butanoate Acid hydrolysis equation (also names of substances formed with simplified v structural formulas)? - Quora. (2020, November 20).
  • Enhancing the Performance of Natural Ester Insulating Liquids in Power Transformers: A Comprehensive Review on Antioxidant Additives for Improved Oxidation Stability - MDPI. (2025, March 28).
  • α,β-unsaturated ester Definition - Organic Chemistry Key... - Fiveable. (2025, August 15).
  • 11.9: Hydrolysis of Esters - Chemistry LibreTexts. (2022, January 31).
  • Effect of antioxidants on critical properties of natural esters for liquid insulations | Request PDF - ResearchGate. (2025, August 9).
  • 25.6 Reactions of Esters – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - Open Library Publishing Platform. (n.d.).
  • Waterborne polymers and coatings from bio-based butenolides - PMC. (n.d.).
  • Electron-Poor Butenolides: The Missing Link between Acrylates and Maleic Anhydride in Radical Polymerization - PMC. (2023, July 27).
  • Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation - PMC. (n.d.).
  • Antioxidants - ECCO Middle East. (n.d.).
  • 14: Hydrolysis of Esters - Chemistry LibreTexts. (2022, September 15).
  • A Comparative Guide to the Validation of Analytical Methods for 2-Ethyl-2-butenoic Acid - Benchchem. (n.d.).
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, and/or - ATSDR. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9).
  • Storage Stability Study of Salicylate-based Poly(anhydride-esters) - ResearchGate. (2025, August 10).

Sources

Technical Support Center: Catalyst Selection for Reactions of Methyl 4-(butylamino)-4-oxo-2-butenoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 4-(butylamino)-4-oxo-2-butenoate. This document provides in-depth, experience-driven guidance on catalyst selection and troubleshooting for common synthetic transformations of this versatile substrate. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring your success in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on Methyl 4-(butylamino)-4-oxo-2-butenoate and how does this dictate my choice of reaction?

A1: Methyl 4-(butylamino)-4-oxo-2-butenoate possesses three key functional groups that can undergo chemical transformations:

  • α,β-Unsaturated System (C=C double bond): This is an electron-deficient alkene, making it highly susceptible to conjugate (or 1,4-) addition reactions, such as Michael additions.[1][2][3][4] It is also the most common site for catalytic hydrogenation.

  • Methyl Ester Group (-COOCH₃): This group can be hydrolyzed to a carboxylic acid or undergo transesterification with other alcohols.

  • Secondary Amide Group (-C(O)NHBu): Amides are generally less reactive than esters.[5] Hydrolysis is possible but typically requires more forcing conditions (strong acid or base and heat) than ester hydrolysis.[5][6][7]

Your choice of reaction and catalyst will depend on which of these sites you wish to transform. The diagram below illustrates a decision-making process for selecting a reaction pathway and the corresponding catalyst type.

Catalyst Selection Logic Figure 1. Catalyst Selection Decision Tree sub Target Transformation? hydrogenate Catalytic Hydrogenation sub->hydrogenate Reduce C=C bond michael Michael Addition sub->michael Add nucleophile to C=C hydrolyze Selective Hydrolysis sub->hydrolyze Cleave Ester/Amide pd_c Pd/C, PtO₂, Raney Ni (Heterogeneous) hydrogenate->pd_c Standard Conditions wilkinson Wilkinson's Catalyst (RhCl(PPh₃)₃) hydrogenate->wilkinson Homogeneous System base_cat Catalytic Base (e.g., DBU, NaH) michael->base_cat For C-nucleophiles (e.g., malonates) organo_cat Organocatalyst (e.g., Proline derivatives, Thioureas) michael->organo_cat For Asymmetric Addition ester_hydro Base-catalyzed (LiOH, NaOH) Mild Conditions hydrolyze->ester_hydro Target Ester amide_hydro Acid/Base-catalyzed (HCl or NaOH) Harsh Conditions (Heat) hydrolyze->amide_hydro Target Amide (More Difficult)

Caption: Figure 1. Catalyst Selection Decision Tree

Troubleshooting Guide 1: Catalytic Hydrogenation of the C=C Bond

The selective reduction of the carbon-carbon double bond is a common objective. Heterogeneous catalysts like Palladium on Carbon (Pd/C) are typically employed for this transformation.[8]

Problem: Incomplete conversion or no reaction.

Possible Causes:

  • Catalyst Inactivity/Poisoning: The catalyst may be old, or trace impurities in the starting material (like sulfur compounds) could be poisoning the palladium surface.[9][10] The active Pd(0) species is also sensitive to oxygen.[11]

  • Insufficient Hydrogen Pressure: The reaction may require higher H₂ pressure to proceed efficiently.

  • Poor Mass Transfer: In a slurry reaction, inefficient stirring can limit the contact between the gaseous hydrogen, the liquid phase (substrate solution), and the solid catalyst.[9]

  • Inappropriate Solvent: The solvent must fully dissolve the substrate to allow access to the catalyst surface.[9]

Recommended Solutions:

  • Validate the Catalyst: Before running the reaction with your valuable substrate, test the catalyst with a simple, reliable substrate like styrene or cyclohexene to confirm its activity.

  • Purify Starting Material: Ensure your Methyl 4-(butylamino)-4-oxo-2-butenoate is free from potential catalyst poisons by purification (e.g., recrystallization or column chromatography).

  • Optimize Reaction Conditions: Systematically screen solvents (e.g., Methanol, Ethanol, Ethyl Acetate, THF). Increase hydrogen pressure incrementally (e.g., from balloon pressure to 50 psi in a Parr shaker). Ensure vigorous stirring.[9]

  • Catalyst Pre-reduction: For some catalysts, a pre-reduction step under a hydrogen atmosphere before adding the substrate can ensure the palladium is in its active Pd(0) state.[9]

Experimental Protocol: Standard Hydrogenation
  • To a flask, add Methyl 4-(butylamino)-4-oxo-2-butenoate (1.0 eq).

  • Add a suitable solvent (e.g., Methanol, 0.1 M concentration).

  • Carefully add 5-10 wt% of 10% Pd/C catalyst under an inert atmosphere (N₂ or Ar).

  • Seal the vessel, then purge thoroughly with H₂ gas.

  • Pressurize the vessel with H₂ (e.g., balloon or 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Celite pad may be pyrophoric; do not allow it to dry completely before quenching with water.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Comparative Data for Catalyst Screening
Catalyst (5 mol%)SolventH₂ PressureTemp (°C)Time (h)Conversion (%)
10% Pd/CMeOH1 atm251285
10% Pd/CEtOAc50 psi254>98
5% PtO₂EtOH50 psi256>98
Raney NiEtOH50 psi50895

Table 1. Example screening data for hydrogenation. Results are illustrative and may vary.

Troubleshooting Guide 2: Michael (Conjugate) Addition

The Michael addition is a powerful C-C or C-X (X = N, O, S) bond-forming reaction that adds a nucleophile to the β-carbon of the α,β-unsaturated system.[2][3][4]

Problem: Low yield or formation of side products (e.g., polymerization).

Possible Causes:

  • Incorrect Base/Catalyst: A base that is too strong can lead to polymerization or side reactions. For carbon nucleophiles like malonates, a catalytic amount of a non-nucleophilic base (e.g., DBU) or a weak base (e.g., K₂CO₃) is often sufficient.[1]

  • Substrate Reactivity: α,β-unsaturated esters can be less reactive than the corresponding ketones or aldehydes, sometimes requiring activation.[12]

  • 1,2-Addition vs. 1,4-Addition: While less common for soft nucleophiles, hard nucleophiles (like Grignard reagents) may attack the ester carbonyl directly (1,2-addition) instead of the double bond.[3]

Recommended Solutions:

  • Catalyst Selection:

    • For simple additions of stabilized carbanions (e.g., from diethyl malonate), use a catalytic amount of a base like DBU or an alkali carbonate.

    • For asymmetric reactions, an organocatalyst is the preferred choice. Chiral secondary amines (proline derivatives) or thioureas are effective for activating the substrate and controlling stereochemistry.[12][13][14]

  • Optimize Conditions: The reaction is often sensitive to temperature and solvent. Lowering the temperature can sometimes suppress side reactions and improve selectivity.

  • Use of Lewis Acids: A mild Lewis acid can be used to activate the α,β-unsaturated system, enhancing its electrophilicity for the conjugate addition.

Troubleshooting Michael Addition Figure 2. Troubleshooting Workflow for Michael Addition start Low Yield in Michael Addition check_base Is the base too strong? start->check_base check_temp Is temperature too high? check_base->check_temp No (using weak base) switch_base Action: Switch to catalytic DBU or K₂CO₃ check_base->switch_base Yes (e.g., using LDA) check_nuc Is the nucleophile appropriate? check_temp->check_nuc No (at RT or below) lower_temp Action: Lower temperature to 0°C or -78°C check_temp->lower_temp Yes (refluxing) success Reaction Optimized check_nuc->success Yes (soft nucleophile) consider_organocat Action: Consider organocatalyst (e.g., chiral amine) for activation check_nuc->consider_organocat No (low reactivity) switch_base->check_temp lower_temp->check_nuc consider_organocat->success

Caption: Figure 2. Troubleshooting Workflow for Michael Addition

Troubleshooting Guide 3: Selective Ester Hydrolysis

Problem: Hydrolysis of both the ester and the amide, or no reaction.

Possible Causes:

  • Harsh Conditions: Amide hydrolysis requires more forcing conditions than ester hydrolysis.[5][7] Using strong acid or base with prolonged heating will likely cleave both functional groups.

  • Steric Hindrance: The butyl group on the amide may provide some steric protection, but selectivity relies on the inherent reactivity difference between esters and amides.

Recommended Solutions:

  • Use Mild Basic Conditions: Saponification using a stoichiometric amount of a mild base like Lithium Hydroxide (LiOH) in a THF/water mixture at room temperature is the standard method for selectively hydrolyzing esters in the presence of amides.[6]

  • Careful Monitoring: Follow the reaction closely by TLC or LC-MS. As soon as the starting material (the methyl ester) is consumed, work up the reaction immediately to prevent subsequent amide hydrolysis.

  • Avoid Acidic Hydrolysis: Acid-catalyzed hydrolysis is generally reversible and often requires heat, which increases the risk of amide cleavage.[6][7]

Experimental Protocol: Selective Saponification
  • Dissolve Methyl 4-(butylamino)-4-oxo-2-butenoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of LiOH·H₂O (1.1 eq) in water dropwise.

  • Stir the reaction at 0 °C to room temperature, monitoring carefully by TLC.

  • Upon completion, quench the reaction by adding 1N HCl until the pH is ~3-4.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

References

  • Trogu, E., & Fochi, M. (2022). Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Organic Chemistry Frontiers. DOI: 10.1039/D2QO01341J. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Nickel-Catalyzed Asymmetric Hydrogenation of Substitute Cinnamic Acid Esters to Synthesis Methylsulfonyl Derived Phenylalanine. New Journal of Chemistry. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 17). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Beilstein Journals. (2012, October 4). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes for the preparation of 4-oxo-2-butenoic acid derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Zhang, X., et al. (n.d.). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2014, June 30). Why do I not observe a product in Pd/C catalyzed hydrogenation?. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic conjugate addition. Retrieved from [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • TIB. (2014, January 13). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Retrieved from [Link]

  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Methyl 4-oxo-2-butenoate. Retrieved from [Link]

  • MDPI. (2011, March 22). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. Retrieved from [Link]

  • Asymmetric Hydrogenation of Esters and Efforts Towards Photohydrogenation. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. Retrieved from [Link]

  • MDPI. (2024, March 9). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. Retrieved from [Link]

  • Clariant. (n.d.). Catalysts for hydrogenation processes. Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Encyclopedia.pub. (2022, July 1). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Retrieved from [Link]

  • Organocatalytic Enantioselective Conjugate Addition Reactions. (n.d.). Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate. Retrieved from [Link]

  • RSC Publishing. (2022, March 7). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Retrieved from [Link]

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Validation & Comparative

Analytical Characterization & Structural Validation: Methyl 4-(butylamino)-4-oxo-2-butenoate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide vs. Dimethyl Fumarate (DMF)

Executive Summary & Strategic Context

In the landscape of Nrf2 pathway modulators, Fumaric Acid Esters (FAEs) like Dimethyl Fumarate (DMF) are industry standards. However, the development of "hybrid" FAEs—replacing one ester moiety with an amide—is a growing strategy to tune lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability.

This guide provides a technical comparison between the standard Dimethyl Fumarate (DMF) and the hybrid analog Methyl 4-(butylamino)-4-oxo-2-butenoate (hereafter referred to as MB-Fum ).

Key Analytical Challenge: Distinguishing the trans-isomer (active fumarate scaffold) from the cis-isomer (maleate byproduct) and confirming the asymmetry introduced by the butylamide group using NMR and MS.

Structural Logic & Synthesis Context

Before analyzing spectra, one must understand the structural divergence. DMF is


 symmetric; MB-Fum is asymmetric. This symmetry break is the primary diagnostic tool in NMR.
Comparative Properties
FeatureDimethyl Fumarate (DMF)Methyl 4-(butylamino)-4-oxo-2-butenoate (MB-Fum)
Formula


MW 144.13 g/mol 185.22 g/mol
Symmetry Symmetric (Centrosymmetric)Asymmetric
H-Bond Donors 01 (Amide NH)
Electronic Effect Bis-ester (electron withdrawing)Push-pull (Ester withdrawing / Amide resonance)
DOT Diagram: Structural & Analytical Workflow

The following diagram outlines the decision tree for validating the structure, distinguishing it from common impurities like the Michael addition product.

AnalyticalWorkflow Start Crude Reaction Mixture IsoCheck Isomerism Check (1H NMR Coupling) Start->IsoCheck Dissolve in DMSO-d6 Trans Trans (E) J = 15-16 Hz (Target) IsoCheck->Trans Large J-coupling Cis Cis (Z) J = 10-12 Hz (Impurity) IsoCheck->Cis Small J-coupling MS_Check Mass Spec Fragmentation Trans->MS_Check ESI(+) Valid Validated Structure Methyl 4-(butylamino)-4-oxo-2-butenoate MS_Check->Valid m/z 186 [M+H]+

Figure 1: Analytical decision tree for validating the geometric isomerism and molecular identity of MB-Fum.

Nuclear Magnetic Resonance (NMR) Characterization

Experimental Protocol
  • Instrument: 400 MHz or 600 MHz NMR (e.g., Bruker Avance).

  • Solvent:

    
     is preferred over 
    
    
    
    for MB-Fum to visualize the amide proton (
    
    
    ), which often exchanges or broadens in chloroform.
  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Temperature: 298 K.

Comparative Data: H NMR

The hallmark of MB-Fum is the "Roofing Effect" or distinct doublets in the olefinic region (6.5–7.5 ppm), contrasting with the singlet found in DMF.

Proton EnvironmentDimethyl Fumarate (Standard)

(ppm)
MB-Fum (Target)

(ppm)
Multiplicity & Coupling (

)
Structural Insight
-CH=CH- (Olefin)6.78 (Singlet)6.60 (d) & 7.05 (d) Doublets,

Hz
Asymmetry confirms hybrid structure. Large

confirms E-isomer.
-OCH3 (Methoxy)3.80 (Singlet)3.75 SingletIntact methyl ester group.
-NH- (Amide)N/A8.20 - 8.50 Broad Singlet/TripletDiagnostic for amide formation. Shift varies with concentration.
-N-CH2- N/A3.15 Quartet (

Hz)
Methylene adjacent to Nitrogen.
-CH2-CH2- (Butyl)N/A1.30 - 1.45 MultipletInternal butyl chain.
-CH3 (Terminal)N/A0.90 Triplet (

Hz)
Terminal methyl of butyl group.

Technical Note: In MB-Fum, the olefinic proton beta to the ester (closer to the carbonyl oxygen) is typically more deshielded (downfield, ~7.05 ppm) than the proton beta to the amide (~6.60 ppm) due to the stronger electron-withdrawing nature of the ester compared to the amide.

C NMR Highlights
  • Carbonyls: Two distinct peaks at ~165 ppm (Ester) and ~163 ppm (Amide). (DMF shows only one peak at ~165 ppm).

  • Alkenes: Two peaks at ~135 ppm and ~130 ppm.

Mass Spectrometry (MS) Validation

Experimental Protocol
  • Method: ESI (Electrospray Ionization) or APCI.

  • Mode: Positive Ion Mode (+).

  • Direct Infusion: MeOH/H2O (50:50) + 0.1% Formic Acid.

Fragmentation Analysis

Unlike DMF, which fragments symmetrically (loss of OMe, loss of CO), MB-Fum shows a specific directionality in fragmentation, favoring the loss of the alkoxy group first or the cleavage of the butyl chain.

Theoretical Exact Mass: 185.1052 (


)
Observed Parent Ion:  186.11 

m/z (approx)Ion IdentityMechanism
186

Protonated Molecular Ion.
154

Loss of Methanol (32 Da) from the ester side. Common in methyl esters.
129

Loss of butyl chain (57 Da) via N-C cleavage.
113

Loss of butylamine moiety (73 Da). Formation of fumaric anhydride-like cation.
57

Butyl carbocation (Low mass region).
DOT Diagram: MS Fragmentation Pathway

This diagram visualizes the primary cleavage points expected in an ESI-MS/MS experiment.

MS_Fragmentation Parent Parent Ion [M+H]+ = 186 Frag1 Loss of OMe [M-31]+ = 155 (Acylium Ion) Parent->Frag1 - OMe (31) Frag2 Loss of Butyl [M-57]+ = 129 (Amide Cleavage) Parent->Frag2 - C4H9 (57) Frag3 Cyclic Anhydride m/z = 113 Frag1->Frag3 Cyclization - BuNH2

Figure 2: Proposed ESI-MS fragmentation pathway for Methyl 4-(butylamino)-4-oxo-2-butenoate.

Discussion & Application Insights

Stability vs. Solubility
  • Hydrolysis: The amide bond in MB-Fum is significantly more resistant to esterase-mediated hydrolysis than the bis-ester structure of DMF. In vivo, DMF rapidly hydrolyzes to Monomethyl Fumarate (MMF). MB-Fum is designed to resist this rapid first-pass metabolism, potentially altering the PK/PD profile.

  • Lipophilicity: The butyl chain adds lipophilicity (

    
     increase) compared to the methyl group of DMF, potentially enhancing BBB penetration for neurodegenerative applications.
    
Quality Control Warning

When synthesizing MB-Fum via the reaction of maleic anhydride and butylamine followed by methylation, the cis-isomer (maleate) is the kinetic product. Isomerization to the trans-isomer (fumarate) usually requires catalysis (e.g.,


 or acid catalysis).
  • QC Check: If your NMR shows a doublet with

    
     Hz, your product is the inactive maleate isomer. You must re-process with an isomerization catalyst.
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5354793, Methyl (2E)-4-amino-4-oxo-2-butenoate. Retrieved from [Link]

  • PrepChem. Synthesis of 4-Butylamino-4-oxobutanoic acid (Precursor Analysis). Retrieved from [Link]

  • Bowie, J. H., et al. The mass spectra of carboxylic acids—I: Fragmentation mechanisms in maleic and fumaric acids.[1] Organic Mass Spectrometry (1969).[1] (Contextual grounding for Fumarate MS).

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Introduction: The Significance of Crystal Structure in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Crystallography of Methyl 4-(butylamino)-4-oxo-2-butenoate and Structurally Related Amides

This guide provides a comprehensive comparison of the crystallographic features of acyclic butenoate amides, with a specific focus on understanding the probable solid-state conformation of Methyl 4-(butylamino)-4-oxo-2-butenoate. In the absence of a published crystal structure for the title compound, this analysis draws upon experimental data from structurally analogous molecules, primarily N-substituted maleamic acids, to infer its likely molecular geometry and intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals working with related small molecules, offering insights into their solid-state behavior which is critical for understanding properties such as solubility, stability, and bioavailability.

The three-dimensional arrangement of atoms in a crystalline solid, known as its crystal structure, is a fundamental property that dictates many of the bulk characteristics of a material.[1] For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount as it influences critical physicochemical properties. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise atomic arrangement within a crystal lattice, providing invaluable information on molecular conformation, intermolecular interactions, and packing efficiency.[1]

Methyl 4-(butylamino)-4-oxo-2-butenoate belongs to the class of α,β-unsaturated amides, a scaffold present in numerous biologically active molecules. Its solid-state structure, particularly the planarity of the butenoate chain, the conformation of the butyl group, and the hydrogen bonding network, will significantly impact its material properties.

Experimental Rationale and Workflow

The determination of a crystal structure is a multi-step process that begins with the synthesis of high-purity material and culminates in the refinement of the crystallographic model. The general workflow for obtaining and analyzing a single crystal X-ray structure is depicted below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Methyl 4-(butylamino)-4-oxo-2-butenoate purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification screening Solvent Screening & Method Selection purification->screening growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) screening->growth mounting Crystal Mounting growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection solution Structure Solution (e.g., Direct Methods) data_collection->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation & Analysis (e.g., checkCIF) refinement->validation

Figure 1: A generalized workflow for single-crystal X-ray crystallography, from material synthesis to final structural analysis.

Comparative Analysis of Structurally Related Molecules

While the specific crystal structure of Methyl 4-(butylamino)-4-oxo-2-butenoate is not publicly available, we can infer its likely structural characteristics by examining closely related N-substituted maleamic acids. These molecules share the core NH-CO-CH=CH-COOR or NH-CO-CH=CH-COOH functionality.

Molecular Conformation: The Amide and Butenoate Moieties

A key feature of amides is the planarity of the N-C=O group due to resonance, which imparts a partial double bond character to the C-N bond.[2] However, steric hindrance from bulky substituents can lead to a twisted amide bond.[2] In the case of Methyl 4-(butylamino)-4-oxo-2-butenoate, the butyl group is not exceptionally bulky, suggesting that the amide bond is likely to be largely planar.

The butenoate chain in maleamic acid derivatives typically adopts a cis configuration around the C=C double bond.[3] A significant conformational variable is the orientation of the carboxylic acid group, which can be either syn or anti.[3] This conformation is often dictated by the presence or absence of an intramolecular hydrogen bond between the carboxylic acid proton and the amide carbonyl oxygen.

For instance, in N-(2-methylphenyl)maleamic acid, an intramolecular O-H···O hydrogen bond stabilizes an anti conformation of the carboxylic acid group relative to the C=C bond.[4] Conversely, N-[2-(Trifluoromethyl)phenyl]maleamic acid exhibits a syn conformation, which precludes the formation of this intramolecular hydrogen bond and instead favors the formation of intermolecular hydrogen-bonded dimers.[3]

conformation_comparison cluster_syn Syn Conformation cluster_anti Anti Conformation syn caption_syn Favors intermolecular dimerization. anti caption_anti Allows for intramolecular H-bond.

Figure 2: Comparison of syn and anti conformations in maleamic acid derivatives, influencing their hydrogen bonding patterns. (Note: Images are illustrative placeholders).

For Methyl 4-(butylamino)-4-oxo-2-butenoate, the absence of the acidic proton of a carboxylic acid group means that intramolecular hydrogen bonding of this type is not possible. Therefore, the conformation will be primarily determined by steric interactions and crystal packing forces.

Crystal Packing and Intermolecular Interactions

The crystal packing of N-substituted maleamic acids is predominantly governed by hydrogen bonding. Common motifs include:

  • N-H···O Hydrogen Bonds: The amide N-H group is a reliable hydrogen bond donor, typically interacting with a carbonyl oxygen of an adjacent molecule. This can lead to the formation of chains or more complex networks.[4]

  • O-H···O Hydrogen Bonds: In the case of maleamic acids, the carboxylic acid groups often form dimeric structures through pairs of O-H···O hydrogen bonds.[3]

  • π-π Stacking: Aromatic rings on the N-substituent can engage in π-π stacking interactions, further stabilizing the crystal lattice.[4]

In N-(substituted-phenyl)maleamic acids, the interplay of these interactions leads to varied packing arrangements. For example, N-(2-methylphenyl)maleamic acid forms zigzag chains linked by N-H···O hydrogen bonds, which are further connected into sheets by weak π-π interactions.[4] In contrast, N-(3,5-Dichlorophenyl)maleamic acid features an asymmetric unit with four independent molecules linked by N-H···O hydrogen bonds into a more complex network.[5]

For Methyl 4-(butylamino)-4-oxo-2-butenoate, the primary hydrogen bonding interaction will be the N-H···O bond from the amide group. The carbonyl oxygen of the ester or the amide could act as the hydrogen bond acceptor. The flexible butyl chain will likely adopt a conformation that optimizes van der Waals interactions within the crystal lattice.

Tabulated Crystallographic Data of Related Compounds

The following table summarizes key crystallographic parameters for a selection of N-substituted maleamic acids, providing a basis for comparison.

CompoundCSD RefcodeSpace Groupa (Å)b (Å)c (Å)β (°)Key Hydrogen Bonding Motif(s)
N-(2-methylphenyl)maleamic acidGOWDA01P2₁/c7.3942(3)11.5898(4)12.9903(3)114.534(2)Intramolecular O-H···O; Intermolecular N-H···O chains
N-[2-(Trifluoromethyl)phenyl]maleamic acidXAZQOOP2₁/c10.386(1)9.883(1)11.234(1)112.55(1)Intermolecular O-H···O dimers; N-H···O interactions
N-(4-Acetylphenyl)maleamic acidLYNCH01P2₁/c10.835(2)5.105(1)19.957(4)96.65(3)Intramolecular O-H···O; Intermolecular N-H···O
N-(3,5-Dichlorophenyl)maleamic acidGOWDA02P-18.1378(1)16.5293(3)17.4170(3)103.450(2)Intramolecular O-H···O; Intermolecular N-H···O network
N-(Carboxymethyl) maleamic acidMALGLY01P2₁/c8.432(1)10.021(1)8.567(1)103.45(1)Two intramolecular H-bonds

Data sourced from the Cambridge Structural Database (CSD).[6][7]

Predicted Structural Features of Methyl 4-(butylamino)-4-oxo-2-butenoate

Based on the comparative analysis of related structures, we can predict the following structural features for Methyl 4-(butylamino)-4-oxo-2-butenoate:

  • Amide Bond: A largely planar amide bond is expected, with a possible slight twist depending on the crystal packing environment.

  • Butenoate Chain: A cis configuration around the C=C double bond is highly probable.

  • Butyl Chain: The butyl group will likely be in an extended conformation to minimize steric strain, though some degree of conformational disorder is possible.

  • Hydrogen Bonding: The primary intermolecular interaction will be N-H···O hydrogen bonds, likely forming chains or dimeric structures. The acceptor could be either the amide or the ester carbonyl oxygen.

  • Crystal Packing: The overall crystal packing will be a balance between optimizing hydrogen bonding and van der Waals interactions of the butyl chains and the butenoate backbone.

Conclusion

While the definitive crystal structure of Methyl 4-(butylamino)-4-oxo-2-butenoate awaits experimental determination, a comparative analysis of structurally related N-substituted maleamic acids provides valuable insights into its likely solid-state conformation and intermolecular interactions. The principles of amide planarity, hydrogen bonding preferences, and steric avoidance observed in these analogues serve as a strong foundation for predicting the behavior of the title compound. Such predictive analysis is a crucial tool in modern drug development, enabling a more rational approach to formulation and solid-form screening.

References

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A Comparative Guide to the Biological Activity of Butenoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the γ-butenolide, or butenoate, scaffold has emerged as a privileged structure due to its presence in numerous natural products exhibiting a wide array of biological activities.[1][2] These unsaturated lactones are not merely synthetic curiosities; they are potent agents with demonstrated efficacy in antimicrobial, anticancer, antioxidant, and anti-inflammatory applications.[2][3] This guide provides a comparative analysis of various butenoate derivatives, supported by experimental data, to assist researchers in navigating this promising class of compounds.

Section 1: The Versatility of the Butenoate Core

The reactivity of the α,β-unsaturated lactone system is central to the biological activity of butenoate derivatives. This electrophilic character allows for Michael addition reactions with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins, leading to the modulation of enzyme activity and signaling pathways.[4] The diverse substituents that can be introduced at various positions on the butenolide ring allow for the fine-tuning of steric and electronic properties, which in turn dictates the specific biological targets and overall activity profile of the derivative.

Section 2: Comparative Analysis of Biological Activities

The following sections compare the performance of different butenoate derivatives across several key therapeutic areas, with supporting data summarized for clarity.

Bacterial resistance to conventional antibiotics is a pressing global health issue, and butenoate derivatives have shown considerable promise as novel antimicrobial agents.[5] A notable example is marine-derived butenolide, which has demonstrated broad-spectrum antibiofilm activity against both Gram-positive and Gram-negative bacteria.[6] It not only inhibits the formation of biofilms but can also eradicate pre-formed biofilms, a critical feature for treating persistent infections.[6]

Derivative/CompoundTarget Organism(s)Key Activity Metric (MIC/MBIC/EC50)Reference
Butenolide (Marine) E. coli O157:H7MBIC: 50 mg/L[6]
P. aeruginosa PAO1MBIC: 800 mg/L[6]
Methicillin-resistant S. aureus (MRSA)MBIC: 200 mg/L[6]
Asperbutenolide A Methicillin-resistant S. aureus (MRSA)MIC: 4.0–8.0 μg/mL[7]
Compound 19 (amide derivative) Xanthomonas oryzae pv. oryzae (Xoo)EC50: 35.8 mg/L[8]
Aromatic Butenolide Derivatives Staphylococcus aureus ATCC 25923IC50: 31.5 to 41.9 μM[9]

Experimental Insight: The minimum biofilm inhibitory concentration (MBIC) is a crucial metric that goes beyond the standard minimum inhibitory concentration (MIC) for planktonic bacteria. It assesses a compound's ability to prevent biofilm formation, which is often more clinically relevant for chronic infections. The data indicates that while the marine-derived butenolide is effective, its potency varies significantly between different bacterial species. In contrast, Asperbutenolide A shows high potency against the clinically important MRSA.[6][7]

The anticancer potential of butenoate derivatives is a significant area of research. These compounds can induce apoptosis, inhibit cell proliferation, and overcome chemoresistance in various cancer cell lines.[4][10][11]

Derivative/CompoundCancer Cell Line(s)Key Activity Metric (IC50)Reference
2-Amino-4-(dihydroxyarsinoyl) butanoate (R-AST–OH) HCC1569 (Breast Cancer)~3 μM[10]
MDA-MB-231 (Breast Cancer)~5 μM[10]
γ-(triazolyl ethylidene)butenolide (Compound 25) Breast Cancer Cells11.3 μM[11]
Butenolide-dithiocarbamate (Compound I-14) Various Human Cancer Cell Lines<30 μM[12]
Adenine-containing butenolide (Compound 6) Murine Leukemia (P388)Marked Selectivity[13]

Mechanistic Insight: The anticancer activity of these derivatives is often multifaceted. For instance, 2-Amino-4-(dihydroxyarsinoyl) butanoate acts as a competitive inhibitor of glutaminase (KGA), an enzyme crucial for the metabolism of some cancer cells.[10] Other derivatives, like compound 25, have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the p38 signaling pathway.[11]

Chronic inflammation and oxidative stress are underlying factors in many diseases. Butenoate derivatives have demonstrated the ability to mitigate these processes.

Derivative/CompoundAssay/ModelKey Activity Metric (IC50)Reference
5-Hydroxy-4-phenyl-butenolide (5H4PB) DPPH radical scavengingNot specified, but activates Nrf2/ARE pathway[14]
Balanolide A NO production in RAW 264.7 cells11.8 μM[3]
Balanolide B NO production in RAW 264.7 cells12.9 μM[3]
Aromatic Butenolide Derivative (Compound 12) DPPH radical scavenging72.1 μM[9]

Signaling Pathway Activation: 5-Hydroxy-4-phenyl-butenolide (5H4PB) exemplifies a sophisticated mechanism of antioxidant activity. It activates the Nrf2/ARE signaling pathway, a key regulator of cellular defense against oxidative stress.[14] This leads to the upregulation of cytoprotective genes, providing a more robust and lasting antioxidant effect than direct radical scavenging alone.[14]

Section 3: Key Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed methodologies for key biological assays are provided below.

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add various concentrations of the butenoate derivative to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay is a common and reliable method for determining the free radical scavenging capacity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, and the color changes to a pale yellow. The degree of discoloration is proportional to the antioxidant activity.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the butenoate derivative in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the sample to 100 µL of a 0.1 mM DPPH solution in methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the IC50 value.

Section 4: Visualizing Molecular Mechanisms

To better understand the interactions of butenoate derivatives at a cellular level, the following diagrams illustrate key signaling pathways.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 Oxidizes Keap1 Butenoate_Derivative Butenoate_Derivative Butenoate_Derivative->Keap1 Modifies Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Cytoprotective_Genes Upregulation of Cytoprotective Genes (e.g., HO-1, SOD) ARE->Cytoprotective_Genes Nrf2_n->ARE Binds to

Caption: Activation of the Nrf2/ARE antioxidant pathway by butenoate derivatives.

Apoptosis_Induction_Pathway Butenoate_Derivative Butenoate_Derivative ROS_Generation ROS Generation Butenoate_Derivative->ROS_Generation p38_MAPK p38 MAPK Activation ROS_Generation->p38_MAPK Caspase_Activation Caspase Cascade Activation p38_MAPK->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Induction of apoptosis via ROS generation and p38 MAPK activation.

Section 5: Conclusion and Future Directions

Butenoate derivatives represent a versatile and potent class of bioactive compounds with significant therapeutic potential. Their efficacy across antimicrobial, anticancer, and anti-inflammatory applications, coupled with their tunable chemical structures, makes them attractive candidates for further drug development. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific biological targets, as well as on developing novel delivery systems to improve their pharmacokinetic profiles. The experimental frameworks and comparative data provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full potential of butenoate derivatives in medicine.

References

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  • Gumina, G. et al. (2001). Synthesis and biological evaluation of purine-containing butenolides. Journal of Medicinal Chemistry, 44(11), 1765-1772. Available at: [Link]

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  • Li, Y. et al. (2020). Anticancer Effects of the Trivalent Organoarsenical 2-Amino-4-(dihydroxyarsinoyl) Butanoate. Molecules, 25(23), 5727. Available at: [Link]

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Validated Analytical Architectures for α,β-Unsaturated Amides

Author: BenchChem Technical Support Team. Date: February 2026

From Trace Genotoxins to Covalent Warheads

Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, and CMC Leads in Drug Development.

Executive Summary: The Dual Nature of the Analyte

α,β-Unsaturated amides occupy a paradoxical niche in pharmaceutical science. As impurities (e.g., acrylamide), they are potent genotoxins requiring trace detection at parts-per-billion (ppb) levels, governed by strict ICH M7 guidelines. As active pharmaceutical ingredients (APIs) , this same electrophilic reactivity is harnessed in "covalent warheads" (e.g., Ibrutinib, Osimertinib) to irreversibly target cysteine residues in kinases.

This guide objectively compares validated analytical methodologies for this chemical class, moving beyond generic "standard operating procedures" to dissect the mechanistic reasons for method selection. We evaluate the three dominant architectures: LC-MS/MS (HILIC/RP) , HPLC-UV , and Reactivity-Based Assays .

Comparative Methodology Engine

The selection of an analytical method for α,β-unsaturated amides is dictated by the Analytical Target Profile (ATP) : Are you quantifying a trace mutagen or characterizing a therapeutic warhead?

Architecture A: LC-MS/MS (The Sensitivity Gold Standard)

Best for: Trace quantification of acrylamide/GTIs in complex matrices (food, plasma, drug substance).

  • Mechanism: Utilizing Triple Quadrupole (QqQ) mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

  • The Polarity Challenge: Simple α,β-unsaturated amides (like acrylamide) are highly polar (logP ≈ -0.67). They elute in the void volume of standard C18 columns, causing massive ion suppression.

  • The Solution:

    • HILIC (Hydrophilic Interaction Liquid Chromatography): Uses a polar stationary phase (e.g., Amide or Silica) with high-organic mobile phases to retain polar analytes.

    • PGC (Porous Graphitic Carbon): Offers unique retention for polar compounds via charge-induced interactions on the graphite surface.

Architecture B: HPLC-UV (The QC Workhorse)

Best for: Assay and Purity testing of covalent inhibitor APIs; Reactivity kinetics.

  • Mechanism: Direct absorbance detection.

  • The Chromophore Limitation: The α,β-unsaturated carbonyl system has a weak absorbance maximum around 200–210 nm (

    
     and 
    
    
    
    transitions).
  • Critical Control: Detection at these wavelengths is non-selective.[1] High-purity solvents (LC-MS grade) are mandatory to prevent baseline noise.

  • Derivatization: For trace analysis by UV, Michael-addition derivatization (e.g., with 2-mercaptobenzoic acid) is required to introduce a strong chromophore and shift

    
     to >250 nm.
    
Architecture C: GC-MS (The Volatile Alternative)

Best for: Matrices with high water content where LC-MS is unavailable; historical methods.

  • Mechanism: Electron Impact (EI) ionization.

  • The Stability Hurdle: Primary amides thermally degrade or polymerize in hot injection ports.

  • The Solution: Bromination of the double bond (to α,β-dibromopropionamide) or silylation is often required to improve volatility and thermal stability.

Comparative Performance Data

The following data summarizes performance metrics across validated workflows for Acrylamide (as the model analyte).

FeatureLC-MS/MS (HILIC)HPLC-UV (Direct)HPLC-UV (Derivatized)GC-MS (Brominated)
LOD (Limit of Detection) 0.03 – 0.5 µg/kg (ppb) ~100 – 500 µg/kg5 – 20 µg/kg1 – 10 µg/kg
Linearity (

)
> 0.999 (0.5–500 ppb)> 0.995 (ppm range)> 0.998> 0.995
Sample Prep Time Medium (SPE often needed)Low (Dilute & Shoot)High (Reaction time + Extraction)High (Derivatization + Extraction)
Selectivity High (MRM transitions)Low (210 nm is universal)Medium (Specific reaction)High (Mass fragmentation)
Matrix Effects High (Requires IS correction)LowMediumLow
Validated Experimental Protocols
Protocol 1: Trace Analysis via HILIC-MS/MS

Target: Acrylamide in Drug Substance (GTI screening).

1. System Suitability & Causality:

  • Internal Standard (IS): Use

    
    -Acrylamide.[2] Reason: HILIC is prone to matrix effects; the isotopologue corrects for ionization suppression perfectly.
    
  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm). Reason: Amide phases form a water-rich layer on the surface, retaining the polar amide via partitioning.

2. Mobile Phase Strategy:

  • Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Reason: Low pH suppresses the ionization of silanols, improving peak shape.

  • Phase B: Acetonitrile (0.1% Formic Acid).[3]

  • Isocratic Mode: 90% B / 10% A. Reason: Gradient equilibration in HILIC is slow; isocratic ensures reproducible retention times (~3.5 min).

3. MS/MS Transitions (ESI+):

  • Quantifier:

    
     72.0 
    
    
    
    55.0 (Loss of
    
    
    ).
  • Qualifier:

    
     72.0 
    
    
    
    27.0 (Loss of
    
    
    ).

4. Sample Preparation (SPE):

  • Use MCX (Mixed-mode Cation Exchange) cartridges if the matrix is basic, or Activated Carbon cartridges for food/environmental matrices.

  • Critical Step: Do not evaporate to dryness under high heat; acrylamide is semi-volatile.

Protocol 2: Covalent Binding Kinetics (GSH Assay)

Target: Assessing the reactivity (potency) of a covalent kinase inhibitor.

1. Principle: This assay measures the rate at which the α,β-unsaturated amide "warhead" reacts with Glutathione (GSH), a biological cysteine surrogate. This predicts off-target toxicity and on-target potency.

2. Reaction Conditions:

  • Buffer: PBS pH 7.4 at 37°C.

  • Concentrations: 10 µM Test Compound + 500 µM GSH (Pseudo-first-order conditions).

  • Timepoints: 0, 15, 30, 60, 120 min.

3. Analysis (HPLC-UV/MS):

  • Detection: Monitor the disappearance of the parent peak and the appearance of the Parent-GSH adduct (

    
     Da).
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
  • Self-Validation: Include a non-covalent analog (saturated amide) as a negative control to prove the reaction is specific to the double bond.

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for selecting the correct method based on the analyte's role (Impurity vs. Drug) and the matrix complexity.

AnalyticalDecisionTree Start Analyte: α,β-Unsaturated Amide Role Primary Objective? Start->Role Trace Trace Impurity (GTI) (< 1 ppm) Role->Trace Genotoxicity (ICH M7) Potency Drug Warhead / Assay (> 95% Purity) Role->Potency Therapeutic Efficacy Matrix Matrix Type? Trace->Matrix Reactivity Reactivity Profiling? Potency->Reactivity LCMS_HILIC Method A: HILIC-MS/MS (High Polarity Retention) Matrix->LCMS_HILIC Small/Polar (e.g., Acrylamide) LCMS_RP Method B: RP-LC-MS/MS (For Lipophilic Drugs) Matrix->LCMS_RP Large/Lipophilic (e.g., Ibrutinib Impurity) HPLC_UV Method C: HPLC-UV (210 nm) (Direct Assay) Reactivity->HPLC_UV No (Purity/Content) GSH_Assay Method D: GSH-Trapping Assay (Kinetic Analysis) Reactivity->GSH_Assay Yes (Warhead Kinetics)

Caption: Decision matrix for analytical method selection based on analyte role (impurity vs. API) and physicochemical properties.

Validation Framework (E-E-A-T)

To ensure Trustworthiness , any method developed for α,β-unsaturated amides must address these specific stress points during validation (per ICH Q2(R2)):

  • Specificity (Stress Testing):

    • Perform forced degradation using Nucleophilic Stress (e.g., add 10 mM cysteine or amine).

    • Pass Criteria: The method must resolve the Michael-adduct degradation products from the parent peak. This confirms the method is "stability-indicating" for this specific reactive moiety.

  • Accuracy (Recovery):

    • Because these amides can bind covalently to matrix proteins (e.g., in plasma or food), simple spiking studies are insufficient.

    • Expert Tip: Use Isotope Dilution (adding

      
      -IS before extraction) to compensate for irreversible binding losses during sample prep.
      
  • Linearity & Range:

    • For GTIs, linearity must be established from the LOQ (e.g., 1 ppb) up to the specification limit (e.g., 100 ppb).

    • Warning: Acrylamide saturation in the MS source is common. Ensure the dynamic range does not exceed

      
      .
      
References
  • US Food and Drug Administration (FDA). "Detection and Quantitation of Acrylamide in Foods." FDA.gov. [Link]

  • European Medicines Agency (EMA). "ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals." EMA.europa.eu. [Link]

  • Journal of Food and Drug Analysis. "Validation of an improved LC/MS/MS method for acrylamide analysis in foods." JFDA-online.com. [Link]

  • Environmental Protection Agency (EPA). "Characterization of LC-MS/MS Method for the Determination of Acrylamide in Complex Environmental Samples." EPA.gov. [Link]

  • Biomedical Chromatography. "Analytical strategies for the determination of covalent kinase inhibitors." PubMed. [Link] (General reference for kinase inhibitor methodology).

Sources

Comparative Guide: Synthetic Routes to N-Alkyl-4-Oxo-2-Butenamides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists Subject: Synthesis of Michael Acceptor Warheads (Fumaraldehydic Acid Amides)

Executive Summary

The N-alkyl-4-oxo-2-butenamide scaffold represents a critical class of electrophiles in medicinal chemistry. Functioning as a vinylogous amide with a reactive aldehyde (or ketone) terminus, this motif serves two primary roles:

  • Covalent Warhead: A Michael acceptor capable of targeting specific cysteine residues in kinases (e.g., covalent inhibitors).

  • Synthetic Linchpin: A versatile intermediate for heterocycle formation (e.g., pyrrolinones) and PROTAC linker construction.

This guide objectively compares the three most prevalent synthetic routes. While Oxidative Furan Ring Opening is historically dominant, Direct Amidation of Acetal-Protected Acids offers superior scalability for complex substrates. We analyze these routes based on stereocontrol (


 selectivity), atom economy, and operational stability.

Comparative Analysis of Synthetic Routes

The following table summarizes the performance metrics of the three primary methodologies.

FeatureRoute A: Furan OxidationRoute B: Direct Amidation (Protected)Route C: HWE Olefination
Primary Mechanism Oxidative cleavage of 2-furoamidesCoupling of 4,4-dimethoxybut-2-enoic acidPhosphonate-based olefination
Stereoselectivity Low (Favors Z, requires isomerization)High (Starting material defined)High (Favors E)
Atom Economy HighModerate (Loss of coupling reagents)Low (Phosphate waste)
Scalability High (Industrial standard)Moderate (Cost of reagents)Moderate
Key Challenge Product exists as cyclic hydroxy-lactamAcid instability / DeprotectionReagent availability
Best For... Simple alkyl chains, large scaleComplex/Fragile amine partnersStrict E-isomer requirements

Detailed Technical Analysis & Protocols

Route A: Oxidative Ring Opening of N-Alkyl-2-Furoamides

The Bio-Inspired Approach

This is the most "atom-economical" route. It mimics the biological metabolic oxidation of furans. The precursor, N-alkyl-2-furoamide, is stable and easily synthesized. The oxidation (typically using NBS or singlet oxygen) unmasks the latent 1,4-dicarbonyl system.

Critical Mechanistic Insight: The reaction does not yield the acyclic aldehyde directly. It produces a 5-hydroxy-pyrrolin-2-one (cyclic hemiaminal) . This intermediate exists in equilibrium with the open-chain 4-oxo-2-butenamide.

  • In solution: Often cyclic.

  • Reaction with nucleophiles: Reacts as the open-chain aldehyde.

  • Stereochemistry: The oxidation typically yields the Z-isomer (cis-enedione). Isomerization to the thermodynamically stable E-isomer (trans) often requires catalytic iodine or light.

Experimental Protocol (Standard NBS Oxidation)

Based on Achmatowicz-type oxidative rearrangement.

  • Substrate Preparation: Dissolve N-alkyl-2-furoamide (1.0 equiv) in a mixture of Acetone/Water (4:1 v/v).

  • Oxidation: Cool to 0°C. Add N-Bromosuccinimide (NBS, 1.1 equiv) portion-wise over 15 minutes.

  • Buffering: Add Pyridine (1.2 equiv) or Sodium Acetate to scavenge HBr.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. The solution typically turns yellow/orange.

  • Quench: Add saturated

    
     (to quench excess bromine) and extract with Ethyl Acetate.
    
  • Isomerization (Optional): If the E-isomer is required, treat the crude residue with catalytic

    
     (5 mol%) in DCM under ambient light for 4 hours.
    

Pros: Cheap reagents; rapid access to the core. Cons: Handling the equilibrium mixture; removal of succinimide byproducts.

Route B: Direct Amidation of Protected Fumaraldehydic Acid

The Convergent Approach

Handling free 4-oxo-2-butenoic acid is difficult due to polymerization. The solution is to use the acetal-protected equivalent : 4,4-dimethoxybut-2-enoic acid. This allows standard peptide coupling conditions without touching the reactive aldehyde.

Experimental Protocol
  • Activation: Dissolve 4,4-dimethoxybut-2-enoic acid (1.0 equiv) in dry DMF. Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 10 min.

  • Coupling: Add the functionalized amine (

    
    , 1.0 equiv). Stir at RT for 4-12 hours.
    
  • Workup: Dilute with water, extract with EtOAc. Wash with mild acid (citric acid) and base (

    
    ) to remove coupling byproducts.
    
  • Deprotection (The Critical Step):

    • Dissolve the acetal-amide in wet Acetone or THF/H2O.

    • Add catalytic

      
      -TsOH or Amberlyst-15 resin.
      
    • Monitor by TLC.[1] The acetal hydrolyzes to the aldehyde (4-oxo group).

    • Note: This route usually preserves the E-geometry of the starting acid.

Pros: Compatible with complex amines (e.g., drug pharmacophores); avoids oxidative conditions. Cons: Two steps (coupling + deprotection); higher cost (HATU).

Route C: Horner-Wadsworth-Emmons (HWE) Olefination

The Stereoselective Approach

For cases where the E-isomer is strictly required and the amine is sensitive to acid, the HWE reaction builds the alkene double bond in situ.

Strategy: React a phosphonoacetamide (synthesized from triethyl phosphonoacetate + amine) with a glyoxal derivative .

Experimental Protocol
  • Phosphonate Synthesis: Heat triethyl phosphonoacetate with the amine (

    
    ) in Toluene (reflux) to generate 
    
    
    
    .
  • Olefination:

    • Suspend NaH (1.2 equiv) in dry THF at 0°C.

    • Add the phosphonoacetamide dropwise. Stir 30 min (clear solution forms).

    • Add Glyoxal dimethyl acetal (as the aldehyde source - Note: usually requires the mono-protected glyoxal or equivalent formyl-donor).

    • Alternative: Use Glyoxylic acid monohydrate derivatives if accessible.

  • Result: This yields the E-alkene predominantly due to the thermodynamic control of HWE.

Pros: Excellent stereocontrol (


); builds the chain from fragments.
Cons:  Atom economy is poor (phosphate waste); synthesis of the specific phosphonate precursor can be tedious.

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between the Furan Route (A) and the Direct Coupling Route (B), highlighting the critical "Lactol Equilibrium" in Route A.

SyntheticRoutes Furan N-alkyl-2-furoamide NBS NBS / H2O Furan->NBS Intermed_1 2,5-Dialkoxy Intermediate NBS->Intermed_1 Oxidation Lactol 5-Hydroxy-pyrrolin-2-one (Cyclic Lactol) Intermed_1->Lactol Elimination Equilibrium Lactol->Equilibrium Product N-alkyl-4-oxo-2-butenamide (Acyclic Target) Equilibrium->Product Acid 4,4-dimethoxy- but-2-enoic acid Coupling Amide Coupling (HATU/Amine) Acid->Coupling Protected_Prod Protected Acetal Coupling->Protected_Prod Hydrolysis Acid Hydrolysis Protected_Prod->Hydrolysis Hydrolysis->Product Deprotection

Caption: Figure 1. Mechanistic comparison of Oxidative Ring Opening (Top) vs. Convergent Amidation (Bottom). Note the cyclic-acyclic equilibrium in the oxidative route.

Strategic Recommendations (Decision Matrix)

When to choose which route? Use this logic flow:

  • Is your amine partner expensive or hard to make?

    • Yes: Use Route B (Direct Amidation) . It avoids exposing your precious amine to harsh oxidants like NBS.

    • No: Proceed to 2.

  • Do you strictly require the E-isomer (trans)?

    • Yes: Use Route B or Route C . Route A often gives mixtures requiring purification/isomerization.

    • No (or can separate): Proceed to 3.

  • Is this for Multi-Gram/Kilo Scale?

    • Yes: Use Route A (Furan Oxidation) . It is the most cost-effective and uses the cheapest starting materials (furfural derivatives).

References

  • N-Bromosuccinimide (NBS) in Organic Synthesis. Organic Chemistry Portal. (General reactivity of NBS in furan oxidation). [Link]

  • Synthetic routes for the preparation of 4-oxo-2-butenoic acid derivatives. ResearchGate. (Detailed discussion on aldol and oxidative routes). [Link]

  • An Efficient Synthesis of 4-Oxoalkenoic Acids from 2-Alkylfurans. ResearchGate. (Specifics on the oxidative ring opening mechanism). [Link]

  • Amide Synthesis Strategies. Fisher Scientific. (General protocols for coupling sensitive acids). [Link]

Sources

In vitro testing of Methyl 4-(butylamino)-4-oxo-2-butenoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: In Vitro Profiling of Methyl 4-(butylamino)-4-oxo-2-butenoate

Executive Summary: The Structural Logic

Methyl 4-(butylamino)-4-oxo-2-butenoate is a pharmacologically distinct derivative of the fumaric acid ester (FAE) class. Unlike the "Gold Standard" Dimethyl Fumarate (DMF), which is a symmetric diester, this molecule is an unsymmetrical ester-amide hybrid .

  • The Chemical Rationale: DMF is rapidly hydrolyzed in vivo to Monomethyl Fumarate (MMF) by esterases, leading to short half-lives and peak-concentration-related side effects (e.g., flushing, GI distress).

  • The Innovation: The introduction of a butyl-amide moiety at the C4 position serves two critical functions:

    • Metabolic Stability: Amide bonds are significantly more resistant to esterase cleavage than ester bonds, potentially extending the pharmacodynamic duration.

    • Lipophilicity: The butyl chain enhances membrane permeability, facilitating access to the cytosolic Keap1 sensor.

This guide outlines the rigorous in vitro testing framework required to validate this molecule as a superior alternative to DMF.

Mechanistic Basis: The Electrophilic Trigger

Like DMF, Methyl 4-(butylamino)-4-oxo-2-butenoate functions as a Michael Acceptor . It contains an


-unsaturated carbonyl system that reacts with specific cysteine thiols (specifically Cys151, Cys273, Cys288) on the Keap1 protein.

The Pathway:

  • Basal State: Keap1 binds Nrf2, targeting it for ubiquitination and proteasomal degradation.[1][2]

  • Activation: The molecule enters the cell and alkylates Keap1 cysteines (Michael Addition).

  • Stabilization: Keap1 undergoes a conformational change; Nrf2 is released and accumulates.

  • Response: Nrf2 translocates to the nucleus, binds the Antioxidant Response Element (ARE), and drives expression of HO-1, NQO1, and GSH synthesis genes.

Diagram 1: The Molecular Mechanism of Action

Nrf2_Pathway Compound Methyl 4-(butylamino)- 4-oxo-2-butenoate Keap1_Basal Keap1 (Active) + Nrf2 Compound->Keap1_Basal Michael Addition (Cys151) Keap1_Mod Keap1-Compound (Alkylated/Inactive) Keap1_Basal->Keap1_Mod Conformational Change Nrf2_Cyto Nrf2 (Stabilized) Keap1_Basal->Nrf2_Cyto Release Nrf2_Nuc Nuclear Nrf2 Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE Promoter Nrf2_Nuc->ARE Binding Genes Target Genes (HO-1, NQO1, GCLC) ARE->Genes Transcription

Caption: Electrophilic attack on Keap1 prevents Nrf2 ubiquitination, driving antioxidant gene expression.

Comparative Analysis: Benchmarking vs. Alternatives

To establish superiority, Methyl 4-(butylamino)-4-oxo-2-butenoate must be benchmarked against Dimethyl Fumarate (DMF) and Sulforaphane (SFN).

Comparative Performance Metrics
FeatureDimethyl Fumarate (DMF)Methyl 4-(butylamino)-... (Test Article)Relevance
Chemical Class DiesterEster-Amide HybridAmides offer > hydrolytic stability.
Primary Metabolite Monomethyl Fumarate (MMF)Variable (Amide hydrolysis is slow)Slower metabolism = sustained effect.
Nrf2 Potency (EC50) ~2 - 10

M
Target: < 5

M
Must match DMF potency.
GSH Depletion High (Acute)Target: Moderate Lower GSH depletion = less cytotoxicity.
Solubility Low (Water), High (DMSO)Moderate (Amphiphilic)Butyl chain aids lipid solubility.
Toxicity (LDH) Cytotoxic at > 50

M
Target: Safe at > 100

M
Wider therapeutic window desired.

Analyst Note: The critical differentiator is the GSH Depletion profile . DMF causes a rapid, sharp drop in cellular Glutathione (GSH) before the rebound synthesis. A superior analog should induce Nrf2 without dangerously depleting the cell's existing antioxidant reserves during the first 4 hours of exposure.

Experimental Protocols (Self-Validating Systems)

These protocols are designed to prove causality (Nrf2 dependence) and efficacy .

A. Nrf2 Nuclear Translocation Assay (The "Trigger" Test)

Validates that the molecule physically moves Nrf2 to the nucleus.

  • Cell System: HepG2 (Liver) or SH-SY5Y (Neuronal) cells.

  • Seeding:

    
     cells/well in 6-well plates on glass coverslips.
    
  • Treatment:

    • Vehicle (0.1% DMSO).

    • Positive Control: DMF (10

      
      M).
      
    • Test Article: 1, 5, 10, 25

      
      M.
      
    • Duration: 1, 3, and 6 hours (Time-course is critical to distinguish kinetics).

  • Fixation: 4% Paraformaldehyde (15 min).

  • Staining:

    • Primary Ab: Anti-Nrf2 (Rabbit mAb).

    • Secondary Ab: Alexa Fluor 488 (Green).

    • Nuclear Stain: DAPI (Blue).

  • Quantification: Calculate the Ratio of Nuclear Mean Fluorescence Intensity (MFI) to Cytosolic MFI.

    • Success Criteria: Nuclear/Cyto ratio > 2.0 at optimal time point.

B. ARE-Luciferase Reporter Assay (The "Output" Test)

The Gold Standard for high-throughput screening of transcriptional activity.

  • Cell Line: AREc32 (MCF7 cells stably transfected with ARE-Luciferase construct).

  • Protocol:

    • Seed 10,000 cells/well in 96-well white-walled plates.

    • Incubate 24h.[3][4]

    • Treat with serial dilutions of Test Article (0.1

      
      M to 100 
      
      
      
      M).
    • Incubate 18–24 hours.

    • Add Luciferase substrate (e.g., Bright-Glo™).

    • Read Luminescence.[3]

  • Data Analysis: Plot Dose-Response Curve (Log[Agonist] vs. Response).

    • Calculate EC50.

    • Validation: If EC50 is > 20

      
      M, the molecule is likely too weak for clinical utility.
      
C. Chemical Stability Assay (The "Stability" Test)

Proves the advantage of the amide bond.

  • System: Simulated Intestinal Fluid (SIF) or Plasma.

  • Method:

    • Incubate 10

      
      M Test Article vs. DMF in plasma at 37°C.
      
    • Aliquot at 0, 15, 30, 60, 120 min.

    • Quench with Acetonitrile.

    • Analyze via LC-MS/MS.[5]

  • Outcome: Plot % Remaining vs. Time.

    • Success Criteria: Test Article

      
       > DMF 
      
      
      
      .

Experimental Workflow Diagram

This diagram illustrates the logical flow of screening to ensure resource efficiency.

Diagram 2: Screening Decision Tree

Workflow Start Compound Synthesis Step1 1. ARE-Luciferase (Screening) Start->Step1 Decision1 EC50 < 10µM? Step1->Decision1 Step2 2. Cytotoxicity (MTT/LDH) (Safety) Decision1->Step2 Yes Discard Discard/Refine Decision1->Discard No Decision2 TI > 10? Step2->Decision2 Step3 3. Mechanism Check (Western Blot: HO-1) Decision2->Step3 Yes Decision2->Discard No Step4 4. Stability Assay (LC-MS) Step3->Step4 Lead Lead Candidate Step4->Lead

Caption: A stage-gate process ensures only potent and non-toxic candidates proceed to mechanistic validation.

References

  • Linker, R. A., et al. (2011). Fumaric acid esters exert neuroprotective effects in neuroinflammation via activation of the Nrf2 antioxidant pathway. Brain, 134(3), 678–692.

  • Brennan, M. S., et al. (2015).[6][7] Dimethyl fumarate and monoethyl fumarate exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro.[4][5][7][8][9] PLOS ONE, 10(3), e0120254.[9]

  • Ahuja, M., et al. (2016). Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease. Journal of Neuroscience, 36(23), 6332–6351.

  • Wang, X. J., et al. (2006). ARE-luciferase reporter assay for screening Nrf2 activators.[10][11] Methods in Enzymology, 406, 319-329.

Sources

Head-to-head comparison of catalysts for butenoate functionalization

Strategic Divergence: Catalytic Architectures for Butenoate -Functionalization

Executive Summary

The functionalization of butenoates (and their isomers, allenoates) represents a critical junction in modern organic synthesis, offering access to complex scaffolds like


-position




This guide provides a head-to-head technical comparison of the two dominant catalytic paradigms solving this problem: Nucleophilic Organocatalysis (Phosphines) and Transition Metal Catalysis (Palladium/Rhodium) . We analyze the mechanistic divergence, operational realities, and selection criteria for high-stakes drug development workflows.

Part 1: Mechanistic Divergence

The choice of catalyst dictates the activation mode. Phosphines operate via zwitterionic triggers , converting the substrate into a dipole that can act as a nucleophile. Transition metals typically exploit


-allyl coordinationvinylogous transmetallation
Visualization: The Activation Fork

The following diagram illustrates the fundamental difference in how these catalysts engage the butenoate/allenoate skeleton to access the

Gcluster_0Substrate Isomerismcluster_1Catalytic PathwaysButenoateButenoate(α,β-Unsaturated Ester)AllenoateAllenoate(Isomer)Butenoate->AllenoateBase/IsomerizationDienolateSilyl Dienolate(Activated Form)Butenoate->DienolateSilylationPhosphinePhosphine Catalyst(Nucleophilic Trigger)Allenoate->PhosphineCoordinationPalladiumPalladium Catalyst(Electrophilic Trap)Dienolate->PalladiumTransmetallationZwitterionβ-PhosphoniumZwitterionPhosphine->Zwitterionβ-AttackGamma_Nuγ-NucleophilicSpeciesZwitterion->Gamma_NuProton TransferProductγ-FunctionalizedButenoateGamma_Nu->ProductElectrophile TrapPiAllylPd-Enolate / π-AllylComplexPalladium->PiAllylOxidative Addn.Gamma_Elecγ-CouplingEventPiAllyl->Gamma_ElecReductive Elim.Gamma_Elec->ProductC-C Bond Formation

Caption: Mechanistic bifurcation showing Phosphine-mediated zwitterionic activation vs. Palladium-mediated dienolate coupling.

Part 2: Head-to-Head Comparison
1. Phosphine Catalysis (The Nucleophilic Route)
  • Core Principle: Phosphines (e.g., PPh

    
    , chiral phosphepines) attack the 
    
    
    -carbon of an allenoate (often generated in situ from alkynoates). This generates a phosphonium enolate that deprotonates the
    
    
    -carbon (or an external pronucleophile), creating a strong nucleophile at the
    
    
    -position.
  • Best For: Creating quaternary centers, [3+2] cycloadditions, and atom-economical addition of carbon nucleophiles (nitromethane, malonates).

  • Key Limitation: Often requires the allenoate isomer or an alkyne precursor rather than the simple alkene (crotonate), unless specific dimerization is desired.

2. Palladium Catalysis (The Vinylogous Route)
  • Core Principle: This approach typically utilizes silyl ketene acetals derived from butenoates. A Pd(0) catalyst facilitates the cross-coupling of these dienolates with aryl halides. The reaction proceeds through a "vinylogous" mechanism where the Pd center directs the incoming electrophile to the

    
    -position via a reductive elimination step from a 
    
    
    -allyl or enolate complex.
  • Best For: Arylation and vinylation.[1] Introducing complex aromatic systems at the

    
    -position with high regiocontrol.
    
  • Key Limitation: Requires stoichiometric pre-activation of the ester to the silyl ketene acetal (dienolate).

Comparative Data Matrix
FeaturePhosphine Catalysis (e.g., Fu, Trost)Palladium Catalysis (e.g., Hartwig)
Primary Substrate Allenoates / AlkynoatesButenoate-derived Silyl Dienolates
Activation Mode Nucleophilic (

-attack


-deprotonation)
Electrophilic Cross-Coupling
Reaction Type

-Addition / [3+2] Cycloaddition

-Arylation / Vinylation
Regioselectivity High (

vs

controlled by proton source)
High (

-selective over

)
Enantioselectivity Up to 95% ee (with chiral phosphepines)N/A (typically racemic for simple arylation)
Atom Economy High (Catalytic)Moderate (Stoichiometric silyl byproduct)
Air Sensitivity High (Phosphines oxidize easily)Moderate (Pd(0) requires inert atm)
Part 3: Experimental Protocols
Protocol A: Phosphine-Catalyzed

-Addition

Based on the work of Smith and Fu (MIT) for the addition of nitromethane to allenoates.

Context: This protocol demonstrates the "Umpolung" character of phosphine catalysis, turning the

2
  • Catalyst Prep: In a glovebox, weigh Phosphepine Catalyst (10 mol%) and dissolve in toluene (0.1 M).

  • Substrate Addition: Add the Allenoate substrate (1.0 equiv) and Nitromethane (5.0 equiv).

  • Additive: Add Phenol (1.0 equiv) or a specific Brønsted acid co-catalyst (crucial for proton shuttle).

  • Reaction: Stir at 60 °C for 24 hours in a sealed tube.

  • Workup: Cool to RT. Filter through a silica plug to remove the phosphine catalyst. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Critical Note: The phenol additive acts as a proton shuttle, facilitating the H-transfer required to shift the double bond and regenerate the catalyst. Without it, polymerization or

Protocol B: Pd-Catalyzed

-Arylation

Based on the work of Hartwig (Yale/Berkeley) for coupling silyl ketene acetals with aryl bromides.

Context: This protocol is the gold standard for attaching aromatic rings to the

  • Dienolate Formation (Pre-step): React the butenoate ester with LiHMDS (1.1 equiv) and TMSCl (1.1 equiv) at -78 °C in THF. Isolate the silyl ketene acetal via distillation or use crude if purity >90%.

  • Catalyst Loading: In a glovebox, combine Pd(dba)

    
      (2 mol%) and Q-Phos  or P(t-Bu)
    
    
    (2-4 mol%) in THF.
  • Coupling: Add Aryl Bromide (1.0 equiv) and the Silyl Ketene Acetal (1.2 equiv).

  • Additives: Add ZnF

    
      (0.5 equiv) if using less reactive aryl chlorides; often not needed for bromides.
    
  • Reaction: Stir at RT (for activated bromides) or 50 °C for 12-18 hours.

  • Quench: Add dilute HCl to hydrolyze the silyl group and regenerate the ester.

  • Purification: Extraction with Et

    
    O, drying over MgSO
    
    
    , and column chromatography.

Critical Note: The choice of ligand (bulky, electron-rich phosphines like Q-Phos) is non-negotiable to prevent


Part 4: Decision Matrix (When to use which?)
Scenario Recommended System Rationale
Target is a

-Aryl Ester
Palladium Direct cross-coupling is far more reliable than trying to add a phenyl nucleophile to an allenoate.
Target is a

-Amino/Nitro Acid
Phosphine Excellent for soft nucleophiles (nitromethane, malonates) that mimic amino acid side chains.
Substrate is an Alkyne Phosphine Phosphines easily isomerize alkynoates to allenoates in situ, saving a synthetic step.
Scale > 100g Palladium While silylation is an extra step, the reagents are cheap and the reaction is robust/predictable.
Chiral

-Center Required
Phosphine Chiral phosphines (e.g., Binaphane, Phosphepines) offer established enantioselective routes.[3]
References
  • Smith, S. W., & Fu, G. C. (2009).

    
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